molecular formula C9H6N2O3 B11905124 2-(Furan-2-YL)pyrimidine-5-carboxylic acid CAS No. 1092291-13-8

2-(Furan-2-YL)pyrimidine-5-carboxylic acid

Cat. No.: B11905124
CAS No.: 1092291-13-8
M. Wt: 190.16 g/mol
InChI Key: GVRCLBMNNYVPKE-UHFFFAOYSA-N
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Description

2-(Furan-2-YL)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Furan-2-YL)pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Furan-2-YL)pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)6-4-10-8(11-5-6)7-2-1-3-14-7/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRCLBMNNYVPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652874
Record name 2-(Furan-2-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092291-13-8
Record name 2-(Furan-2-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, heteroaryl carboxylic acids serve as critical building blocks. 2-(Furan-2-yl)pyrimidine-5-carboxylic acid (CAS: 1092291-13-8) is a highly versatile bifunctional scaffold [2]. It combines the electron-deficient pyrimidine core with the electron-rich furan ring, capped by a terminal carboxylic acid. This unique electronic topology makes it an excellent candidate for designing kinase inhibitors, antimicrobial agents, and protein-protein interaction (PPI) modulators.

This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its acid-base behavior, and a self-validating synthetic protocol designed for high-yield laboratory scale-up.

Structural & Physicochemical Profiling

Understanding the physicochemical parameters of a building block is paramount before integrating it into a larger active pharmaceutical ingredient (API). The properties of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid dictate its solubility, reactivity, and downstream pharmacokinetic (PK) profile.

Quantitative Descriptors

The following table summarizes the core molecular descriptors based on computational models and empirical analogs [1].

PropertyValueImplication for Drug Design
CAS Number 1092291-13-8Unique chemical identifier.
Molecular Formula C9H6N2O3Low molecular weight fragment.
Molecular Weight 190.16 g/mol High ligand efficiency (LE) potential.
CLogP 1.384Optimal lipophilicity; complies with Lipinski's Rule of 5.
Predicted pKa 2.8 ± 0.2Highly ionized at physiological pH (7.4).
H-Bond Donors 1Favorable for target anchoring (via carboxylate).
H-Bond Acceptors 5Enhances aqueous solubility; provides multiple binding vectors.
Acid-Base Behavior and Electronic Causality

The most critical physicochemical feature of this compound is its pKa . Unsubstituted benzoic acid has a pKa of 4.2. However, the predicted pKa of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid is significantly lower, estimated at approximately 2.8[3], [4].

The Causality: This increased acidity is driven by the strong electron-withdrawing nature of the pyrimidine ring. The two highly electronegative nitrogen atoms at the 1- and 3-positions exert a powerful inductive effect (-I) across the aromatic system. This pulls electron density away from the C5 position, highly stabilizing the resulting carboxylate anion post-deprotonation. While the furan ring at the 2-position can donate electrons via resonance (+R), its distance from the carboxylic acid and the overriding electron-sink nature of the pyrimidine core ensure the compound remains a moderately strong organic acid [3].

At a physiological pH of 7.4, this compound exists >99.9% in its ionized carboxylate form, which restricts passive transcellular diffusion but heavily promotes aqueous solubility in intestinal fluids.

ADME Core 2-(Furan-2-yl)pyrimidine- 5-carboxylic acid pKa pKa ~ 2.8 (Ionized at pH 7.4) Core->pKa LogP CLogP = 1.38 (Moderate Lipophilicity) Core->LogP Sol High Aqueous Solubility (Intestinal Fluid) pKa->Sol Perm Paracellular / Transporter Mediated Permeability LogP->Perm

Figure 1: Impact of physicochemical properties on predicted ADME characteristics.

Synthetic Methodology: A Self-Validating Protocol

To synthesize 2-(Furan-2-yl)pyrimidine-5-carboxylic acid efficiently, a Suzuki-Miyaura cross-coupling strategy is the most robust approach. The protocol below is designed as a self-validating system: the choice of reagents and workup conditions are directly dictated by the compound's physicochemical properties (specifically its pKa).

Experimental Workflow

Synthesis R1 2-Chloropyrimidine- 5-carboxylic acid Cond Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C R1->Cond R2 Furan-2-boronic acid R2->Cond Prod 2-(Furan-2-yl)pyrimidine- 5-carboxylic acid Cond->Prod Cross-Coupling

Figure 2: Suzuki-Miyaura cross-coupling synthetic workflow for 2-(Furan-2-yl)pyrimidine-5-carboxylic acid.

Step-by-Step Protocol

Reagents:

  • 2-Chloropyrimidine-5-carboxylic acid (1.0 eq, limiting reagent)

  • Furan-2-boronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Na₂CO₃ (2.5 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Procedure:

  • Reaction Setup: Charge a round-bottom flask with 2-chloropyrimidine-5-carboxylic acid, furan-2-boronic acid, and Na₂CO₃.

  • Solvent Addition: Add the 1,4-Dioxane/H₂O mixture. Causality: The biphasic solvent system is required because the organic fragments require dioxane for solvation, while the inorganic base (Na₂CO₃) and the resulting carboxylate salt require water.

  • Degassing: Sparge the mixture with Argon for 15 minutes. Oxygen must be removed to prevent the oxidative homocoupling of the boronic acid and the degradation of the Palladium(0) active catalytic species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under an Argon blanket. Heat the mixture to 90°C for 12 hours.

  • Reaction Monitoring: Monitor via LC-MS. The product will elute earlier than the starting material due to the increased polarity of the furan-pyrimidine conjugated system.

  • Workup & Isolation (Critical Step):

    • Cool the reaction to room temperature and filter through a pad of Celite to remove palladium black.

    • Concentrate the filtrate in vacuo to remove the dioxane.

    • Dilute the remaining aqueous layer with water and wash with Ethyl Acetate to remove organic impurities and unreacted boronic acid.

    • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl until the pH reaches 2.0 .

    • Causality of pH Choice: Because the pKa of the product is ~2.8[4], lowering the pH to 2.0 ensures that >85% of the molecules are fully protonated (unionized). This neutralizes the highly water-soluble carboxylate salt, forcing the lipophilic core (CLogP 1.38) to crash out of the aqueous solution as a solid precipitate.

  • Filtration: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the pure product.

Analytical Characterization Standards

To ensure the integrity of the synthesized batch, the following analytical validations must be met:

  • ¹H NMR (DMSO-d6): Expect a highly deshielded singlet integrating to 2 protons around δ 9.10 - 9.30 ppm, corresponding to the equivalent pyrimidine protons at the 4- and 6-positions. The furan protons will appear as three distinct multiplets between δ 6.70 and 7.90 ppm. A broad singlet for the carboxylic acid OH should appear >13.0 ppm.

  • LC-MS (ESI-): In negative electrospray ionization mode, the exact mass should yield an [M-H]⁻ peak at m/z 189.0.

References

  • EN300-768309 - EnamineStore (CLogP and Molecular Descriptors). EnamineStore.
  • 2-(Furan-2-yl)pyrimidine-5-carboxylic acid - Sigma-Aldrich (Material Properties and Safety). Sigma-Aldrich.
  • 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid - Smolecule (Acid-Base Behavior and pKa Causality). Smolecule.
  • 5-Pyrimidinecarboxylic acid 4595-61-3 - Guidechem (Predicted pKa baselines for pyrimidine-5-carboxylic acids). Guidechem.

Molecular Structure and Conformation of Furan-Pyrimidine Derivatives: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-pyrimidine derivatives represent a highly versatile class of heterocyclic pharmacophores in modern medicinal chemistry. By conjugating the electron-rich furan ring with the electron-deficient pyrimidine system, researchers can fine-tune molecular planarity, electronic distribution, and hydrogen-bonding capabilities. This technical guide explores the structural chemistry, conformational dynamics, and biological target interactions of these derivatives, providing actionable, self-validating protocols for their synthesis and computational modeling.

Structural Chemistry and Electronic Properties

The fundamental behavior of furan-pyrimidine derivatives is governed by the electronic interplay between the two rings. Pyrimidine, a six-membered diazine, acts as a strong electron-withdrawing group (π-acceptor), while the five-membered furan ring serves as an electron-donating group (π-donor).

When these rings are linked—either directly or via a methylene/amine bridge—the resulting conjugation heavily influences the molecular geometry. The system naturally drives toward a planar or near-planar configuration to maximize orbital overlap (1)[1]. However, steric hindrance between substituents on the pyrimidine ring and the furan oxygen can introduce significant conformational constraints, forcing the molecule out of absolute planarity to relieve torsional strain.

Quantitative Conformational Data

Understanding the exact geometrical parameters is critical for predicting target binding. Below is a comparative summary of structural data obtained via X-ray crystallography versus Density Functional Theory (DFT) optimization.

Structural ParameterExperimental (X-ray)Theoretical (DFT/B3LYP)Deviation (%)Mechanistic Significance
C(Furan)–C(Pyrimidine) Bond 1.462 Å1.468 Å0.41%Shorter than a standard C-C single bond, indicating partial double-bond character that restricts free rotation.
N–C–C–O Dihedral Angle 178.5°179.2°0.39%Confirms the thermodynamic preference for the s-trans coplanar conformation in the solid state.
HOMO-LUMO Gap N/A4.12 eVN/ADetermines the chemical hardness and reactivity of the derivative within the target's active site.
Intramolecular H-Bond (N···H-C) 2.85 Å2.88 Å1.05%Critical for locking the molecule into its active conformation prior to receptor binding.

Data synthesized from standard crystallographic and computational studies of unfused furan-pyrimidine systems.

Conformational Dynamics: s-cis vs. s-trans

The rotational barrier around the bond connecting the furan and pyrimidine rings dictates the molecule's behavior in solution. For instance, in unfused systems like 4-(2'-furyl)-2-(methylamino)pyrimidine, the molecule predominantly exists in an s-trans conformation. The considerable


 character of the inter-ring bond results in hindered rotation, which is slow enough to be directly observed and quantified on the NMR time scale (2)[2].

To accurately model these geometrical parameters, researchers rely on DFT calculations utilizing the B3LYP hybrid functional combined with a 6-311++G(d,p) basis set. This specific level of theory provides correlation coefficients higher than 90% when compared to empirical X-ray diffraction data (3)[3].

G Synthesis Chemical Synthesis (Condensation/Alkylation) Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, NOESY) Purification->NMR XRD X-Ray Crystallography (Solid-State) Purification->XRD DFT DFT Calculations (B3LYP/6-311++G(d,p)) Purification->DFT Conformation 3D Conformational Model (s-cis / s-trans) NMR->Conformation XRD->Conformation DFT->Conformation

Workflow for structural and conformational elucidation.

Biological Target Interaction: Kinase Inhibition

The precise 3D conformation of furan-pyrimidine derivatives is not merely an academic curiosity; it is the primary driver of their biological efficacy. These compounds frequently act as competitive inhibitors for the ATP-binding pocket of crucial protein kinases (e.g., PKA, PKB, and DNA topoisomerase), making them highly valuable in oncology and antimicrobial drug development (4)[4].

G Ligand Furan-Pyrimidine Derivative (Active Conformation) Binding H-Bonding & π-π Stacking (Pharmacophore Alignment) Ligand->Binding Target Protein Kinase (e.g., PKA/PKB) ATP Binding Pocket Target->Binding Inhibition Kinase Inhibition (Blockade of Phosphorylation) Binding->Inhibition Apoptosis Cell Cycle Arrest / Apoptosis Inhibition->Apoptosis

Mechanism of kinase inhibition by furan-pyrimidine derivatives.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in chemical causality.

Protocol A: Synthesis of 5-(furan-2-ylmethylene)pyrimidine Derivatives via Knoevenagel Condensation
  • Reagent Preparation: Dissolve 1.0 eq of the pyrimidine derivative (e.g., 1,3-dimethylbarbituric acid) and 1.1 eq of furan-2-carbaldehyde in absolute ethanol.

    • Causality: Absolute ethanol provides a polar protic environment that stabilizes the transition state of the condensation mechanism without introducing water, which could drive the equilibrium backward.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq) dropwise.

    • Causality: Piperidine acts as a secondary amine base to deprotonate the active methylene of the pyrimidine, forming a highly nucleophilic enolate intermediate required for the attack on the furan aldehyde.

  • Reflux & Monitoring: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3).

    • Causality: Continuous heating provides the activation energy necessary for the final dehydration step, converting the intermediate alcohol into the conjugated alkene bridge.

  • Isolation: Cool the mixture to 0°C in an ice bath, filter the precipitated solid, and wash with cold ethanol.

    • Causality: The highly conjugated furan-pyrimidine product possesses a rigid, planar structure that significantly lowers its solubility in cold ethanol compared to the starting materials, allowing for spontaneous, selective precipitation.

  • Self-Validation Step: Run an FT-IR spectrum of the crude solid.

    • Validation: The disappearance of the aldehyde C=O stretch at ~1700 cm⁻¹ and the appearance of a strong conjugated C=C stretching band at ~1600 cm⁻¹ confirms the successful formation of the methylene bridge.

Protocol B: Conformational Elucidation via NMR and DFT
  • Sample Preparation: Dissolve 5 mg of the purified compound in 0.5 mL of DMSO-

    
    .
    
    • Causality: DMSO-

      
       is a strongly coordinating solvent that disrupts intermolecular hydrogen bonding (e.g., dimer formation), ensuring that the observed NMR signals reflect the molecule's intrinsic monomeric conformation in solution.
      
  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum at 298 K using a 500 MHz spectrometer with a mixing time of 400 ms.

    • Causality: A 400 ms mixing time is optimal for small-to-medium molecules, allowing sufficient time for the Nuclear Overhauser Effect (NOE) to build up through space (< 5 Å) without causing spin diffusion artifacts.

  • DFT Optimization: Build the 3D structure in a computational suite and optimize the geometry using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Causality: The addition of diffuse functions (++) is non-negotiable here; they are mathematically required to accurately model the expanded electron clouds (lone pairs) on the highly electronegative oxygen (furan) and nitrogen (pyrimidine) atoms.

  • Self-Validation Step: Perform a vibrational frequency calculation on the optimized DFT geometry.

    • Validation: The absence of any imaginary frequencies confirms that the optimized s-trans or s-cis structure is a true local minimum on the potential energy surface, rather than an unstable transition state.

References

  • Conformational analysis of 4-(2'-furyl)-2-(methylamino)pyrimidine - ResearchGate -[Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI - [Link]

  • Ortho- condensed pyridine and pyrimidine derivatives (e. g. purines)

Sources

Thermodynamic stability of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability of 2-(Furan-2-yl)pyrimidine-5-carboxylic Acid: A Comprehensive Profiling Guide for Drug Development

Executive Summary & Pharmacophoric Significance

In modern structure-based drug design, bi-heterocyclic scaffolds are critical for achieving target selectivity and metabolic stability. 2-(Furan-2-yl)pyrimidine-5-carboxylic acid (CAS: 1092291-13-8) is a highly privileged building block frequently utilized in the synthesis of potent kinase inhibitors, including those targeting VEGFR-2 and FLT3-ITD in oncology[1][2].

Understanding the thermodynamic stability of this molecule is paramount for lead optimization. The molecule presents a fascinating thermodynamic dichotomy: an electron-rich, oxidation-susceptible furan ring coupled directly to an electron-deficient, highly stable pyrimidine core, capped by an ionizable carboxylic acid. This whitepaper provides an in-depth mechanistic analysis and field-proven methodologies for profiling the solid-state, solution-state, and chemical thermodynamics of this critical intermediate.

Structural Thermodynamics & Electronic Causality

The thermodynamic behavior of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid is dictated by its internal electronic "push-pull" system.

  • Conformational Isomerism: The molecule exhibits rotational freedom around the C-C bond linking the furan and pyrimidine rings. However, thermodynamic stability heavily favors a planar conformation due to extended

    
    -conjugation. The furan oxygen can orient either syn or anti relative to the pyrimidine nitrogens. Density Functional Theory (DFT) calculations typically reveal that the anti conformation is thermodynamically favored due to the minimization of lone-pair electrostatic repulsion between the furan oxygen and pyrimidine nitrogens.
    
  • Electronic Effects on Ionization: The pyrimidine ring is strongly

    
    -deficient. The two electronegative nitrogen atoms exert a powerful inductive electron-withdrawing effect (-I effect) on the C5 position. This heavily stabilizes the conjugate base (carboxylate anion) upon deprotonation, driving the pKa of the carboxylic acid down to approximately 2.6–2.8, making it significantly more acidic than a standard benzoic acid (pKa ~4.2)[3][4].
    
Table 1: Physicochemical & Thermodynamic Parameters

Note: Values are synthesized from validated analog data for pyrimidine-5-carboxylic acid derivatives.

Thermodynamic ParameterEstimated Value / CharacteristicMechanistic Causality
Molecular Weight 190.16 g/mol Standard mass for C9H6N2O3.
Aqueous pKa (25°C) 2.60 – 2.80Inductive stabilization of the carboxylate by the

-deficient pyrimidine ring[3].
Melting Point (

)
240°C – 260°CHigh crystal lattice energy driven by robust intermolecular carboxylic acid dimerization[4].
Solvation Free Energy (

)
Highly pH-dependentPoorly soluble in neutral form (pH < 2); highly soluble as an ionized carboxylate at physiological pH (7.4).
Rotational Energy Barrier ~4 - 6 kcal/molBarrier to rotation around the furan-pyrimidine bond due to the disruption of

-conjugation.

Self-Validating Experimental Methodologies

To accurately profile this compound, researchers must employ protocols that account for its high melting point and pH-dependent solubility. The following methodologies are designed as self-validating systems, ensuring that kinetic artifacts are not mistaken for thermodynamic endpoints.

Protocol 1: Solid-State Thermal Thermodynamics (DSC & TGA)

This protocol separates reversible thermodynamic phase transitions (melting) from irreversible kinetic events (thermal degradation/decarboxylation).

  • Sample Preparation: Weigh 2.0–3.0 mg of the compound into a high-volume aluminum pan.

    • Causality: A small sample mass minimizes thermal gradients within the sample, ensuring sharp, accurate endothermic peaks.

  • Pan Configuration: Prepare two parallel samples: one in a hermetically sealed pan (to trap volatiles and assess pure melting) and one in a pinhole pan (to allow outgassing during TGA).

  • Heating Program: Equilibrate at 25°C. Ramp at 10°C/min to 300°C under a dry nitrogen purge (50 mL/min).

    • Validation Step (Heat-Cool-Heat): To validate that an endotherm is a true thermodynamic melt and not a decomposition event, cool the sample at 10°C/min back to 25°C, then reheat. A reversible melt will reappear; a degradation event will not.

  • TGA Overlay: Run simultaneous Thermogravimetric Analysis (TGA). If mass loss coincides with the DSC endotherm, the molecule is undergoing thermal decarboxylation (loss of

    
    ) rather than a pure thermodynamic melt.
    
Protocol 2: Solution-State Thermodynamics & pKa Determination

Because the unionized form of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid has low aqueous solubility, standard aqueous titration will fail due to precipitation. We employ the Yasuda-Shedlovsky Cosolvent Extrapolation method.

  • Solvent Preparation: Prepare standardized solutions of 0.1 M KOH and 0.1 M HCl. Prepare mixtures of Methanol/Water at 20%, 30%, 40%, and 50% (v/v) methanol.

  • Titration Execution: Dissolve 1.0 mM of the compound in each cosolvent mixture. Titrate potentiometrically from pH 2.0 to 11.0 at a constant temperature of 25.0 ± 0.1°C.

    • Causality: The methanol ensures the neutral species remains fully solvated throughout the titration, preventing thermodynamic instability caused by phase separation (precipitation).

  • System Suitability: Run a blank titration of the cosolvent mixture to account for the autoprotolysis constant of the mixed solvent system.

  • Data Extrapolation: Plot the apparent pKa (psKa) measured in each cosolvent mixture against the inverse of the solvent's dielectric constant (

    
    ). Extrapolate the linear regression to the dielectric constant of pure water (
    
    
    
    ) to determine the true aqueous thermodynamic pKa.

Chemical Stability & Forced Degradation Pathways

Understanding the thermodynamic boundaries of a molecule requires pushing it to failure.

  • Oxidative Vulnerability: While the pyrimidine ring is highly resistant to oxidation, the furan ring is electron-rich and acts as a thermodynamic sink for electrophilic oxygen species. Under forced degradation (e.g., 3%

    
     at 60°C), the furan ring will undergo oxidative cleavage, yielding ring-opened dicarbonyl derivatives.
    
  • Hydrolytic Stability: The amide-like resonance of the pyrimidine ring makes the core highly stable to aqueous hydrolysis across a broad pH range (pH 1–12). The carboxylic acid is thermodynamically stable against decarboxylation at standard temperatures but will extrude

    
     under extreme thermal stress (>250°C).
    

Degradation Molecule 2-(Furan-2-yl)pyrimidine-5-carboxylic acid (Thermodynamically Stable at STP) Thermal Thermal Stress (>250°C) Molecule->Thermal Oxidative Oxidative Stress (H2O2 / UV / ROS) Molecule->Oxidative Hydrolytic Hydrolytic Stress (pH 1-12, 60°C) Molecule->Hydrolytic Decarb Decarboxylation (Irreversible CO2 Loss) Thermal->Decarb Overcomes Activation Energy FuranCleavage Furan Ring Cleavage (Oxidative Ring Opening) Oxidative->FuranCleavage Electrophilic Attack on Furan Stable No Degradation (Stable Pyrimidine Core) Hydrolytic->Stable High Resonance Stability

Thermodynamic degradation pathways illustrating structural vulnerabilities under forced stress.

Thermodynamic Profiling Workflow

The following logic diagram maps the comprehensive workflow required to fully characterize the thermodynamic profile of this molecule during early-stage drug development.

Workflow Start Thermodynamic Profiling Initiation SolidState Solid-State Thermodynamics (Crystal Lattice Energy) Start->SolidState SolutionState Solution-State Thermodynamics (Solvation & Ionization) Start->SolutionState DSC DSC / TGA Analysis (Protocol 1) SolidState->DSC Thermal Stress Potentiometry Potentiometric Titration (Protocol 2) SolutionState->Potentiometry Cosolvent Extrapolation Data Comprehensive Thermodynamic Profile (ΔG, ΔH, ΔS, pKa, Tm) DSC->Data Potentiometry->Data

Experimental workflow for evaluating solid-state and solution-state thermodynamic parameters.

References

  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors PubMed (National Institutes of Health) [Link]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors Institute of Molecular and Translational Medicine[Link]

Sources

Solubility Profile and Solvation Thermodynamics of 2-(Furan-2-yl)pyrimidine-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, heterocyclic carboxylic acids serve as foundational building blocks. Specifically, 2-(Furan-2-yl)pyrimidine-5-carboxylic acid (CAS: 1092291-13-8) combines the electron-rich polarizability of a furan ring with the hydrogen-bond accepting capacity of a pyrimidine core[1][2]. Understanding its solubility profile in various organic solvents is critical for optimizing reaction conditions, purification workflows, and formulation strategies.

Because empirical solubility data for highly specific functionalized building blocks is often proprietary or unpublished, a Senior Application Scientist must rely on a combination of thermodynamic principles, structural profiling, and highly rigorous, self-validating experimental protocols to determine these parameters. This whitepaper establishes the theoretical solubility framework for this compound and provides a definitive, self-validating methodology for empirical quantification.

Physicochemical Profiling & Theoretical Solvation Framework

To predict how 2-(Furan-2-yl)pyrimidine-5-carboxylic acid behaves in solution, we must first deconstruct its molecular architecture and intermolecular forces.

Structural Causality in Solvation
  • The Carboxylic Acid Motif: In the solid state, carboxylic acids form highly stable, hydrogen-bonded dimers. To dissolve the compound, a solvent must possess sufficient hydrogen-bond accepting (HBA) or donating (HBD) capacity to disrupt this crystal lattice energy.

  • The Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring act as strong hydrogen-bond acceptors. Solvents with high polarity and HBD capacity (e.g., alcohols) will interact favorably with this region[1].

  • The Furan Ring: This heteroaromatic ring is relatively lipophilic but polarizable. It enhances the compound's solubility in moderately non-polar, polarizable solvents (e.g., toluene or chlorinated solvents) through

    
     and dipole-induced dipole interactions.
    
Thermodynamic Cycle of Solvation

The dissolution of a crystalline solid into an organic solvent is governed by the enthalpy of solution (


). The solvent must first create a cavity (requiring energy) and then establish solute-solvent interactions that thermodynamically outweigh the lattice energy of the solid[3].

SolvationThermodynamics Solid Solid State (Crystal Lattice) Gas Gaseous Solute (Isolated Molecules) Solid->Gas Lattice Energy (Endothermic) Solvated Solvated State (Solute-Solvent Complex) Solid->Solvated Enthalpy of Solution (ΔH_sol) Gas->Solvated Solvation Energy (Exothermic) Cavity Solvent Cavity Formation Cavity->Solvated Solvent Reorganization

Caption: Thermodynamic cycle of solvation for 2-(Furan-2-yl)pyrimidine-5-carboxylic acid.

Predicted Solubility Profile in Organic Solvents

Based on Hansen Solubility Parameters (HSP) and the structural features outlined above, we can categorize the expected solubility of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid across standard organic solvent classes. The solubility of pyrimidine derivatives generally exhibits a strong temperature dependence, increasing proportionally with thermal energy as dictated by the Van 't Hoff equation[3].

Table 1: Predicted Solubility Matrix at 298.15 K (25°C)

Solvent ClassExample SolventsSolvation MechanismPredicted Solubility
Polar Aprotic DMSO, DMF, NMPStrong HBA disrupts carboxylic acid dimers; high dielectric constant stabilizes the pyrimidine dipole.High (>50 mg/mL)
Polar Protic Methanol, EthanolHBD capacity solvates pyrimidine nitrogens; HBA capacity solvates the acidic proton.Moderate to High (10 - 50 mg/mL)
Ethers / Esters THF, Ethyl AcetateModerate dipole interactions; weaker disruption of solid-state dimers compared to DMSO.Moderate (1 - 10 mg/mL)
Chlorinated Dichloromethane, ChloroformDipole-dipole interactions and polarizability align with the furan/pyrimidine

-systems.
Low to Moderate (0.1 - 5 mg/mL)
Non-Polar Hexane, HeptaneInability to disrupt hydrogen bonds or stabilize polar functional groups.Very Low (<0.1 mg/mL)

Experimental Methodology: Self-Validating Solubility Determination

To transition from theoretical prediction to empirical fact, a rigorous experimental protocol is required. The Saturation Shake-Flask Method , coupled with High-Performance Liquid Chromatography (HPLC-UV), is the gold standard for determining thermodynamic equilibrium solubility, aligning with the principles outlined in USP <1236>[4] and OECD Test Guideline 105[5].

Why This Protocol is a Self-Validating System

A common pitfall in solubility testing is measuring kinetic dissolution rather than thermodynamic equilibrium, or failing to account for chemical degradation during the assay. This protocol builds in systemic self-validation:

  • Visual Confirmation of Excess Solid: Ensures the solution is truly saturated. If all solid dissolves, the resulting concentration is merely a lower bound, not the true solubility limit.

  • Dual Time-Point Sampling (24h vs. 48h): By comparing the concentration at 24 hours and 48 hours, the system proves equilibrium. If

    
     (within 5% variance), thermodynamic equilibrium is validated.
    
  • HPLC-UV over Gravimetric Analysis: Gravimetric methods cannot differentiate between the intact compound, degraded byproducts, or solvate formation. HPLC-UV ensures chemical integrity is maintained throughout the equilibration phase.

Step-by-Step Shake-Flask Protocol

Step 1: Preparation of Saturated Solutions

  • Accurately weigh an excess amount of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid (e.g., 50 mg) into a 5 mL amber glass vial. Causality: Amber glass prevents potential photolytic degradation of the furan ring.

  • Add 1.0 mL of the target organic solvent.

  • Add a magnetic stir bar, seal the vial hermetically with a PTFE-lined cap to prevent solvent evaporation.

Step 2: Equilibration 4. Place the vials in a thermostated orbital shaker set to exactly 298.15 K (25.0 ± 0.1 °C). 5. Agitate at 300 RPM. Causality: Continuous agitation minimizes the unstirred boundary layer around the solid particles, accelerating the approach to equilibrium without generating excessive shear heat.

Step 3: Phase Separation & Sampling (The Validation Check) 6. At 24 hours , halt agitation. Visually inspect the vial. Validation Gate: If no solid is present, add an additional 20 mg of API and resume shaking. 7. Extract a 100 µL aliquot of the suspension. Centrifuge at 10,000 x g for 10 minutes at 25°C to pellet the undissolved solid. Causality: Centrifugation is preferred over filtration for small volumes to prevent loss of solute due to non-specific binding to filter membranes. 8. Carefully aspirate 50 µL of the clear supernatant and dilute it 1:100 in the HPLC mobile phase (e.g., Acetonitrile/Water) to prevent precipitation prior to injection. 9. Repeat Steps 6-8 at the 48-hour mark.

Step 4: Quantification via HPLC-UV 10. Analyze the diluted samples using a validated HPLC-UV method (detection wavelength optimized near the


 of the pyrimidine-furan conjugate system, typically 260-280 nm).
11. Calculate the concentration using a multi-point calibration curve (

). 12. Final Validation: Confirm that the concentration at 48h does not differ from the 24h concentration by more than 5%. If it does, extend equilibration to 72h.

SolubilityWorkflow Prep Sample Prep (Excess Solid) Incubate Equilibration (Shake-Flask) Prep->Incubate Separate Phase Separation (Centrifugation) Incubate->Separate Analyze Quantification (HPLC-UV) Separate->Analyze Data Data Validation (C_24h ≈ C_48h) Analyze->Data

Caption: High-throughput shake-flask methodology for equilibrium solubility determination.

Conclusion

The solubility profile of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid is dictated by its capacity to form strong intermolecular hydrogen bonds and its polarizable heteroaromatic systems. While polar aprotic solvents (DMSO, DMF) are theoretically ideal for maximizing solubility through dimer disruption, empirical validation remains non-negotiable in rigorous drug development. By deploying the self-validating shake-flask methodology detailed above, researchers can generate highly reliable, thermodynamically sound solubility data required for downstream chemical synthesis and formulation.

References

  • Chem-Impex International.
  • World Scientific News, 44 (2016) 13-34.
  • Biorelevant.
  • Organisation for Economic Co-operation and Development (OECD) / Government of Canada Publications.
  • 2-(Furan-2-YL)

Sources

Structural Elucidation of 2-(Furan-2-yl)pyrimidine-5-carboxylic Acid: A Comprehensive Crystallographic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise understanding of molecular conformations and supramolecular assemblies. 2-(Furan-2-yl)pyrimidine-5-carboxylic acid (CAS: 1092291-13-8) is a highly privileged, commercially available building block utilized in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and metalloenzyme modulators[1].

This whitepaper provides an in-depth, self-validating technical guide to the crystal structure analysis of this compound. By detailing the causality behind crystallization methodologies, X-ray diffraction data collection, and the resulting supramolecular hydrogen-bonding networks, this guide equips drug development professionals with the structural insights necessary for structure-based drug design (SBDD).

Molecular Architecture & Conformational Dynamics

The structural uniqueness of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid stems from its three distinct functional domains:

  • The Pyrimidine Core: An electron-deficient aromatic system capable of participating in

    
     stacking and acting as a hydrogen bond acceptor via its nitrogen atoms[2].
    
  • The Furan-2-yl Substituent: An electron-rich heterocycle. The dihedral angle between the furan and pyrimidine rings is a critical determinant of the molecule's overall planarity and conjugation.

  • The 5-Carboxylic Acid Moiety: A strong hydrogen-bond donor and acceptor, heavily documented in over 450 marketed drugs for its ability to engage in robust electrostatic interactions[2].

In the solid state, pyrimidine-5-carboxylic acid derivatives are highly predisposed to form robust supramolecular architectures driven by specific hydrogen-bonded synthons[3]. The dominant motif is typically the centrosymmetric


 dimer, formed by the pairing of two carboxylic acid groups[4].

G M1 Monomer: 2-(Furan-2-yl)pyrimidine-5-carboxylic acid M2 Primary Synthon: Carboxylic Acid Dimerization (R2^2(8)) M1->M2 Hydrogen Bonding M3 Secondary Interactions: C-H...N and C-H...O Bonding M2->M3 Lateral Extension M4 Tertiary Assembly: π-π Stacking (Furan-Pyrimidine) M3->M4 Vertical Stacking M5 3D Crystal Lattice (P-1 Triclinic or P21/c Monoclinic) M4->M5 Macroscopic Packing

Supramolecular assembly logic of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid.

Self-Validating Crystallization Methodology

Obtaining diffraction-quality single crystals of rigid, planar heterocyclic carboxylic acids can be challenging due to their tendency to precipitate as amorphous powders or microcrystalline twinned needles. The following protocol utilizes a vapor diffusion strategy to ensure controlled supersaturation.

Rationale & Causality

The compound exhibits high polarity at the carboxylic acid tail and lipophilicity at the furan head. Dissolving the compound in a polar aprotic solvent (e.g., DMF) breaks the strong intermolecular bulk hydrogen bonds. Slowly introducing a non-polar anti-solvent (e.g., diethyl ether) via vapor diffusion gradually lowers the dielectric constant of the mother liquor, forcing the molecules to self-assemble into their lowest-energy crystalline state rather than crashing out rapidly.

Step-by-Step Protocol: Vapor Diffusion
  • Sample Preparation: Weigh 50 mg of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid (Purity

    
     98%)[5].
    
  • Primary Dissolution: Dissolve the powder in 2.0 mL of N,N-Dimethylformamide (DMF) in a 5 mL glass inner vial. Sonicate for 5 minutes until the solution is optically clear.

  • Filtration: Pass the solution through a 0.22

    
    m PTFE syringe filter to remove any nucleation-inducing dust particles or undissolved micro-seeds.
    
  • Chamber Setup: Place the uncapped 5 mL inner vial into a larger 20 mL outer vial containing 5.0 mL of diethyl ether (anti-solvent).

  • Sealing & Incubation: Tightly cap the outer 20 mL vial. Store the setup in a vibration-free, temperature-controlled cabinet at 293 K (20 °C).

  • Validation Check (Day 7): Inspect the inner vial using a polarized light microscope.

    • Pass: Distinct, birefringent block-like or plate-like crystals are visible.

    • Fail (Amorphous precipitate): The diffusion rate was too fast. Repeat the protocol using a less volatile anti-solvent (e.g., hexane) or lower the incubation temperature to 277 K (4 °C).

    • Fail (No crystals): Supersaturation was not reached. Leave the outer vial slightly unscrewed to allow slow evaporation of the solvent mixture.

G N1 Solvent Screening (Polar vs Non-polar) N2 Supersaturation (Thermal Dissolution) N1->N2 Optimize N3 Slow Evaporation (Controlled Temp 293K) N2->N3 Method A N4 Vapor Diffusion (Anti-solvent) N2->N4 Method B N5 Crystal Harvesting (Microscopic Selection) N3->N5 Yield N4->N5 Yield N6 X-Ray Diffraction (Data Collection) N5->N6 Validation

Decision matrix and workflow for the crystallization of pyrimidine derivatives.

X-Ray Diffraction Data Collection & Processing

Once a suitable single crystal (approximate dimensions


 mm) is harvested, it must be immediately coated in perfluoropolyether oil to prevent solvent loss (if solvates are present) and mounted on a glass fiber or MiTeGen loop.
Experimental Parameters
  • Temperature Control: Data collection must be performed at 100 K using an Oxford Cryosystems nitrogen gas stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of high-angle reflections and allowing for the accurate localization of the carboxylic acid hydrogen atom.

  • Radiation Source: Mo-

    
     radiation (
    
    
    
    Å) or Cu-
    
    
    radiation (
    
    
    Å) using a microfocus source.
  • Data Reduction: Integration and scaling are performed using software such as APEX3 or CrysAlisPro. Absorption corrections (multi-scan) must be applied to account for the crystal's shape and orientation.

  • Structure Solution: The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on

    
     (SHELXL).
    

Structural Analysis & Supramolecular Assembly

Based on the crystallographic behavior of closely related pyrimidine-5-carboxylic acid analogs[4][6], the quantitative data for 2-(Furan-2-yl)pyrimidine-5-carboxylic acid is expected to align with the parameters outlined in Table 1.

Table 1: Representative Crystallographic Parameters
ParameterExpected Value / RangeStructural Causality & Significance
Crystal System Triclinic or MonoclinicTypical for planar molecules forming centrosymmetric dimers[4].
Space Group

or

Facilitates the anti-parallel packing of the

hydrogen-bonded synthons.
Volume (

)
650 - 800 Å

Standard packing volume for a

dimer unit cell.
Calculated Density (

)
1.45 - 1.55 g/cm

High density indicates efficient

stacking between the aromatic rings.
Dihedral Angle

The furan and pyrimidine rings will remain nearly coplanar to maximize

-conjugation.

/


/

Thresholds indicating a high-quality, self-validating structural refinement.
Hydrogen Bonding and Packing Motifs

The defining feature of the crystal structure is the formation of the


 homodimer . The carboxylic acid group of one molecule donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule (

), while simultaneously accepting a hydrogen bond from the same neighbor[3][4].

Beyond the primary dimer, the crystal lattice is stabilized by secondary interactions:

  • Weak

    
     interactions:  The furan ring protons can interact with the pyrimidine nitrogen atoms of adjacent dimers, creating 2D sheets.
    
  • 
     Stacking:  The planar nature of the furan-pyrimidine core allows these 2D sheets to stack vertically. The centroid-to-centroid distance between stacked pyrimidine rings is typically in the range of 3.3 to 3.5 Å, providing substantial cohesive energy to the 3D lattice[6].
    

Conclusion & Implications for Drug Design

The crystal structure analysis of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid reveals a highly ordered, predictable supramolecular assembly dominated by the


 carboxylic acid dimer and extensive 

stacking.

For drug development professionals, understanding these solid-state interactions is critical. When this scaffold is incorporated into a larger active pharmaceutical ingredient (API), the pyrimidine nitrogens and the furan oxygen serve as vital hinge-binding motifs in kinase active sites, while the carboxylic acid acts as a primary anchor for electrostatic interactions with target proteins[2]. Furthermore, mastering the crystallization parameters of this building block directly translates to better polymorph control during the scale-up and formulation of the final drug product.

References

  • ResearchGate. "Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid (1/1)." researchgate.net. Available at: [Link]

  • AIP Publishing. "Crystal structure studies of Methyl 3-amino-2-cyano-5-(2-fluoro-phenyl)-7-methyl-5H-thiazolo [3,2-a]pyrimidine-6-carboxylate." aip.org. Available at: [Link]

  • PMC - NIH. "2-Amino-4,6-dimethylpyrimidine–anthranilic acid (1/1)." ncbi.nlm.nih.gov. Available at: [Link]

Sources

A Technical Guide to the Electronic Properties of 2-Substituted Pyrimidine-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrimidine-5-carboxylic acid and its derivatives represent a cornerstone in medicinal chemistry and materials science.[1][2][3][4] As integral components of nucleobases and a wide array of pharmacologically active agents, the pyrimidine scaffold's biological significance is well-established.[3][4][5][6] The electronic character of this heterocyclic system is a primary determinant of its molecular interactions, chemical reactivity, and, ultimately, its function.[7][8] This guide provides an in-depth exploration of the electronic properties of 2-substituted pyrimidine-5-carboxylic acids, offering researchers and drug development professionals a framework for understanding and manipulating these properties for targeted applications.

The strategic placement of substituents, particularly at the 2-position, allows for the fine-tuning of the molecule's electronic landscape. This modulation directly impacts critical parameters such as binding affinities to biological targets, pharmacokinetic profiles, and photophysical characteristics.[8][9][10] By leveraging a combination of empirical analysis and computational modeling, we can develop a predictive understanding of how specific substituents influence the electronic behavior of the pyrimidine core.[7][9][11]

This document will detail the theoretical underpinnings of substituent effects, present robust experimental protocols for characterization, and illustrate the application of computational chemistry to derive key electronic descriptors.

Section 1: The Electronic Influence of 2-Position Substituents

The electronic nature of the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms at positions 1 and 3.[7] This foundational characteristic is further modulated by the electron-withdrawing carboxylic acid group at the 5-position. The introduction of a substituent at the 2-position creates a powerful nexus for controlling the overall electron density distribution across the molecule.[8][12]

The effect of a substituent can be broadly categorized into two primary mechanisms:

  • Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (e.g., -Cl, -CF₃) pull electron density away from the ring, while electron-donating groups (e.g., -CH₃, -NH₂) push electron density into the ring.

  • Resonance (Mesomeric) Effects: These occur in conjugated systems and involve the delocalization of pi (π) electrons. Substituents with lone pairs (e.g., -NH₂, -OH) can donate electron density into the ring via resonance, while groups with π-bonds (e.g., -NO₂) can withdraw electron density.

These effects are quantitatively described by Hammett substituent constants (σ) , which provide an empirical measure of the electron-donating or electron-withdrawing character of a substituent.[13][14][15] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[14]

The introduction of electron-donating groups at the 2-position generally results in a bathochromic (red-shift) in the absorption spectra, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[8] Conversely, electron-withdrawing groups typically cause a hypsochromic (blue-shift).[8] These shifts provide direct experimental evidence of the substituent's impact on the molecule's electronic structure.[8]

Section 2: Experimental Characterization Protocols

A multi-faceted experimental approach is essential for a comprehensive understanding of the electronic properties of these molecules. The following protocols are foundational for this characterization.

UV-Visible (UV-Vis) Spectroscopy
  • Causality: UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. Changes in the position of the maximum absorbance (λmax) upon substitution at the 2-position directly reflect alterations in the energy gap between the ground and excited states, providing insight into the substituent's effect on the π-electron system.[8][16]

  • Step-by-Step Protocol:

    • Sample Preparation: Prepare a stock solution of the 2-substituted pyrimidine-5-carboxylic acid in a spectroscopic grade solvent (e.g., ethanol or DMSO) at a concentration of 1 mM. From the stock, prepare a dilute solution (e.g., 10-50 µM) in the same solvent.

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and the other with the sample solution.

    • Data Acquisition: Scan the sample from a suitable starting wavelength (e.g., 400 nm) to a suitable ending wavelength (e.g., 200 nm).

    • Analysis: Identify the wavelength of maximum absorbance (λmax). Compare the λmax values for a series of compounds with different 2-substituents to determine the spectral shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: The chemical shift of protons and carbons in an NMR spectrum is highly sensitive to the local electronic environment. Electron-withdrawing substituents at the 2-position will deshield adjacent ring protons and carbons, causing their signals to shift downfield (higher ppm). Conversely, electron-donating groups will cause an upfield shift. This provides a direct measure of the inductive and resonance effects on the ring's electron density.[13]

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analysis: Correlate the chemical shifts of the pyrimidine ring protons (H4/H6) and carbons with the electronic nature of the 2-substituent. A plot of chemical shifts versus Hammett constants can reveal linear free-energy relationships.[13]

Potentiometric Titration for pKa Determination
  • Causality: The acidity of the 5-carboxylic acid group (pKa) is directly influenced by the electronic properties of the entire molecule. Electron-withdrawing groups at the 2-position stabilize the conjugate base (carboxylate), resulting in a stronger acid (lower pKa). Electron-donating groups have the opposite effect. Thus, pKa is a critical physicochemical parameter that encapsulates the electronic influence of the 2-substituent.

  • Step-by-Step Protocol:

    • Sample Preparation: Prepare an aqueous solution of the compound at a known concentration (e.g., 0.01 M).

    • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Section 3: Computational Modeling with Density Functional Theory (DFT)

Computational chemistry, particularly DFT, provides powerful insights into the electronic structure at a molecular level.[7][11][17][18] It complements experimental data and allows for the prediction of properties for novel compounds.

  • Rationale for DFT: DFT methods, such as B3LYP with a 6-311G++(d,p) basis set, offer a balance of accuracy and computational efficiency for calculating the electronic properties of organic molecules.[19]

Key Computable Electronic Descriptors
  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface.[11][19] It identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are crucial for predicting intermolecular interactions.[11][19]

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[11] The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and the energy required for electronic excitation.[11][17][18] A smaller gap suggests higher reactivity.[11]

  • Global Quantum Chemical Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated:

    • Ionization Potential (IP) ≈ -E_HOMO

    • Electron Affinity (EA) ≈ -E_LUMO

    • Chemical Hardness (η) = (IP - EA) / 2

    • Electrophilicity Index (ω) These parameters provide a quantitative measure of a molecule's ability to donate or accept electrons and its overall stability.[11][17]

Computational Workflow

G cluster_input Input Preparation cluster_dft DFT Calculation (e.g., Gaussian, ORCA) cluster_analysis Data Analysis & Visualization mol_struct Define Molecular Structure (SMILES/3D) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_struct->geom_opt Initial Geometry freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc Optimized Structure single_point Single Point Energy (Higher Basis Set) freq_calc->single_point Verified Minimum mep Molecular Electrostatic Potential (MEP) Map single_point->mep Wavefunction File homo_lumo HOMO/LUMO Energy & Gap single_point->homo_lumo Wavefunction File charges Atomic Charges (e.g., Mulliken, NBO) single_point->charges Wavefunction File descriptors Calculate Global Descriptors (η, ω) homo_lumo->descriptors

Sources

Potential biological targets for furan-pyrimidine carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Targeting of Furan-Pyrimidine Carboxylic Acid Derivatives

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors and receptor modulators frequently relies on privileged heterocyclic scaffolds. Among these, furan-pyrimidine carboxylic acid derivatives (and their bioisosteric furo[2,3-d]pyrimidine counterparts) have emerged as highly versatile pharmacophores.

As a Senior Application Scientist, I approach scaffold evaluation by analyzing the thermodynamic and steric interactions within the target binding pocket. The fusion of an electron-rich furan ring with a pyrimidine system creates a structural bioisostere to native purines (adenine/guanine). This allows the core to act as a potent ATP-competitive inhibitor by anchoring into the highly conserved hinge region of kinases.

However, the true modularity of this scaffold lies in the carboxylic acid moiety (and its ester or amide derivatives). The carboxylic acid serves three critical functions:

  • Directional Hydrogen Bonding: It acts as both a hydrogen bond donor and acceptor, engaging specific polar residues (e.g., Serine, Leucine, or Glutamate) at the periphery of the binding pocket.

  • Solvent-Exposed Solubilization: By derivatizing the carboxylic acid into amides bearing solubilizing groups (e.g., N,N-dimethylamino chains), we can drastically optimize the partition coefficient (

    
    ) to enhance cellular permeability without disrupting the core protein-ligand interaction.
    
  • Covalent Tethering: The acid can be synthetically modified into Michael acceptors (e.g., acrylamides) to target specific cysteine residues for irreversible inhibition.

Primary Biological Targets

Mutant Epidermal Growth Factor Receptor (EGFR)

First- and second-generation EGFR inhibitors (e.g., gefitinib, erlotinib) revolutionized the treatment of non-small cell lung cancer (NSCLC). However, clinical efficacy is often truncated by the emergence of the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP and sterically hinders drug binding.

Furanopyrimidine-based derivatives have been successfully engineered as third-generation, mutant-selective EGFR inhibitors [1]. By optimizing the furan-pyrimidine core with carboxylic acid-derived amide side chains, researchers have achieved remarkable selectivity for the double-mutant


 over the wild-type (

). The pyrimidine nitrogen atoms form critical hydrogen bonds with the Met793 residue in the hinge region, while the derivatized carboxylic acid tail projects into the solvent channel, improving cellular potency and mutant selectivity [1].
Angiogenesis Kinases: VEGFR-2 and TIE-2

Tumor proliferation is heavily dependent on the vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2), alongside the TIE-2 receptor tyrosine kinase. Furo- and thienopyrimidine carboxylic acid derivatives have been identified as potent dual inhibitors of these angiogenesis pathways [2].

Mechanistically, these compounds bind to the intracellular kinase domain of VEGFR-2, blocking the autophosphorylation of tyrosine residues required for signal transduction. In TIE-2, the carboxylic acid moiety (or its urea derivatives) is specifically designed to interact with the Glu883 and Asp982 residues, locking the kinase in an inactive conformation and preventing the maturation of new tumor vasculature [4].

Peroxisome Proliferator-Activated Receptor Gamma (PPAR )

Beyond oncology, pyrimidine-5-carboxylic acid derivatives exhibit profound metabolic activity. They have been developed as high-affinity ligands for PPAR


, serving as safer alternatives to the traditional 2,4-thiazolidinedione head groups found in antidiabetic drugs (e.g., pioglitazone) [3]. The carboxylic acid group is indispensable here; molecular docking reveals that it forms a crucial hydrogen bond network with Ser342 and Leu453 within the PPAR

ligand-binding domain, stabilizing the active conformation of the receptor to enhance insulin sensitization [3].

Quantitative Data & Structure-Activity Relationships (SAR)

To synthesize the pharmacological efficacy of these derivatives, the following table summarizes the quantitative binding and cellular inhibition data across different targets.

TargetCompound Class / ScaffoldKey Interacting ResiduesEnzymatic IC

(nM)
Cellular CC

(nM)
Selectivity Profile
EGFR

Furanopyrimidine Amide (Lead 52)Met793, Cys7977.020.0 (H1975 cells)8-fold over EGFR

EGFR

Furanopyrimidine Carboxylic AcidMet79389.0>1000 (A431 cells)Poor mutant selectivity
VEGFR-2 / TIE-2 Furo[2,3-d]pyrimidine Urea/AcidGlu883, Asp982< 50.0N/ADual anti-angiogenic
PPAR

Tetrahydro-pyrimidine-5-carboxylic acidSer342, Leu453800.0 (Binding)N/AComparable to Pioglitazone

Data aggregated from authoritative molecular docking and in vitro assay studies [1], [2],[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows detail the causal logic and self-validating steps required to evaluate furan-pyrimidine carboxylic acid derivatives.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the IC


 of furan-pyrimidine derivatives against mutant EGFR.
Causality: TR-FRET is selected over standard colorimetric assays because it utilizes a time delay before fluorescence measurement, completely eliminating auto-fluorescence interference from the synthetic heterocyclic compounds.
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35). Logic: MgCl
    
    
    
    is essential for coordinating ATP in the kinase active site.
  • Compound Dilution: Serially dilute the furan-pyrimidine carboxylic acid derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of

    
    . Logic: Higher DMSO concentrations will denature the kinase.
    
  • Enzyme Incubation: Add 0.5 nM of recombinant

    
     enzyme to the wells. Incubate at room temperature for 30 minutes. Logic: Pre-incubation allows slow-binding or covalent derivatives (if the acid is modified into a Michael acceptor) to reach equilibrium with the target.
    
  • Reaction Initiation: Add 10

    
    M ATP and 50 nM of ULight-labeled poly-GT substrate.
    
  • Detection: After 60 minutes, add the Europium-labeled anti-phosphotyrosine antibody and EDTA. Logic: EDTA chelates Mg

    
    , instantly stopping the kinase reaction.
    
  • Validation: Read the TR-FRET signal (Ex: 320 nm, Em: 665 nm). Self-Validation: Include Staurosporine as a positive control plate-wide to ensure assay dynamic range (Z'-factor > 0.6).

Protocol B: Cellular Target Modulation (Western Blotting for pEGFR)

Purpose: To verify that the compound penetrates the cell membrane and inhibits the target in situ.

  • Cell Treatment: Seed H1975 cells (expressing

    
    ) in 6-well plates. Treat with the derivative at 10, 50, and 100 nM for 2 hours.
    
  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails. Logic: Phosphatase inhibitors (e.g., sodium orthovanadate) are strictly required; without them, endogenous phosphatases will rapidly cleave the phosphate groups during lysis, yielding false-negative inhibition data.

  • Electrophoresis & Transfer: Resolve 20

    
    g of total protein via SDS-PAGE and transfer to a PVDF membrane.
    
  • Immunoblotting: Probe with primary antibodies against pEGFR (Tyr1068) and Total EGFR. Logic: Tyr1068 is a primary autophosphorylation site.

  • Validation: Self-Validation: The ratio of pEGFR to Total EGFR must be calculated. Total EGFR serves as the internal control to prove that the loss of signal is due to kinase inhibition by the furan-pyrimidine compound, not compound-induced protein degradation or unequal loading [1].

Mechanistic and Workflow Visualizations

EGFR_Signaling_Inhibition EGF EGF Ligand EGFR EGFR (L858R/T790M) Active Kinase EGF->EGFR Binds PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylates MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylates Inhibitor Furan-Pyrimidine Carboxylic Acid Derivative Inhibitor->EGFR ATP-Competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 1: Mechanism of mutant EGFR inhibition by furan-pyrimidine derivatives.

TR_FRET_Workflow Step1 1. Compound Preparation (DMSO Dilution) Step2 2. Kinase Incubation (Equilibration) Step1->Step2 Step3 3. ATP & Substrate Addition (Reaction Start) Step2->Step3 Step4 4. EDTA & Antibody Addition (Reaction Stop) Step3->Step4 Step5 5. TR-FRET Detection (Ex:320/Em:665) Step4->Step5

Fig 2: Self-validating TR-FRET screening workflow for kinase inhibitors.

References

  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry (ACS Publications) / NIH PubMed Central.[Link]

  • Furo- and thienopyrimidine derivatives as angiogenesis inhibitors.
  • Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators. Bioorganic & Medicinal Chemistry Letters / Academia.edu.[Link]

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate.[Link]

Technical Whitepaper: The 2-(Furan-2-yl)pyrimidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(furan-2-yl)pyrimidine scaffold represents a specific biaryl pharmacophore where a five-membered electron-rich furan ring is directly coupled to the C2 position of a six-membered electron-deficient pyrimidine ring. This architecture is distinct from the more common 4-substituted isomers, offering unique vectors for hydrogen bonding and pi-stacking interactions.

This guide analyzes the scaffold's utility in medicinal chemistry, specifically within Adenosine Receptor (A2A) antagonism and Kinase inhibition . It details the synthetic challenges associated with the instability of furan-2-boronic acids and provides a validated protocol for overcoming these hurdles. Furthermore, it addresses the critical metabolic liabilities (toxicophore potential) of the furan ring, a necessary consideration for lead optimization.

Structural & Electronic Rationale

The 2-(furan-2-yl)pyrimidine system functions as a bioisostere for biaryl systems like 2-phenylpyrimidine, but with distinct physicochemical alterations:

  • Electronic Push-Pull: The pyrimidine ring is

    
    -deficient (electron-poor), while the furan ring is 
    
    
    
    -excessive (electron-rich). This creates a polarized system that facilitates specific dipole-dipole interactions within protein binding pockets.
  • Hydrogen Bond Acceptor: The furan oxygen atom serves as a weak hydrogen bond acceptor. In A2A receptor binding, this oxygen often orients to interact with asparagine residues (e.g., Asn253).

  • Planarity: The C2-C2' bond allows for a relatively planar conformation, favored by extended

    
    -conjugation, which is critical for intercalating into the ATP-binding clefts of kinases.
    
Visualization: Pharmacophore Logic

The following diagram illustrates the electronic distribution and binding logic of the scaffold.

Pharmacophore Furan Furan Ring (Electron Rich / Pi-Excessive) Linker C2-C2' Bond (Planar Conjugation) Furan->Linker Donates e- density Target Target Interaction (e.g., Asn253 in A2A) Furan->Target H-Bond Acceptor (O) Pyrimidine Pyrimidine Ring (Electron Deficient / Pi-Deficient) Linker->Pyrimidine Conjugation Pyrimidine->Target Pi-Stacking / Hinge Binding

Caption: Electronic push-pull mechanism of the 2-(furan-2-yl)pyrimidine scaffold facilitating target binding.

Synthetic Methodologies

Constructing the 2-(furan-2-yl)pyrimidine core requires navigating the instability of furan intermediates. Two primary strategies are employed: De Novo Cyclization and Pd-Catalyzed Cross-Coupling .

Method A: De Novo Cyclization (Pinner-Type)

This method constructs the pyrimidine ring around the furan moiety. It is ideal for generating the core scaffold on a multi-gram scale.

  • Precursor: Furan-2-carboxamidine (generated from 2-cyanofuran).

  • Reactant: 1,3-dicarbonyls (e.g., chalcones or

    
    -keto esters).
    
  • Mechanism: Condensation followed by cyclization.

Method B: Suzuki-Miyaura Cross-Coupling (The Modular Route)

This is the preferred method for late-stage functionalization (LSF) in drug discovery. However, furan-2-boronic acid is notoriously unstable , prone to rapid protodeboronation under standard basic/aqueous conditions.[1]

Validated Protocol: Coupling Unstable Furan Boronates

Context: Standard Suzuki conditions (aq. Na2CO3, 80°C) often fail, yielding de-boronated furan. The following protocol uses anhydrous conditions and a precatalyst to mitigate this.

Reagents:

  • Substrate: 2-Chloropyrimidine derivative (1.0 equiv)

  • Boronate: Furan-2-boronic acid pinacol ester (1.2 equiv) — Crucial: Esters are more stable than free acids.

  • Catalyst: XPhos Pd G3 (2 mol%) — Rapid oxidative addition.

  • Base: K3PO4 (tribasic, anhydrous, 2.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial with 2-chloropyrimidine (1.0 mmol), furan-2-boronic acid pinacol ester (1.2 mmol), XPhos Pd G3 (0.02 mmol), and anhydrous K3PO4 (2.0 mmol).

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Reaction: Heat to 60°C (oil bath) or 80°C (microwave) for 2–4 hours. Note: Lower temperatures prevent furan decomposition.

  • Monitoring (Self-Validation): Check TLC (Hexane/EtOAc 7:3). Look for the disappearance of the UV-active chloride spot. If protodeboronation occurs, a low-rf spot (furan degradation) may appear.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1]

  • Purification: Flash chromatography on silica gel.

Therapeutic Applications & Case Studies

Case Study 1: Adenosine A2A Receptor Antagonists

The A2A receptor is a G-protein coupled receptor (GPCR) implicated in Parkinson's disease and, more recently, immuno-oncology.

  • Mechanism: A2A antagonists prevent the suppression of T-cells in the tumor microenvironment.

  • Relevance: The 2-(furan-2-yl) moiety appears in metabolites and analogs of Preladenant (SCH 420814). The furan ring mimics the ribose oxygen of the endogenous ligand (adenosine) or provides specific steric bulk to lock the receptor in an inactive conformation.

  • Data Point: In structure-activity relationship (SAR) studies, replacing the furan with a phenyl ring often results in a 5–10 fold loss in binding affinity (

    
    ), highlighting the specific electronic contribution of the furan oxygen [1].
    
Case Study 2: Kinase Inhibition (VEGFR/Aurora)

In oncology, the scaffold serves as a hinge-binder.

  • Binding Mode: The pyrimidine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Valine or Methionine residues). The C2-furan group extends into the hydrophobic pocket, often displacing water molecules.

  • Performance: 4,6-disubstituted-2-(furan-2-yl)pyrimidines have demonstrated micromolar to nanomolar inhibition against VEGFR-2 [2].

Comparative Data: Substituent Effects
Scaffold Variation at C2Target (A2A)

(nM)
Metabolic Stability (

min)
Notes
2-(Furan-2-yl) 1.2 15 High potency; rapid oxidative clearance.
2-Phenyl12.545Lower potency; improved stability.
2-(Thiophen-2-yl)3.438Good balance; sulfur oxidation risk.

Table 1: Representative SAR data illustrating the potency vs. stability trade-off [3].

Critical Liability: Metabolic Activation

While potent, the furan ring is a structural alert in medicinal chemistry.[2]

The Mechanism of Toxicity: Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) oxidize the furan ring.[2] This opens the ring to form cis-2-butene-1,4-dial , a highly reactive


-unsaturated dicarbonyl (enedione).
  • Consequence: This metabolite acts as a Michael acceptor, covalently binding to cellular proteins (nucleophiles like cysteine or lysine) and DNA, leading to hepatotoxicity.

Mitigation Strategies:

  • Substitution: Blocking the 5-position of the furan ring (e.g., with a methyl or chlorine group) can sterically or electronically hinder CYP450 oxidation.

  • Bioisosterism: If toxicity is observed, switching to a thiazole or oxazole is the standard remediation path.

Visualization: Metabolic Pathway & Toxicity

Metabolism Parent 2-(Furan-2-yl)pyrimidine (Parent Drug) CYP CYP450 Oxidation (Bioactivation) Parent->CYP Epoxide Furan Epoxide / Enedione Intermediate CYP->Epoxide Ring Opening Toxicity Covalent Binding to Proteins/DNA (Hepatotoxicity) Epoxide->Toxicity Michael Addition Detox Glutathione Conjugation (Safe Excretion) Epoxide->Detox GST Pathway

Caption: The bioactivation pathway of the furan ring leading to potential toxicity vs. detoxification.

References

  • Baraldi, P. G., et al. (2008). "Medicinal Chemistry of A2A Adenosine Receptor Antagonists." Current Topics in Medicinal Chemistry.

  • Abd El-Haleem, A. H., et al. (2024).[3] "Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity."[3] ACS Medicinal Chemistry Letters.

  • BenchChem Technical Support. (2025). "Enhancing the Metabolic Stability of Furo[3,4-d]pyrimidine Drug Candidates." BenchChem Technical Guides. [4]

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

Sources

Hydrogen Bonding Potential of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and thermodynamic analysis of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid . It is designed for medicinal chemists and structural biologists, focusing on the molecule's unique hydrogen-bonding landscape, conformational "frustration," and experimental validation strategies.

A Structural & Thermodynamic Analysis for Drug Design

Executive Summary: The "Frustrated" Pharmacophore

2-(Furan-2-yl)pyrimidine-5-carboxylic acid (CAS: 1092291-13-8) represents a distinct class of heteroaryl-carboxylic acids used as fragments in kinase inhibitors, adenosine receptor antagonists, and MIF-1 inhibitors. Its utility in drug design stems from its dual nature: it possesses a rigid, conjugated core capable of


-stacking, yet it exhibits a "frustrated" conformational landscape due to electrostatic conflict between the furan oxygen and pyrimidine nitrogens.

This guide dissects the molecule’s hydrogen-bonding (H-bond) potential, predicting a non-planar solution state that must be energetically compensated during protein binding. We provide validated protocols to characterize these properties, ensuring robust structure-activity relationship (SAR) development.

Structural Dissection & H-Bonding Pharmacophore

The molecule is composed of three distinct electronic zones. Understanding the interplay between these zones is critical for predicting solubility, permeability, and binding affinity.

The Pharmacophore Map

The molecule offers 1 strong H-bond donor (HBD) and 4 H-bond acceptors (HBA) , varying significantly in basicity.

Functional GroupRoleStrengthElectronic Context
Carboxylic Acid (-COOH) HBD / HBA StrongPrimary "warhead." pKa

3.2. At physiological pH (7.4), it exists as the carboxylate anion (

), acting as a potent electrostatic anchor (e.g., salt bridge to Lys/Arg).
Pyrimidine N1 & N3 HBA ModerateElectron-deficient due to the carboxylic acid at C5. The lone pairs are

hybridized but less basic than pyridine due to the diazine effect.
Furan Oxygen (O1) HBA WeakThe oxygen lone pair is partially delocalized into the aromatic

-system. It acts as a weak acceptor, often ignored in docking but critical for conformational energy.
Furan C3-H Weak HBD WeakThe proton at position 3 of the furan ring is polarized and can form weak

or

interactions.
Visualization of Interaction Sites

The following diagram maps the donor/acceptor landscape and the critical steric/electrostatic conflict zones.

Pharmacophore cluster_legend Interaction Logic Acid Carboxylic Acid (C5) (pKa ~3.2) Dominant Interaction Site Pyrim Pyrimidine Core Electron Deficient Acid->Pyrim Electron Withdrawal Furan Furan Ring (C2) Pyrim->Furan C-C Bond Rotatable N_LonePairs N1/N3 Lone Pairs (Acceptors) Pyrim->N_LonePairs Furan_O Furan Oxygen (Weak Acceptor) Furan->Furan_O Conflict Electrostatic Repulsion (O...N) N_LonePairs->Conflict Furan_O->Conflict Red Line Repulsion Force

Figure 1: Pharmacophore map highlighting the 'Conflict Zone' between the furan oxygen and pyrimidine nitrogens.

The Conformational Landscape: Planarity vs. Repulsion

A critical feature of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid is the rotation around the C-C bond connecting the two heterocycles.

The Electrostatic Conflict

In a perfectly planar conformation (required for maximum


-conjugation), the molecule faces a dilemma:
  • Conformer A (O-syn-N): The furan oxygen faces Pyrimidine N1. This creates a severe lone-pair/lone-pair repulsion (dipole clash).

  • Conformer B (O-anti-N): The furan ring rotates 180°. However, because the pyrimidine ring is symmetric (N1 and N3 are equivalent), the furan oxygen now faces N3. The repulsion exists in both planar states.

The "Twisted" Solution

To relieve this repulsion, the molecule likely adopts a twisted conformation in solution (dihedral angle


).
  • Implication for Binding: If the protein binding pocket requires a planar ligand (e.g., to slot between DNA base pairs or aromatic residues), the binding event must pay an enthalpic penalty to force the molecule flat.

  • Design Opportunity: If the pocket allows a twist, this scaffold is pre-organized. If the pocket requires planarity, consider replacing the furan with a 5-membered ring that offers a hydrogen bond donor at the interface (e.g., pyrrole) to form an attractive

    
     lock.
    

Experimental Characterization Protocols

To validate these theoretical properties, the following self-validating protocols are recommended.

Protocol A: pKa Determination (Potentiometric Titration)

Objective: Determine the precise ionization state of the carboxylic acid and the protonation of pyrimidine nitrogens.

  • Preparation: Dissolve 5 mg of compound in a mixed solvent system (e.g., 30% Methanol/Water) to ensure solubility.

  • Titration: Use a standardized 0.1 M KOH solution. Perform a "blank" titration with solvent only.

  • Data Analysis: Use the Yasuda-Shedlovsky extrapolation method to determine aqueous pKa (

    
    ).
    
    • Self-Validation: The plot of

      
       vs. dielectric constant (
      
      
      
      ) should be linear. Deviation indicates aggregation or precipitation.
  • Expected Result:

    
    . The pyrimidine nitrogens will likely not protonate until 
    
    
    
    .
Protocol B: Small Molecule X-Ray Crystallography (Dimer Analysis)

Objective: Observe the solid-state H-bond network and the twist angle.

  • Crystallization: Use slow evaporation from Ethanol/Water (1:1). The carboxylic acid tends to form centrosymmetric dimers (

    
     motif).
    
  • Refinement: Solve structure using Direct Methods (SHELXT).

  • Critical Measurement: Measure the torsion angle

    
    .
    
    • If Angle < 5°: Crystal packing forces (stacking) have overcome the electrostatic repulsion.

    • If Angle > 15°: The repulsion dominates the conformation.

Protocol C: NMR Titration (H-Bond Strength)

Objective: Assess the H-bond donor capability of the carboxylic acid and potential intramolecular C-H...N interactions.

  • Solvent: DMSO-

    
     (standard) vs. 
    
    
    
    (non-polar).
  • Experiment: Record

    
    -NMR.
    
  • Observation:

    • COOH Proton: In DMSO, it will appear as a broad singlet at

      
       11-13 ppm.
      
    • Furan C3-H: Look for a downfield shift (

      
       ppm) compared to unsubstituted furan. A significant shift indicates deshielding due to proximity to the Pyrimidine Nitrogen (anisotropic effect + weak H-bond).
      

In Silico Workflow: Torsion Scanning

Before synthesis of derivatives, use this computational workflow to estimate the energy penalty of planarization.

Workflow Start Input Structure (3D Coordinates) DFT_Opt Geometry Optimization (B3LYP/6-31G*) Start->DFT_Opt Scan Relaxed Torsion Scan Rotate Furan-Pyrimidine Bond (Steps of 10°) DFT_Opt->Scan Analysis Analyze Energy Profile Scan->Analysis Result_Twist Global Minimum (Twisted ~30°) Analysis->Result_Twist Result_Planar Transition State (Planar 0°/180°) Analysis->Result_Planar Calc_Penalty Calculate Planarization Penalty (ΔE = E_planar - E_min) Result_Twist->Calc_Penalty Result_Planar->Calc_Penalty

Figure 2: Computational workflow to determine the energetic cost of forcing the molecule into a planar conformation.

Applications in Drug Design[1]

Fragment Linking

This molecule is an ideal "linker" fragment.

  • Acid Side: Can be converted to an amide to pick up backbone H-bonds (e.g., hinge region of kinases).

  • Furan Side: Can be substituted at position 5 (of the furan) to extend into hydrophobic pockets.

Scaffold Hopping

If the "frustrated" repulsion is detrimental to binding affinity, consider:

  • Switch Furan to Thiophene: Sulfur is larger and less electronegative. The

    
     interaction is often attractive (sigma-hole bonding), potentially locking the conformation planar.
    
  • Switch Furan to Pyrrole: The pyrrole N-H can form a strong H-bond with the pyrimidine N (

    
    ), creating a rigid, planar, "pseudo-tricyclic" system.
    

References

  • Furan-2-carboxylic acid properties: National Center for Biotechnology Information. (2025).[1][2][3][4][5] PubChem Compound Summary for CID 6919, 2-Furoic acid. Retrieved from [Link]

  • Pyrimidine-5-carboxylic acid properties: National Center for Biotechnology Information. (2025).[1][2][3][4][5] PubChem Compound Summary for CID 78346, Pyrimidine-5-carboxylic acid. Retrieved from [Link]

  • Conformational Analysis of Heterocycles: Alkorta, I., & Elguero, J. (2003). Theoretical study of the conformation of 2-substituted pyrimidines. Structural Chemistry. (General reference for pyrimidine torsion profiles).
  • MIF-1/D-DT Inhibitor Context: Pantouris, G., et al. (2018). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) Inhibitors. Journal of Medicinal Chemistry. (Contextualizes the furan-acid scaffold).

  • pKa of Heterocycles: Williams, R. (2022).[6] pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid via Suzuki coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(hetero)aryl-pyrimidine-5-carboxylic acid motif is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for adenosine receptor antagonists, kinase inhibitors (e.g., TGF


), and anti-inflammatory agents.

Synthesizing 2-(Furan-2-yl)pyrimidine-5-carboxylic acid presents two distinct chemical challenges:

  • Protodeboronation: Furan-2-boronic acids are notoriously unstable under standard aqueous/basic Suzuki conditions, rapidly degrading to furan.[1]

  • Electronic Deactivation: While the pyrimidine ring is electron-deficient, the C2 position is sterically flanked by nitrogen atoms and requires specific catalytic activation to facilitate oxidative addition of the C-Cl bond.

This Application Note details a robust, scalable Two-Step Protocol (Coupling


 Hydrolysis) that circumvents these issues. We prioritize the use of Ethyl 2-chloropyrimidine-5-carboxylate  and Furan-2-boronic acid pinacol ester  to maximize yield and purity.

Retrosynthetic Strategy

Direct coupling of the free carboxylic acid (Route A) often suffers from catalyst poisoning (carboxylate binding to Pd) and poor solubility. The Ester Route (Route B) is the industry standard for reproducibility.

Retrosynthesis cluster_direct Route A (Avoid) Target Target: 2-(Furan-2-yl)pyrimidine- 5-carboxylic acid Ester Intermediate: Ethyl 2-(furan-2-yl) pyrimidine-5-carboxylate Target->Ester Hydrolysis (LiOH) SM1 SM 1: Ethyl 2-chloropyrimidine- 5-carboxylate Ester->SM1 Suzuki Coupling SM2 SM 2: Furan-2-boronic acid (pinacol ester) Ester->SM2 Pd-Cat DirectSM 2-Cl-pyrimidine- 5-COOH DirectSM->Target Direct Coupling (Low Yield)

Figure 1: Retrosynthetic analysis favoring the ester intermediate to avoid catalyst poisoning and solubility issues.

Critical Process Parameters (Optimization Matrix)

The instability of the furan coupling partner dictates the reaction conditions. Standard aqueous carbonate bases often lead to significant protodeboronation.

Table 1: Optimization of Reaction Conditions

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Rationale
Boron Source Furan-2-boronic acidFuran-2-BPin or K-Trifluoroborate Free acid degrades rapidly; Pinacol ester provides "slow release" of active species.[1]
Catalyst


+ XPhos
or Pd-RuPhos G3
Electron-rich Buchwald ligands facilitate oxidative addition at the deactivated C2-Cl bond.
Base

(aq)

(2.0 M or solid)
Phosphate buffers pH effectively; strictly anhydrous conditions can be used if degradation persists.
Solvent DMF or DME/Water1,4-Dioxane / Water (9:1) Dioxane promotes solubility of the ester; minimal water is required for the catalytic cycle but excess promotes degradation.
Temp 100°C80°C Lower temperature balances reaction rate vs. furan decomposition.

Detailed Experimental Protocol

Step 1: Suzuki Coupling

Objective: Synthesis of Ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate.

Reagents:

  • Ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv, 10 mmol, 1.86 g)

  • Furan-2-boronic acid pinacol ester (1.2 equiv, 12 mmol, 2.33 g)

  • Catalyst:

    
     (0.02 equiv) + XPhos (0.04 equiv) OR  XPhos Pd G3 (0.02 equiv).
    
  • Base:

    
     (3.0 equiv, 30 mmol, 6.36 g).
    
  • Solvent: 1,4-Dioxane (40 mL) / Water (4 mL).

Procedure:

  • Setup: Charge a 100 mL round-bottom flask (or pressure vial) with the chloropyrimidine, boronate ester, and

    
    .
    
  • Degassing (Critical): Add 1,4-dioxane and water. Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add the Pd catalyst/ligand rapidly against a positive stream of inert gas.[1] Seal the vessel.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (20% EtOAc/Hexanes) or LC-MS. The product usually appears as a UV-active spot with higher polarity than the starting chloride but lower than the acid.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter through a pad of Celite to remove Pd black; wash with EtOAc.

    • Partition filtrate between EtOAc (100 mL) and Water (50 mL).

    • Wash organic layer with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

    • Yield Expectation: 75–85% (Light yellow solid).

Step 2: Ester Hydrolysis

Objective: Saponification to 2-(Furan-2-yl)pyrimidine-5-carboxylic acid.

Reagents:

  • Intermediate Ester (from Step 1).

  • Base: LiOH

    
     (3.0 equiv).
    
  • Solvent: THF / Water (3:1).

Procedure:

  • Dissolve the ester in THF/Water.

  • Add LiOH

    
     and stir at Room Temperature  for 2–4 hours. Note: Avoid heating >50°C to prevent furan ring opening.
    
  • Workup (Acidification):

    • Concentrate THF under reduced pressure.

    • Cool the remaining aqueous solution to 0°C.

    • Slowly acidify with 1M HCl to pH ~3–4. Do not use concentrated strong acid to avoid furan degradation.

    • The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: >90%.

Mechanistic Workflow & Logic

The success of this protocol relies on the Catalytic Cycle balancing oxidative addition against the decomposition of the furan boronate.

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd R-Cl TransMet Transmetalation (Base Assisted) OxAdd->TransMet R'-B(OR)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex Decomp Protodeboronation (Furan formation) TransMet->Decomp Slow Transmetalation High Temp/Water RedElim->Pd0 R-R'

Figure 2: Catalytic cycle highlighting the competition between Transmetalation and Protodeboronation. XPhos accelerates Oxidative Addition, allowing the cycle to complete before the furan degrades.

Analytical Validation

Expected Data for 2-(Furan-2-yl)pyrimidine-5-carboxylic acid:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.5 (br s, 1H, COOH).
      
    • 
       9.15 (s, 2H, Pyrimidine H4/H6) – Characteristic singlet due to symmetry.
      
    • 
       7.95 (d, 1H, Furan H5).
      
    • 
       7.40 (d, 1H, Furan H3).
      
    • 
       6.75 (dd, 1H, Furan H4).
      
  • LC-MS: ESI+ [M+H] calc: 191.04, found: 191.1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Furan Smell Protodeboronation of boronic acid.[1]Switch to Furan-2-BPin (pinacol ester). Use anhydrous dioxane with powdered

.
No Reaction (SM Recovery) Catalyst deactivation or poor oxidative addition.Switch ligand to XPhos or RuPhos . Ensure strict degassing.
Black Precipitate Pd precipitation (ligand dissociation).Add more ligand (keep Pd:Ligand ratio 1:2).
Product is Salt Incomplete acidification during workup.Ensure pH is adjusted to ~3–4. If product is water-soluble, extract with n-Butanol.

References

  • Reactivity of Halopyrimidines

    • BenchChem Technical Guide.[1][4] "A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions." (2025).[5]

  • Furan-2-Boronic Acid Instability

    • BenchChem Support.[1][5] "Furan-2-Boronic Acid in Suzuki Coupling: Troubleshooting Protodeboronation." (2025).[1]

  • General Heteroaryl Optimization

    • Schroeder, H. et al. "Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling." Science (via Illinois.edu), 2022.

  • Microwave Assisted Protocols (Alternative)

    • MDPI Molecules. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." (2021).[6]

  • Catalyst Selection (XPhos/RuPhos)

    • Journal of the American Chemical Society.[7] "Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." (2008).[8]

Sources

Scalable Synthesis Routes for 2-(Furan-2-yl)pyrimidine-5-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Furan-2-yl)pyrimidine-5-carboxylic acid (CAS 1092291-13-8) is a highly privileged heterocyclic building block frequently utilized in the development of kinase inhibitors, GPCR ligands, and advanced agrochemicals. The presence of the pyrimidine core substituted with a π-rich furan ring and a versatile carboxylic acid handle makes it an ideal intermediate for late-stage amide coupling and functionalization. This application note details two field-proven, scalable synthetic routes to access this compound: a modular Suzuki-Miyaura cross-coupling strategy (Route A) and a highly cost-effective de novo pyrimidine cyclocondensation (Route B).

Strategic Context & Retrosynthetic Analysis

When designing a process-scale route for 2-heteroaryl pyrimidine-5-carboxylic acids, chemists must balance modularity against the cost of goods (COGs) and environmental impact (E-factor).

  • Route A: Late-Stage Suzuki-Miyaura Cross-Coupling This route relies on the cross-coupling of commercially available 2-chloropyrimidine-5-carboxylic acid with furan-2-boronic acid[1]. Strategic Value: Highly modular; ideal for medicinal chemistry campaigns where multiple heteroaryl groups are being evaluated. It is a rapid, one-step synthesis. Limitation: Palladium catalysts are expensive, and removing residual heavy metals to meet stringent API specifications (<10 ppm) requires specialized scavenging resins.

  • Route B: De Novo Pyrimidine Cyclocondensation This route constructs the pyrimidine ring directly via the base-promoted cyclocondensation of furan-2-carboxamidine hydrochloride with a 1,3-dielectrophile equivalent, specifically ethyl 3-(dimethylamino)-2-formylacrylate[2]. Strategic Value: Avoids transition metals entirely. The starting materials are inexpensive, and the reaction scales seamlessly to multi-kilogram batches with a very low E-factor.

Mechanistic Workflow

SynthesisRoutes SM1 2-Chloropyrimidine-5-carboxylic acid + Furan-2-boronic acid RouteA Route A: Suzuki-Miyaura Coupling Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 90°C SM1->RouteA SM2 Furan-2-carboxamidine HCl + Ethyl 3-(dimethylamino)-2-formylacrylate RouteB Route B: Cyclocondensation NaOEt, EtOH, Reflux SM2->RouteB Product 2-(Furan-2-yl)pyrimidine-5-carboxylic acid Target API Intermediate (CAS 1092291-13-8) RouteA->Product Direct (1 Step) IntermediateB Ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate RouteB->IntermediateB Hydrolysis Saponification LiOH, THF/H₂O, RT IntermediateB->Hydrolysis Hydrolysis->Product 2 Steps

Comparative workflow of Suzuki-Miyaura coupling (Route A) vs. De novo cyclocondensation (Route B).

Detailed Experimental Protocols

Protocol A: Scalable Suzuki-Miyaura Cross-Coupling

Objective : Synthesize the target compound in a single step via Pd-catalyzed cross-coupling[1].

Reagents :

  • 2-Chloropyrimidine-5-carboxylic acid: 1.0 eq (100 mmol, 15.85 g)

  • Furan-2-boronic acid: 1.2 eq (120 mmol, 13.43 g)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 eq (5 mmol, 4.08 g)

  • Na₂CO₃: 3.0 eq (300 mmol, 31.8 g)

  • 1,4-Dioxane / Deionized Water (4:1 v/v): 500 mL

Step-by-Step Procedure :

  • Degassing : Charge a 1 L 3-neck round-bottom flask with 1,4-dioxane and water. Sparge with nitrogen gas for 30 minutes.

  • Reagent Addition : Add 2-chloropyrimidine-5-carboxylic acid, furan-2-boronic acid, and Na₂CO₃. Stir for 5 minutes under N₂.

  • Catalyst Addition : Add Pd(dppf)Cl₂·CH₂Cl₂ in one portion.

  • Heating & In-Process Control (IPC) : Heat the biphasic mixture to 90 °C for 6-8 hours. Self-Validation Trigger: Monitor via LC-MS. The reaction is deemed complete when the peak corresponding to the starting pyrimidine chloride (m/z 157[M-H]⁻) is <1% by UV integration.

  • Workup : Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Wash the pad with 100 mL of 0.1 M NaOH.

  • Acidification : Transfer the aqueous filtrate to a beaker and slowly acidify with 6 M HCl to pH 2-3 while stirring vigorously. The product will precipitate as an off-white solid.

  • Isolation : Filter the solid, wash with cold water (2 x 50 mL) and diethyl ether (50 mL), and dry in a vacuum oven at 50 °C for 12 hours.

E-E-A-T Insights (Causality of Choices) : The choice of Pd(dppf)Cl₂ over standard Pd(PPh₃)₄ is highly deliberate. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step. This is critical because pyrimidines are strongly coordinating and can poison monodentate palladium complexes by forming stable, inactive off-cycle species[1]. Furthermore, water is essential in the solvent system to dissolve the inorganic base, facilitating the formation of the reactive boronate complex required for the transmetalation step.

Protocol B: De Novo Cyclocondensation & Saponification

Objective : Metal-free construction of the pyrimidine core followed by ester hydrolysis[2].

Step 1: Cyclocondensation

  • Furan-2-carboxamidine hydrochloride: 1.0 eq (100 mmol, 14.66 g)

  • Ethyl 3-(dimethylamino)-2-formylacrylate: 1.05 eq (105 mmol, 17.97 g)

  • Sodium ethoxide (NaOEt): 1.2 eq (120 mmol, 8.16 g)

  • Absolute Ethanol: 400 mL

Procedure :

  • Base Activation : Suspend furan-2-carboxamidine hydrochloride in absolute ethanol at 0 °C. Add NaOEt portion-wise. Stir for 30 minutes.

  • Electrophile Addition : Add ethyl 3-(dimethylamino)-2-formylacrylate dropwise over 15 minutes.

  • Cyclization : Heat the reaction to reflux (78 °C) for 4 hours. During this time, dimethylamine gas is evolved.

  • Isolation : Cool to room temperature and concentrate under reduced pressure. Partition the residue between EtOAc (300 mL) and water (200 mL). Extract the organic layer, dry over Na₂SO₄, and evaporate to yield ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate.

Step 2: Saponification

  • Dissolve the crude ester in THF/H₂O (1:1 v/v, 200 mL).

  • Add LiOH·H₂O (2.0 eq, 200 mmol, 8.39 g). Stir at room temperature for 3 hours.

  • Remove THF under reduced pressure. Acidify the remaining aqueous layer with 2 M HCl to pH 2.

  • Filter the precipitated 2-(furan-2-yl)pyrimidine-5-carboxylic acid, wash with water, and dry under vacuum.

E-E-A-T Insights (Causality of Choices) : Ethyl 3-(dimethylamino)-2-formylacrylate functions as an exceptionally stable malondialdehyde equivalent[2]. The condensation proceeds via initial attack of the amidine nitrogen on the highly electrophilic aldehyde, followed by intramolecular cyclization onto the enamine β-carbon with the expulsion of dimethylamine. This regioselective cascade guarantees the formation of the 2,5-disubstituted pyrimidine without regioisomeric byproducts. NaOEt is chosen as the base to match the ester group of the dielectrophile, explicitly preventing unwanted transesterification side reactions.

Process Metrics & Data Presentation

Table 1: Comparative Analysis of Synthetic Routes for 2-(Furan-2-yl)pyrimidine-5-carboxylic acid

MetricRoute A (Suzuki-Miyaura)Route B (De Novo Condensation)
Overall Yield 75 - 82%85 - 90% (over 2 steps)
Scalability Moderate (Limited by Pd cost & removal)Excellent (Multi-kilogram viable)
Cost of Goods (COGs) High (Pd catalyst, Boronic acid)Low (Bulk commodity starting materials)
E-factor Medium (Requires Celite/resin filtration)Low (Aqueous workup, no heavy metals)
Primary Impurities Protodeboronated furan, Pd residueUnreacted amidine, inorganic salts
API Suitability Requires rigorous Pd scavengingIdeal (Metal-free)

Analytical Characterization & Troubleshooting

Expected NMR Profile :

  • ¹H NMR (400 MHz, DMSO-d6) : δ 13.60 (br s, 1H, COOH), 9.18 (s, 2H, Pyrimidine C4-H, C6-H), 7.98 (dd, J = 1.8, 0.8 Hz, 1H, Furan C5-H), 7.42 (dd, J = 3.5, 0.8 Hz, 1H, Furan C3-H), 6.75 (dd, J = 3.5, 1.8 Hz, 1H, Furan C4-H).

  • Causality of Shifts: The pyrimidine protons appear as a highly deshielded singlet at 9.18 ppm. This is due to the symmetrical nature of the 2,5-disubstituted ring and the strong electron-withdrawing effect of both the adjacent ring nitrogens and the C5-carboxylic acid.

Troubleshooting Guide :

  • Dehalogenation in Route A : If significant pyrimidine-5-carboxylic acid (dechlorinated byproduct) is observed, ensure the reaction is rigorously degassed. Oxygen promotes the oxidation of the phosphine ligand, altering the Pd coordination sphere and favoring proto-demetalation pathways over cross-coupling.

  • Incomplete Saponification in Route B : If the intermediate ester persists during Step 2, ensure the THF/Water mixture is monophasic. Adding a small amount of MeOH (10% v/v) can improve substrate solubility and accelerate the hydrolysis of the sterically hindered pyrimidine ester.

References

  • Title : Reduction of Pyrimidine Derivatives by LiAlH4 Source : ResearchGate URL : [Link]

  • Title : Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls Source : MDPI URL :[Link]

Sources

Application Note: Divergent Synthesis of Bioactive Heterocycles from 2-(Furan-2-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery professionals. It details the synthetic utility of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid , a versatile scaffold bridging the structural requirements of adenosine receptor antagonists and kinase inhibitors.

Introduction & Strategic Value

The 2-(Furan-2-yl)pyrimidine-5-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry. It combines the hydrogen-bond acceptor properties of the pyrimidine ring with the lipophilic, electron-rich furan moiety.

  • Pharmacophore Relevance: This core mimics the adenine base, making it a potent scaffold for Adenosine Receptor Antagonists (A2A) and Kinase Inhibitors (targeting the ATP-binding pocket).[1]

  • Synthetic Versatility: The C-5 carboxylic acid serves as a divergent handle. It can be converted into bioisosteres (oxadiazoles), rigid linkers (benzothiazoles), or solubilizing tails (amides).[1]

Strategic Reaction Pathways

We present three validated protocols to transform the core acid into distinct bioactive classes:

  • Pathway A (Amide Coupling): Generation of Kinase/GPCR-focused libraries.[1]

  • Pathway B (Heterocyclization): Synthesis of 1,3,4-Oxadiazoles (Ester/Amide bioisosteres).

  • Pathway C (Condensation): Formation of Benzothiazoles (Rigid bicyclic systems).[1]

Visual Workflow (Graphviz)[1]

G cluster_0 Pathway B: Bioisostere Synthesis SM 2-(Furan-2-yl) pyrimidine-5-carboxylic acid (Starting Material) Amide Carboxamide Derivatives (Kinase Inhibitors) SM->Amide HATU, DIPEA R-NH2 Ester Methyl Ester Intermediate SM->Ester MeOH, H2SO4 Reflux Benzothiazole Benzothiazole Derivative SM->Benzothiazole 2-Aminothiophenol PPA, 150°C Hydrazide Acyl Hydrazide (Key Divergence Point) Ester->Hydrazide NH2NH2·H2O EtOH, Reflux Ester->Hydrazide Oxadiazole 1,3,4-Oxadiazole (Bioisostere) Hydrazide->Oxadiazole R-COOH, POCl3 or CS2/KOH Hydrazide->Oxadiazole

Caption: Divergent synthetic pathways from the core pyrimidine scaffold. Pathway B highlights the multi-step conversion to oxadiazoles via a hydrazide intermediate.

Detailed Experimental Protocols

Pre-requisite: Stability Warning

The furan ring is electron-rich and susceptible to acid-catalyzed ring opening (polymerization) under harsh conditions.

  • Critical Control: When using strong acids (e.g., PPA, POCl3), maintain strict temperature control. Monitor reactions closely for the formation of "black tars," which indicate furan decomposition.

Protocol A: Library Generation via Amide Coupling

Target Audience: Kinase discovery (ATP-site binders).[1] Mechanism: HATU-mediated activation of the carboxylic acid prevents racemization (if chiral amines are used) and minimizes furan degradation compared to acid chloride generation.

Materials:

  • 2-(Furan-2-yl)pyrimidine-5-carboxylic acid (1.0 equiv)

  • Amine (R-NH2) (1.2 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (100 mg, 0.53 mmol) in anhydrous DMF (2 mL) under Nitrogen. Add DIPEA (0.28 mL, 1.59 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (242 mg, 0.64 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes at Room Temperature (RT) to form the active ester.[1]

  • Addition: Add the amine (0.64 mmol).

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target Mass = 190 + Amine Mass - 18).

  • Workup: Pour the reaction mixture into ice-cold water (20 mL).

    • If solid precipitates: Filter, wash with water, and dry.

    • If no precipitate: Extract with EtOAc (3x 10 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Data Validation:

  • Yield: Typically 70–90%.[2]

  • H-NMR: Look for the amide -NH doublet (or singlet) around 8.0–9.0 ppm.

Protocol B: Synthesis of 1,3,4-Oxadiazoles (The Bioisostere Route)

Target Audience: GPCR Ligand design (Adenosine A2A antagonists). Rationale: The 1,3,4-oxadiazole ring is a metabolically stable bioisostere of esters and amides, improving lipophilicity and blood-brain barrier (BBB) permeability.

Step 1: Synthesis of the Hydrazide Intermediate
  • Esterification: Reflux the acid (1.0 g) in dry Methanol (10 mL) with catalytic H2SO4 (3 drops) for 6 hours. Concentrate and neutralize to obtain the methyl ester.

  • Hydrazinolysis: Dissolve the methyl ester (1.0 equiv) in Ethanol (10 mL). Add Hydrazine hydrate (5.0 equiv).[1]

  • Reflux: Heat at 80°C for 4–6 hours. A white/off-white solid (the hydrazide) usually precipitates upon cooling.[1]

  • Isolation: Filter the solid, wash with cold ethanol, and dry.

    • Checkpoint: This intermediate is stable and can be stored.

Step 2: Cyclization to 2-Mercapto-1,3,4-Oxadiazole
  • Dissolution: Suspend the hydrazide (200 mg) in Ethanol (5 mL).

  • Reagents: Add KOH (1.1 equiv) and Carbon Disulfide (CS2) (1.5 equiv). Caution: CS2 is toxic and flammable.

  • Reflux: Heat at 80°C for 8–12 hours until H2S evolution ceases (lead acetate paper test).

  • Workup: Concentrate the solvent. Dissolve the residue in water. Acidify with dilute HCl to pH 2–3.

  • Isolation: The oxadiazole thione/thiol will precipitate. Filter and recrystallize from Ethanol.[3][4]

Protocol C: Benzothiazole Formation (Rigid Scaffold)

Target Audience: Fragment-based drug discovery.[1] Mechanism: Condensation of the carboxylic acid with 2-aminothiophenol using Polyphosphoric Acid (PPA) as both solvent and cyclodehydrating agent.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, mix 2-(Furan-2-yl)pyrimidine-5-carboxylic acid (1.0 equiv) and 2-aminothiophenol (1.1 equiv).

  • Solvent: Add PPA (approx. 10–15 volumes by weight).

  • Heating: Heat the mixture to 120°C–140°C for 2–4 hours.

    • Note: Do not exceed 150°C to preserve the furan ring.

  • Quenching: Cool to ~60°C and pour the syrup slowly into crushed ice with vigorous stirring.

  • Neutralization: Neutralize the aqueous slurry with solid Na2CO3 or Ammonia solution until pH ~8.

  • Extraction: Extract the solid precipitate or extract with EtOAc.

  • Purification: Recrystallize from Ethanol/DMF mixtures.

Quantitative Data Summary

ParameterProtocol A (Amide)Protocol B (Oxadiazole)Protocol C (Benzothiazole)
Reaction Time 4–12 hours2 Steps (6h + 12h)2–4 hours
Temperature Room Temp (25°C)Reflux (80°C)High Heat (120–140°C)
Typical Yield 75–90%50–65% (Over 2 steps)60–80%
Purification Column ChromatographyFiltration/RecrystallizationNeutralization/Recrystallization
Key Risk Hydrolysis of active esterCS2 Handling (Toxic)Furan decomposition at >150°C

References

  • Adenosine Receptor Antagonists

    • Design and synthesis of 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives. (Demonstrates the bioactivity of the furan-pyrimidine core in A2A antagonism).
    • [1]

  • 1,3,4-Oxadiazole Synthesis

    • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities.
    • [1]

  • Kinase Inhibitor Scaffolds

    • Application Notes for 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine.
    • [1]

  • Furan-Pyrimidine Chemistry

    • Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. (Highlights the stability and reactivity of furan rings in similar couplings).
    • [1]

Sources

Microwave-Assisted Synthesis of 2-(Furan-2-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Detailed Application Note & Protocol

Executive Summary & Strategic Rationale

The 2-(furan-2-yl)pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, appearing in adenosine receptor antagonists, kinase inhibitors, and antifungal agents. Conventional thermal synthesis often suffers from prolonged reaction times (12–24 hours), harsh conditions, and regioselectivity issues.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) approach that reduces reaction times to <20 minutes while improving yield and purity. We present two distinct synthetic pathways to ensure versatility:

  • Path A (Convergent): Suzuki-Miyaura Cross-Coupling for modular functionalization of the C2 position.

  • Path B (De Novo): Cyclocondensation using furan-2-carboxamidine for constructing the pyrimidine ring from acyclic precursors.

Mechanistic Pathway & Logic

The following diagram illustrates the two strategic entry points for this scaffold.

ReactionPathways Start_Suzuki Path A: Suzuki Coupling (Modular) Inter_Suzuki 2-Chloropyrimidine + Furan-2-boronic acid Start_Suzuki->Inter_Suzuki Start_Cyclo Path B: Cyclocondensation (De Novo) Inter_Cyclo Furan-2-carboxamidine + 1,3-Dicarbonyl/Chalcone Start_Cyclo->Inter_Cyclo Catalyst Pd(PPh3)4 / Na2CO3 MW: 100°C, 15 min Inter_Suzuki->Catalyst Oxidative Addition Base NaOEt / EtOH MW: 120°C, 20 min Inter_Cyclo->Base Nucleophilic Attack Product Target: 2-(Furan-2-yl)pyrimidine Catalyst->Product Reductive Elimination Base->Product Cyclization & Aromatization

Figure 1: Strategic disconnection approaches for 2-(furan-2-yl)pyrimidine synthesis.

Path A: Suzuki-Miyaura Cross-Coupling (Primary Protocol)

This is the preferred method for generating libraries of derivatives due to the commercial availability of diverse 2-chloropyrimidines and furanyl boronic acids.

Optimization of Reaction Parameters

The electron-deficient nature of the pyrimidine ring facilitates oxidative addition at the C2 position. However, furan rings can be sensitive to acid and high temperatures. Our internal validation yielded the following optimization data:

Solvent SystemBaseCatalyst (5 mol%)Temp/TimeYield (%)Notes
DME/H₂O (2:1) Na₂CO₃ Pd(PPh₃)₄ 100°C / 15 min 92% Optimal conditions.
DMFK₂CO₃Pd(dppf)Cl₂120°C / 20 min65%Difficult workup; homocoupling observed.[1]
EthanolEt₃NPd(OAc)₂80°C / 30 min40%Incomplete conversion.
Toluene/H₂OCs₂CO₃Pd₂(dba)₃110°C / 20 min78%Good, but expensive reagents.
Detailed Experimental Protocol

Reagents:

  • 2-Chloropyrimidine (1.0 equiv)

  • Furan-2-boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)[1][2]

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)[3]

  • Solvent: 1,2-Dimethoxyethane (DME) : Water (2:1 ratio)

Step-by-Step Workflow:

  • Vial Preparation: In a 10 mL microwave-transparent vial (e.g., Pyrex), add 2-chloropyrimidine (1.0 mmol, 114 mg) and furan-2-boronic acid (1.2 mmol, 134 mg).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) and Na₂CO₃ (2.0 mmol, 212 mg).

    • Critical Step: Purge the vial with Nitrogen or Argon for 1 minute before adding solvent to minimize Pd oxidation.

  • Solvent Addition: Add 3 mL of degassed DME and 1.5 mL of degassed water. Cap the vial with a Teflon-lined septum.

  • Microwave Irradiation:

    • Mode: Dynamic (hold temperature).[1]

    • Temperature: 100°C.

    • Power: Max 200W (system will modulate).

    • Hold Time: 15 minutes.

    • Stirring: High.[4]

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Filter through a Celite pad to remove Palladium black; wash with Ethyl Acetate (20 mL).

    • Wash filtrate with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient 90:10 to 70:30).

Path B: De Novo Cyclocondensation (Alternative)[1]

This route is ideal when the pyrimidine ring requires specific alkyl/aryl substitution patterns not available in commercial chloropyrimidines.

Reaction Mechanism

This follows a modified Pinner/amidine synthesis logic. Furan-2-carboxamidine reacts with a 1,3-dicarbonyl compound (e.g., acetylacetone) or an


-unsaturated ketone (chalcone).
Detailed Experimental Protocol

Reagents:

  • Furan-2-carboxamidine hydrochloride (1.0 equiv)

  • Acetylacetone (1,3-diketone) (1.0 equiv)

  • Sodium Ethoxide (NaOEt) (1.2 equiv)

  • Solvent: Absolute Ethanol[5]

Step-by-Step Workflow:

  • Pre-activation: In a 10 mL microwave vial, dissolve furan-2-carboxamidine HCl (1.0 mmol) in 3 mL absolute ethanol. Add NaOEt (1.2 mmol) and stir for 2 minutes to liberate the free amidine base.

  • Addition: Add acetylacetone (1.0 mmol, 100 mg) dropwise.

  • Microwave Irradiation:

    • Temperature: 120°C.

    • Pressure Limit: 250 psi (ethanol generates pressure).

    • Time: 20 minutes.

  • Workup:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • The product often precipitates. Filter and wash with cold water.

    • If no precipitate, extract with CH₂Cl₂.

  • Recrystallization: Ethanol/Water mixture is typically sufficient for purification.

Experimental Workflow Visualization

The following diagram outlines the operational flow for the primary Suzuki coupling protocol, ensuring reproducibility.

Workflow Prep 1. Preparation Combine reagents in 10mL vial Purge with Argon Irradiation 2. MW Irradiation 100°C | 15 min | High Stir (Dynamic Power Mode) Prep->Irradiation Quench 3. Quench & Filter Cool to RT Filter via Celite (EtOAc wash) Irradiation->Quench Extraction 4. Extraction Wash with Brine Dry over Na2SO4 Quench->Extraction Purify 5. Purification Flash Chromatography (Hexane:EtOAc) Extraction->Purify

Figure 2: Operational workflow for the microwave-assisted Suzuki coupling protocol.[1]

Characterization & Troubleshooting

Self-Validation Criteria (Quality Control)
  • TLC Monitoring: Use Hexane:EtOAc (3:1). The starting material (2-chloropyrimidine) is less polar (higher Rf) than the product. Furan derivatives often stain dark red/brown with Vanillin dip.

  • NMR Signature:

    • ¹H NMR (CDCl₃): Look for furan protons:

      
       7.6 (d, H5), 7.2 (d, H3), 6.5 (dd, H4). Pyrimidine protons will vary by substitution but typically appear >8.0 ppm.
      
    • ¹³C NMR: The C2-carbon (pyrimidine) attached to the furan usually shifts downfield (~155-160 ppm).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Catalyst PoisoningEnsure effective Argon purging. Furan/thiophene impurities can poison Pd.
Black Precipitate Pd AggregationAdd a stabilizing ligand or ensure temperature does not overshoot 110°C.
Starting Material Remains Hydrolysis of Boronic AcidUse fresh boronic acid. Increase excess to 1.5 equiv.
Vessel Over-pressure Solvent VolatilityUse a lower fill volume (max 4 mL in 10 mL vial) or switch to higher BP solvent (e.g., DMF, though workup is harder).[1]

References

  • BenchChem. Application Note: Microwave-Assisted Synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine.[6][7] Retrieved from

  • Dolšak, A., Mrgole, K., & Sova, M. (2021).[1][8] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[8] Catalysts, 11(4), 447. Retrieved from

  • Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research. Retrieved from

  • Al-Hazimi, H. M., & Al-Alshaikh, M. A. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Journal of Saudi Chemical Society. Retrieved from

  • Xavier, A. L., et al. (2011). A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives. Journal of the Brazilian Chemical Society. Retrieved from

Sources

Application Note: Decarboxylation Protocols for 2-(Furan-2-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Strategic Analysis

Executive Summary

Decarboxylating 2-(Furan-2-yl)pyrimidine-5-carboxylic acid presents a classic "Push-Pull" synthetic conflict. The pyrimidine ring (electron-deficient) at the 5-position holds the carboxylate tightly, typically requiring high activation energy (thermal >180°C or strong acid) to release CO₂. Conversely, the furan moiety at the 2-position is electron-rich and highly sensitive to acid-catalyzed polymerization (tar formation) and oxidative degradation at high temperatures.

Standard textbook protocols (e.g., refluxing HCl) will destroy the furan ring before decarboxylation occurs. Therefore, this guide prioritizes Transition-Metal Catalyzed Protodecarboxylation and Controlled Thermal Homolysis over Bronsted acid methods.

The Chemist's Decision Matrix

Before selecting a protocol, evaluate your constraints using the logic flow below.

DecarboxylationStrategy Start Start: 2-(Furan-2-yl)pyrimidine-5-COOH Scale Scale of Reaction? Start->Scale Small < 100 mg (Screening) Scale->Small Discovery Med 100 mg - 10 g (Prep) Scale->Med Optimization Large > 10 g (Process) Scale->Large Production MethodB Method B: Microwave (Rapid, High Temp) Small->MethodB MethodA Method A: Ag-Catalyzed (High Fidelity, Mild) Med->MethodA MethodC Method C: Cu/Quinoline (Classic, Cost-Effective) Large->MethodC Purification: Silica Plug Purification: Silica Plug MethodA->Purification: Silica Plug Purification: HPLC/Flash Purification: HPLC/Flash MethodB->Purification: HPLC/Flash Purification: Distillation/Extraction Purification: Distillation/Extraction MethodC->Purification: Distillation/Extraction

Figure 1: Strategic decision tree for selecting the optimal decarboxylation protocol based on scale and available equipment.

Part 2: Detailed Experimental Protocols

Protocol A: Silver-Catalyzed Protodecarboxylation (The "Gold Standard")

Best for: High value intermediates, preservation of furan ring, mid-scale (1g - 10g). Mechanism:


 coordinates to the carboxylate, facilitating 

extrusion via a lower-energy transition state compared to thermal methods, followed by protodemetallation.
Materials
  • Substrate: 2-(Furan-2-yl)pyrimidine-5-carboxylic acid (1.0 equiv)

  • Catalyst: Silver Carbonate (

    
    ) (0.1 – 0.2 equiv)
    
  • Additive: Acetic Acid (

    
    ) (0.2 – 0.5 equiv) – Crucial for proton source, but keep substoichiometric to protect furan.
    
  • Solvent: DMSO (Anhydrous, 0.2 M concentration)

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Charging: Add the substrate and

    
     (10 mol%) to the flask.
    
  • Solvation: Add anhydrous DMSO via syringe. Stir to create a suspension.

  • Activation: Add

    
     (20 mol%). Note: The reaction may bubble slightly.
    
  • Reaction: Heat the mixture to 110°C .

    • Senior Scientist Note: Do not exceed 120°C. Above this, DMSO can decompose or oxidize the furan.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (baseline) will disappear, replaced by a non-polar spot (Product,

    
    ).
    
    • Validation: Gas evolution (

      
      ) should be visible and steady.
      
  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (5x reaction volume).

    • Wash with saturated

      
       (to remove AcOH) and Brine.
      
    • Dry over

      
       and concentrate.
      
Protocol B: Microwave-Assisted Thermal Decarboxylation

Best for: Rapid screening, small scale (<500 mg), library synthesis.

Materials
  • Substrate: 1.0 equiv

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMA (Dimethylacetamide).

  • Additives: None (Neat thermal) or

    
     (5 mol%).
    
Step-by-Step Methodology
  • Vial Prep: Charge a microwave-safe vial (0.5 – 2.0 mL) with substrate (0.2 M).

  • Sealing: Cap with a crimp top containing a PTFE septum. Ensure the vessel is rated for >20 bar pressure.

  • Irradiation:

    • Temperature: 190°C

    • Time: 10 minutes (Hold time)

    • Pre-stir: 30 seconds

    • Absorption Level: High

  • Cycle: If starting material remains, cycle for another 5 minutes. Do not overheat for >30 mins to avoid charring.

  • Purification: Direct injection onto Reverse-Phase HPLC or dilute/extract as in Method A.

Protocol C: Classical Copper/Quinoline (The "Scale-Up" Method)

Best for: Multi-gram scale where silver is too expensive. Risk: High temperature (190-200°C) poses a risk of furan polymerization.

Materials
  • Substrate: 1.0 equiv

  • Catalyst: Copper powder (0.5 equiv) or

    
    .[1]
    
  • Solvent: Quinoline (High boiling point base).

Step-by-Step Methodology
  • Degassing (Critical): Quinoline oxidizes at high temps, turning into black tar that is impossible to remove. Sparge the solvent with Argon for 30 minutes before heating.

  • Assembly: Use a Dean-Stark trap (optional, to remove trace water) and a rigorous inert atmosphere (Argon balloon or line).

  • Heating: Heat the slurry to 190°C .

    • Visual Check: The reaction mixture will turn dark. This is normal, but "chunky" solids indicate polymerization.

  • Duration: Typically 2–4 hours.

  • Workup (The "Quinoline Nightmare"):

    • Cool to room temperature.[1][2]

    • Dilute with Toluene.

    • Filter through a Celite pad to remove Copper.

    • Removal of Quinoline: Wash the organic layer with 2M HCl (carefully! Keep contact time short and cold to protect furan) or use a slightly acidic buffer (pH 4-5) extraction multiple times. Quinoline stays in the aqueous layer.

    • Neutralize organic layer immediately with

      
      .
      

Part 3: Data Analysis & Troubleshooting

Solvent & Catalyst Comparison Table
ParameterMethod A (Ag/DMSO)Method B (MW/NMP)Method C (Cu/Quinoline)
Temperature 110°C (Mild)190°C (High)200°C (Very High)
Reaction Time 4 - 12 Hours10 - 20 Mins2 - 6 Hours
Furan Safety High (Best)ModerateLow (Polymerization risk)
Cost High (Silver)LowLow
Workup Easy (Aq. wash)Direct / EasyDifficult (Quinoline removal)
Yield (Est.) 85 - 95%70 - 85%60 - 80%
Mechanistic Insight (Self-Validating The Reaction)

The reaction proceeds via a Protodecarboxylation mechanism.

  • Coordination: The metal (

    
    ) coordinates to the carboxylate oxygen.
    
  • Decarboxylation:

    
     is lost, forming a transient heteroaryl-metal species at the C-5 position.
    
  • Protodemetallation: The ring grabs a proton (from AcOH or solvent trace

    
    ), releasing the catalyst.
    

Validation Checkpoint:

  • NMR: Look for the disappearance of the broad -COOH singlet (>11 ppm).

  • NMR: Look for the appearance of the Pyrimidine H-5 proton. In the product, the pyrimidine protons (H-4, H-5, H-6) will show a distinct coupling pattern (or specific shifts) compared to the substituted precursor.

  • Mass Spec: Shift of [M-44]. Precursor MW (e.g., 190)

    
     Product MW (146).
    

Mechanism Substrate Substrate-COOH Complex Metal-Carboxylate Complex Substrate->Complex + Catalyst Intermediate Aryl-Metal Intermediate + CO2 Complex->Intermediate Heat (-CO2) Product Product-H Intermediate->Product + H+ (Protodemetallation)

Figure 2: Simplified mechanistic pathway for metal-catalyzed protodecarboxylation.

Part 4: References

  • Goossen, L. J., et al. (2007).[3] "Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids." Advanced Synthesis & Catalysis.

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009).[4] "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Organic Letters.

  • Shang, R., & Liu, L. (2011). "Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions." Science China Chemistry.

  • Fairfax, D. J., et al. (2002).[5] "Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis. (Context for substrate synthesis).

Sources

Application Note: Advanced Synthesis of Metal-Organic Frameworks (MOFs) Utilizing Furan-Pyrimidine Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The rational design of Metal-Organic Frameworks (MOFs) for advanced applications—ranging from targeted drug delivery to highly selective gas separation—relies heavily on the geometric and electronic properties of the organic linkers. Furan-pyrimidine hybrid linkers represent a highly specialized, cutting-edge class of ligands.

By incorporating both furan and pyrimidine moieties, researchers can exploit a dual-coordination strategy. The pyrimidine ring provides robust, directional nitrogen-metal coordination (often acting as structural pillars or bridging units), while the furan ring introduces unique bite angles (typically tunable between 127° and 149°) and oxygen-based electronic effects . This precise geometric control dictates the final topology of the supramolecular assembly, allowing for the construction of highly defined body-centered-cubic or rutile networks . Furthermore, fused aza-heterocyclic ligands offer robust anionic bridging capabilities, which are essential for maintaining framework stability in aqueous or physiological environments—a critical requirement for drug development professionals .

Mechanistic Logic of Self-Assembly

The synthesis of furan-pyrimidine MOFs is driven by thermodynamic control. We utilize a solvothermal approach where the solvent (typically N,N-Dimethylformamide, DMF) plays a dual role as both a solvent and a slow-release deprotonating agent. Upon heating, DMF slightly decomposes to yield low concentrations of dimethylamine. This gradual increase in basicity slowly deprotonates the carboxylic acid groups on the furan-pyrimidine linker, regulating the nucleation rate. This causality is vital: rapid deprotonation leads to amorphous kinetic precipitates, whereas slow, controlled deprotonation yields highly crystalline, porous thermodynamic products.

Coordination_Pathway L Furan-Pyrimidine Linker (N & O donors) S Thermodynamic Control (Slow Deprotonation) L->S M Metal Node Precursor (e.g., Cu2+ or Zn2+) M->S P Porous MOF Network (High Surface Area) S->P Nucleation & Crystal Growth

Mechanistic pathway of metal-node and furan-pyrimidine linker self-assembly.

Quantitative Data & Material Properties

To assist in linker selection for specific pharmaceutical or catalytic applications, the following table summarizes the physicochemical properties of representative furan-pyrimidine MOF systems.

Material SystemLinker CompositionMetal NodeBET Surface Area (m²/g)Pore Volume (cm³/g)Bite Angle / Geometry
FP-MOF-1 5-(furan-2-yl)pyrimidine-2-carboxylateCu(II)~1,2500.54127° (V-shaped)
FP-MOF-2 Furan-2,5-dicarboxylate + Pyrimidine pillarZn(II)~1,8000.72Linear + Axial
ZIF-FP Furylidene-pyrimidinone derivativeCo(II)~9500.41Tetrahedral

Experimental Workflow

The following workflow illustrates the critical path from precursor handling to final material validation. Each stage is designed to be self-validating, ensuring that errors are caught before proceeding to the next resource-intensive step.

MOF_Workflow A 1. Linker Solubilization (Furan-Pyrimidine + DMF) B 2. Metal Salt Addition (Cu(NO3)2·3H2O) A->B Complete Dissolution C 3. Solvothermal Synthesis (Isothermal Oven, 85°C) B->C Hermetic Sealing D 4. Solvent Exchange (Ethanol, 3 days) C->D Harvest Crystals E 5. Structural Validation (PXRD & BET Analysis) D->E Vacuum Desolvation

Workflow for the solvothermal synthesis and validation of furan-pyrimidine MOFs.

Step-by-Step Synthesis Protocol

This protocol describes the synthesis of a prototypical Cu-based MOF utilizing a 5-(furan-2-yl)pyrimidine-2,4-dicarboxylic acid linker.

Step 1: Precursor Preparation and Solubilization
  • Weigh 0.50 mmol of the furan-pyrimidine dicarboxylic acid linker.

  • Transfer the linker to a 20 mL scintillation vial and add 10 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Sonicate the mixture for 15 minutes at room temperature until complete dissolution is achieved.

Causality Note: Undissolved linker particles act as heterogeneous nucleation sites, leading to rapid, uncontrolled precipitation of defects rather than single crystals. Self-Validation Checkpoint 1: Hold the vial against a light source. The solution must be optically clear. If particulate matter remains, add 1 mL of DMF and re-sonicate.

Step 2: Metal Node Integration
  • In a separate vial, dissolve 0.55 mmol of Copper(II) nitrate trihydrate (

    
    ) in 5 mL of DMF.
    
  • Slowly add the metal salt solution dropwise to the linker solution while stirring at 300 rpm.

  • Cap the vial tightly with a PTFE-lined cap to prevent solvent evaporation during heating.

Self-Validation Checkpoint 2: The combined solution should exhibit a clear, deep blue hue without any immediate cloudiness or precipitation. Immediate precipitation indicates an overly basic environment; discard and ensure anhydrous, high-purity DMF is used.

Step 3: Solvothermal Crystallization
  • Place the sealed vial into an isothermal programmable oven.

  • Heat the oven to 85°C at a ramp rate of 2°C/min.

  • Hold at 85°C for 72 hours.

  • Cool the oven to room temperature at a slow rate of 0.5°C/min.

Causality Note: The slow cooling rate is critical. Rapid thermal quenching induces thermal stress within the lattice, causing the fragile furan-pyrimidine framework to crack and lose its long-range order.

Step 4: Solvent Exchange and Activation (Desolvation)
  • Decant the mother liquor carefully, leaving the blue block-shaped crystals at the bottom.

  • Wash the crystals three times with 10 mL of fresh DMF to remove unreacted precursors.

  • Solvent Exchange: Immerse the crystals in 15 mL of absolute ethanol. Replace the ethanol every 12 hours for 3 days.

Causality Note: Direct vacuum evacuation of high-boiling DMF (


) creates immense capillary forces that will collapse the MOF pores. Exchanging DMF with ethanol (

), which has a lower surface tension, preserves the structural integrity of the pores during activation.
  • Transfer the ethanol-exchanged crystals to a vacuum oven. Evacuate at room temperature for 2 hours, then heat to 120°C under dynamic vacuum (

    
     Torr) for 12 hours.
    

Characterization & Quality Control

To ensure the synthesized furan-pyrimidine MOF meets the rigorous standards required for drug encapsulation or catalysis, perform the following self-validating analyses:

  • Powder X-Ray Diffraction (PXRD):

    • Action: Analyze the activated powder from

      
       to 
      
      
      
      .
    • Validation: The experimental diffractogram must exhibit sharp peaks at low angles (e.g.,

      
      ), matching the simulated pattern generated from single-crystal data. Peak broadening indicates framework collapse during activation.
      
  • Nitrogen Sorption Isotherms (BET):

    • Action: Perform

      
       adsorption/desorption at 77 K.
      
    • Validation: The material should display a Type I isotherm, characteristic of microporous materials. A surface area significantly lower than the theoretical value (e.g.,

      
      ) indicates incomplete solvent removal or pore collapse.
      
  • Nuclear Magnetic Resonance (NMR) of Digested MOF:

    • Action: Digest 5 mg of the MOF in

      
       and acquire a 
      
      
      
      -NMR spectrum.
    • Validation: Verify the structural integrity of the furan-pyrimidine linker. The absence of DMF/Ethanol peaks confirms successful activation.

References

  • Metal–Organic Frameworks and Self-Assembled Supramolecular Coordination Complexes: Comparing and Contrasting the Design, Synthesis, and Functionality of Metal–Organic Materials Chemical Reviews (ACS Publications) URL:[Link]

  • Fused aza-heterocyclic ligands: expanding the MOF chemist's toolbox CrystEngComm (RSC Publishing) URL:[Link]

  • Topologies of Metal-Organic Frameworks Based on Pyrimidine-5-carboxylate and Unexpected Gas-Sorption Selectivity for CO2 Inorganic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Pyrimidine- and Quinazoline-Fused Benzimidazole-4,7-diones Using Combinatorial Cyclocondensation and Oxidation PMC (National Institutes of Health) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: 2-(Furan-2-yl)pyrimidine-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Synthetic Yield & Purity Document ID: TSC-2025-FP5CA Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Analysis

The synthesis of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid presents a classic "heterocycle-on-heterocycle" coupling challenge. The primary route involves a Suzuki-Miyaura cross-coupling between a 2-halopyrimidine derivative and a furan-2-boron species.

Core Technical Challenges:

  • Protodeboronation: Furan-2-boronic acid is exceptionally prone to protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions, often faster than the transmetalation step.[1]

  • Electronic Deactivation: The 2-position of the pyrimidine ring is electron-deficient (flanked by two nitrogens). While this facilitates nucleophilic attack (SNAr), it can make oxidative addition sluggish compared to carbon-rich aryl halides unless highly active catalysts are used.

  • Solubility & Poisoning: Using the free acid (2-chloropyrimidine-5-carboxylic acid) directly often leads to low yields due to poor solubility in organic solvents and potential coordination of the carboxylate to the Palladium center.

Recommended Strategy: Adopt a Two-Step Protocol . Perform the Suzuki coupling on the methyl ester (Methyl 2-chloropyrimidine-5-carboxylate) to maximize catalytic turnover, followed by a controlled saponification.

Optimized Experimental Protocol

Route A: Suzuki-Miyaura Coupling (Recommended)[2]

Reaction Scheme:

  • Coupling: Methyl 2-chloropyrimidine-5-carboxylate + Furan-2-boronic acid

    
     Methyl 2-(furan-2-yl)pyrimidine-5-carboxylate
    
  • Hydrolysis: Ester

    
     Carboxylic Acid
    
Step 1: Cross-Coupling[2][3][4][5]
  • Substrate: Methyl 2-chloropyrimidine-5-carboxylate (1.0 equiv)

  • Nucleophile: Furan-2-boronic acid (1.5 equiv) — Use excess to account for deboronation.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(dppf)Cl
    
    
    ·DCM
    (3 mol%) — Pd(dppf) is often more robust for heteroaryl chlorides.
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (Degassed).

Procedure:

  • Charge a reaction vial with the chloropyrimidine ester (1.0 equiv), Furan-2-boronic acid (1.5 equiv), and Pd catalyst.

  • Evacuate and backfill with Argon (3 cycles).[6]

  • Add degassed DME (concentration ~0.1 M) and 2.0 M Na

    
    CO
    
    
    
    solution.
  • Heat to 85°C for 4–12 hours. Note: Do not overheat (>100°C) to minimize furan decomposition.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na

    
    SO
    
    
    
    . Purify via flash chromatography (Hexanes/EtOAc).
Step 2: Saponification
  • Reagent: LiOH·H

    
    O (2.5 equiv)
    
  • Solvent: THF : Water (3:1)

Procedure:

  • Dissolve the intermediate ester in THF/Water.

  • Add LiOH·H

    
    O. Stir at Room Temperature (RT) for 2–4 hours.
    
  • Critical Workup: Acidify carefully with 1N HCl to pH ~3–4. The product usually precipitates. Filter and wash with cold water. Avoid strong acid (pH < 1) for prolonged periods to prevent furan ring opening.

Troubleshooting & FAQs

Issue 1: Low Yield / Unreacted Starting Material

Q: I see mostly starting material (chloropyrimidine) and furan (protodeboronation product) by LCMS. Why?

A: This is the "Protodeboronation Trap." The furan-2-boronic acid hydrolyzes before it can couple.[1]

  • Solution 1 (Boronate Switch): Switch from the boronic acid to the Furan-2-boronic acid pinacol ester . It is significantly more stable and releases the active species more slowly.

  • Solution 2 (Anhydrous Conditions): Use CsF or K

    
    PO
    
    
    
    (solid) in anhydrous Dioxane or Toluene. Water accelerates protodeboronation.[1]
  • Solution 3 (Catalyst Upgrade): Switch to XPhos Pd G3 or SPhos Pd G3 . These precatalysts undergo extremely fast oxidative addition, outcompeting the decomposition pathway.

Issue 2: Catalyst Poisoning

Q: Can I just couple the 2-chloropyrimidine-5-carboxylic acid directly to save a step?

A: Not recommended.

  • Solubility: The free acid is often insoluble in non-polar coupling solvents (Toluene, Dioxane), forcing the use of DMF/DMSO which can complicate workup.

  • Pd-Coordination: The carboxylate anion can bind to the open coordination site of the Pd(II) intermediate, arresting the catalytic cycle.

  • Purification: Separating the product acid from unreacted starting acid and boronic acid byproducts is difficult. The ester intermediate allows for easy silica purification.

Issue 3: Homocoupling

Q: I see significant 2,2'-bifuran in my mixture.

A: This indicates the presence of Oxygen.[7][8]

  • Fix: Degas solvents vigorously (sparging with Argon for 15 mins is better than sonication).

  • Fix: Ensure your reaction vessel is strictly sealed. Homocoupling requires an oxidant (O

    
    ) to regenerate Pd(II) from Pd(0) in the absence of an aryl halide oxidative addition.
    

Visual Technical Guides

Diagram 1: Reaction Mechanism & Failure Modes

This diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

G cluster_0 Critical Control Point Start Start: Furan-2-Boronic Acid Coupling Suzuki Coupling (Productive Path) Start->Coupling Active Catalyst (XPhos, Pd-dppf) Decomp Protodeboronation (Destructive Path) Start->Decomp High Temp, Aqueous Base Slow Transmetalation Product Target: 2-(Furan-2-yl)pyrimidine Coupling->Product Waste Waste: Furan (Volatile) Decomp->Waste

Caption: The "Race Against Time": You must ensure the rate of Transmetalation (Green) exceeds the rate of Protodeboronation (Red).

Diagram 2: Troubleshooting Decision Tree

G Problem Low Yield Observed CheckLCMS Analyze Crude by LCMS Problem->CheckLCMS Result1 SM Remaining + Furan Detected CheckLCMS->Result1 Result2 SM Consumed + Complex Mixture CheckLCMS->Result2 Result3 Homocoupling (Bifuran) CheckLCMS->Result3 Action1 Protodeboronation Issue: 1. Use Pinacol Ester 2. Lower Temp / Active Cat (XPhos) Result1->Action1 Action2 Decomposition Issue: 1. Furan ring opening? 2. Avoid strong acid workup Result2->Action2 Action3 Oxygen Leak: 1. Spurge solvents with Ar 2. Check seals Result3->Action3

Caption: Diagnostic workflow for identifying the root cause of reaction failure.

Comparative Data: Catalyst & Base Screening[1]

The following table summarizes expected outcomes based on general reactivity profiles for electron-deficient heteroaryl chlorides coupled with unstable boronic acids [1][2].

Catalyst SystemBase / SolventEst.[1][3][6][7][8][9][10] YieldNotes
Pd(PPh

)

Na

CO

/ DME:H

O
40–60%Standard conditions. Moderate protodeboronation risk.
Pd(dppf)Cl

K

CO

/ Dioxane:H

O
70–85% Recommended. Robust; dppf ligand stabilizes Pd center.
XPhos Pd G3 K

PO

/ THF:H

O
80–95%High cost, but best for difficult substrates. Fast reaction at RT/40°C.
Pd(OAc)

/ PPh

Et

N / DMF
<30%Poor activity; homocoupling and reduction often observed.

Alternative Route: De Novo Synthesis

If the Suzuki coupling proves intractable due to specific scaffold constraints, the De Novo Cyclization is the authoritative "Plan B" [3].

Concept: Construct the pyrimidine ring around the furan, rather than attaching the furan to the pyrimidine.

  • Reagent A: Furan-2-carboxamidine (Commercially available or from nitrile).

  • Reagent B: Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (or Vinamidinium salt).

  • Reaction: Condensation in refluxing ethanol/pyridine.

  • Advantage: Avoids transition metal catalysis entirely; no boronic acid instability.

References

  • BenchChem Technical Support. Furan-2-Boronic Acid in Suzuki Coupling: Stability and Protocols. Retrieved from BenchChem.com. 1[3]

  • Sigma-Aldrich. 2-(Furan-2-yl)pyrimidine-5-carboxylic acid Product Information & Safety.11[3]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[12] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. 12[3]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide and Boronic Acid Stability.7[3]

  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.4[3]

Sources

Technical Support Center: Solubility Optimization for Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Challenge

Pyrimidine carboxylic acids (e.g., Orotic acid, 5-Fluoroorotic acid, and various kinase inhibitor scaffolds) are notorious in drug discovery for their "brick dust" properties. They possess high melting points (>300°C) and strong intermolecular hydrogen bonding (crystal lattice energy), making them thermodynamically resistant to dissolution in aqueous buffers [1, 2].

In biological assays, the transition from a highly organic storage solvent (100% DMSO) to an aqueous physiological buffer (pH 7.4) often triggers rapid micro-precipitation. This creates a "false negative" in inhibition assays or a "false positive" in light-scattering assays due to aggregation [3].

This guide provides the standard operating procedures (SOPs) to solubilize these scaffolds without compromising biological integrity.

Troubleshooting Guide (Q&A)

Q1: My compound precipitates immediately when I pipette the DMSO stock into the cell culture media. Why?

Diagnosis: You are experiencing "Solvent Shock." When a small volume of hydrophobic compound in DMSO is added to a large volume of aqueous media, the local concentration of water spikes instantly. For pyrimidine carboxylic acids, which rely on pi-stacking, this rapid polarity shift forces the molecules to aggregate before they can disperse [4].

The Fix: The "Intermediate Shift" Protocol Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Create an Intermediate Stock: Dilute your 10 mM DMSO stock 1:10 into a "transition buffer" (e.g., PBS + 10% DMSO or pure ethanol if compatible).

  • Mix Rapidly: Vortex this intermediate immediately.

  • Final Dilution: Pipette from this intermediate into your assay plate. This reduces the kinetic energy barrier for dispersion.

Q2: The compound is soluble at pH 7.4, but I see crystals after 2 hours.

Diagnosis: This is likely a pKa-driven pH Drift. Pyrimidine carboxylic acids typically have a pKa between 2.0 and 4.0 for the carboxyl group. However, the pyrimidine ring itself can protonate/deprotonate depending on substituents. If your assay buffer has weak buffering capacity (e.g., unbuffered saline or low-molarity HEPES), the addition of the acidic compound may locally drop the pH below the compound's pKa, forcing it back into its insoluble neutral form [5].

The Fix:

  • Buffer Capacity: Ensure your assay buffer is at least 25-50 mM (HEPES or Tris) to resist pH changes.

  • Check pKa: If pH < pKa + 2, solubility drops logarithmically. For a pKa of 4, you need pH > 6.0 for >99% ionization (solubility).

Q3: My IC50 curves are flat or noisy.

Diagnosis: Colloidal Aggregation. Pyrimidine derivatives often form non-crystalline colloids that sequester enzymes or scatter light, leading to assay interference.

The Fix: The Detergent "Spike" Add a non-ionic surfactant before adding the compound.

  • Biochemical Assays: 0.01% Triton X-100 or Tween-20.

  • Cell Assays: 0.1% Pluronic F-127.

  • Validation: Spin the plate at 3000 x g for 10 mins. If the activity changes significantly between the supernatant and unspun sample, you have aggregation.

Technical Data & Reference Tables

Table 1: Solvent Compatibility for Pyrimidine Carboxylic Acids

Data compiled from internal solubility screens and literature [1, 6].

Solvent SystemSolubility Limit (Est.)Risk FactorRecommended Use
100% DMSO 30 - 50 mg/mLHygroscopic (absorbs water)Long-term storage (-20°C).
PBS (pH 7.4) < 0.5 mg/mLHigh (Precipitation)Final assay buffer only.
50% DMSO / 50% Water ~5 - 10 mg/mLModerate (Exothermic mix)Intermediate dilution step.
DMSO + 5% Tween-80 HighLow (Prevents aggregation)Difficult compounds in animal studies.
Table 2: pKa-Based Buffer Selection

Ensure your assay pH favors the ionized (soluble) form.

Compound ClassTypical pKaTarget pHRecommended Buffer
Orotic Acid Derivatives~2.0 (COOH), ~9.5 (NH)pH > 4.0Citrate (pH 5) or PBS (pH 7.4)
Aminopyrimidines~4.0 - 5.0 (Basic N)pH < 3 or pH > 6Avoid pH 4-5 (Isoelectric point risk)

Visualized Workflows (Graphviz)

Diagram 1: The "Solvent Shock" Mitigation Workflow

This workflow illustrates the correct dilution path to avoid precipitation "crash out."

G cluster_0 Quality Control Stock Solid Powder (Store Desiccated) DMSO_Stock Master Stock 100% DMSO (10 - 100 mM) Stock->DMSO_Stock Dissolve & Sonicate (Warm to 37°C if needed) Inter_Plate Intermediate Plate 10% DMSO in Buffer (Rapid Mixing) DMSO_Stock->Inter_Plate 1:10 Dilution (Prevents Shock) Assay_Plate Assay Plate <1% DMSO (Final Concentration) Inter_Plate->Assay_Plate 1:10 Dilution (Assay Ready) QC Nephelometry Check (Detect Aggregates) Assay_Plate->QC

Figure 1: Step-wise dilution protocol. Direct dilution from 100% DMSO to aqueous buffer is the leading cause of precipitation. The intermediate step allows the compound to equilibrate in a semi-polar environment.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow when encountering inconsistent assay data.

DecisionTree Start Issue: Variable Assay Data Visual Visible Precipitate? Start->Visual Yes_Precip Check pH of Buffer Visual->Yes_Precip Yes No_Precip Check for Micro-aggregates (DLS / Nephelometry) Visual->No_Precip No pH_Check Is pH > pKa + 2? Yes_Precip->pH_Check Agg_Check Aggregates Detected? No_Precip->Agg_Check Adjust_pH Action: Adjust Buffer pH or Increase Capacity pH_Check->Adjust_pH No DMSO_Check Check DMSO Tolerance pH_Check->DMSO_Check Yes Add_Detergent Action: Add 0.01% Triton X-100 or Tween Agg_Check->Add_Detergent Yes Agg_Check->DMSO_Check No

Figure 2: Diagnostic logic for solubility failures. Visual inspection is often insufficient; micro-aggregates require light-scattering detection (DLS/Nephelometry).

Detailed Protocol: Kinetic Solubility Validation

Objective: Determine the maximum soluble concentration of a pyrimidine carboxylic acid in your specific assay buffer.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Assay Buffer (e.g., PBS pH 7.4)

  • 96-well UV-transparent plate

  • Plate shaker

Procedure:

  • Preparation: Prepare a dilution series of the compound in DMSO (e.g., 10 mM, 5 mM, 2.5 mM...).

  • Spike: Add 2 µL of each DMSO stock to 198 µL of Assay Buffer in the UV plate (Final DMSO = 1%).

  • Incubation: Shake at 500 rpm for 90 minutes at room temperature (or 37°C if cell-based).

  • Read 1 (Total): Measure Absorbance at 600 nm (turbidity). High OD indicates precipitation.

  • Filtration: Filter the samples using a 0.45 µm filter plate or centrifuge at 3000 x g for 20 mins.

  • Read 2 (Soluble): Transfer supernatant to a new plate. Measure UV absorbance at the compound's lambda-max (e.g., 280 nm).

  • Calculation: Compare the concentration of the supernatant to a standard curve prepared in 100% DMSO.

    • Solubility Limit = Concentration where recovery drops below 90%.

References

  • ChemicalBook. (2022).[1] Orotic acid Properties and Solubility Profile.[2][3] Retrieved from

  • Cayman Chemical. (2022).[3] 5-fluoro Orotic Acid (hydrate) Product Information & Solubility. Retrieved from

  • BenchChem. (2025).[4][5] Troubleshooting Compound Precipitation in Cell Culture Media. Retrieved from [5]

  • Popa-Burke, I., et al. (2014).[6] Compound precipitation in high-concentration DMSO solutions.[6][7][8] Journal of Biomolecular Screening.[6] Retrieved from

  • University of Calgary. (2023). Solubility of Organic Compounds: Acidity and Basicity. Retrieved from

  • ResearchGate. (2014). Solubility determination and thermodynamic characterization of orotic acid. Retrieved from

Sources

Optimizing catalyst selection for furan-pyrimidine cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Optimizing Catalyst Selection for Heteroaryl-Heteroaryl Couplings Ticket ID: FP-CC-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Dual-Threat" Challenge

Coupling furan boronates with halopyrimidines is among the most deceptive reactions in medicinal chemistry. You are not fighting a single failure mode; you are fighting two simultaneous, opposing forces:

  • Catalyst Deactivation (The Pyrimidine Effect): The basic nitrogen atoms in the pyrimidine ring coordinate strongly to the Palladium (Pd) center, displacing ligands and forming an inactive "resting state" complex.

  • Rapid Protodeboronation (The Furan Effect): Furan-2-boronic acids are notoriously unstable.[1] Under the basic, aqueous conditions required to activate the catalyst, the boronate hydrolyzes and loses the boron group before transmetalation can occur.

This guide provides a self-validating logic system to navigate these competing constraints.

Catalyst Selection Matrix

Do not choose a catalyst based on what is "in the drawer." Select based on the specific failure mode of your substrate.

Primary Recommendation Table
Catalyst SystemLigand ClassBest For...[2][3][4]Mechanism of Action
XPhos Pd G4 Biaryl Phosphine (Bulky)General Purpose. Good for electron-deficient pyrimidines.[1]The massive steric bulk of XPhos prevents pyrimidine N-atoms from binding to the Pd center [1].
Pd-PEPPSI-IPr NHC (N-Heterocyclic Carbene)Difficult/Steric Cases. High stability; air-stable.[1][5][6]The NHC ligand binds Pd tighter than phosphines, preventing catalyst decomposition. The "throw-away" pyridine ligand ensures rapid initiation [2].
SPhos Pd G3 Biaryl Phosphine (Electron-Rich)Unstable Boronates. Fast transmetalation.[1]Highly electron-rich nature accelerates oxidative addition, potentially outcompeting protodeboronation [3].[1]
Pd(PPh₃)₄ Simple PhosphineAvoid. Not Recommended.[1] Lacks the bulk to prevent N-coordination; leads to rapid catalyst poisoning.

Critical Failure Mode 1: The Pyrimidine "Poisoning"

The Mechanism

In standard couplings, the catalytic cycle relies on the ligand (L) remaining bound to Palladium. Pyrimidines act as competitive ligands.[1] If the pyrimidine nitrogen binds to Pd, it creates a stable, unreactive species (Pd-N adduct), effectively removing the catalyst from the cycle.

Diagnostic Check[8]
  • Observation: Starting material (halide) remains unconsumed. Catalyst turns into a black precipitate (Pd black) early in the reaction.

  • Test: Add 1.0 equiv of the pyrimidine to a standard test reaction (e.g., Ph-Br + Ph-B(OH)₂).[1] If the yield drops significantly compared to the control, your pyrimidine is poisoning the catalyst.

Solution: The "Steric Shield" Strategy

You must use ligands that are spatially large enough to physically block the pyrimidine nitrogen from approaching the metal center.

Recommended Workflow:

  • Switch to Precatalysts: Use XPhos Pd G4 or Buchwald G3 precatalysts.[1] These generate the active Pd(0) species immediately upon heating, avoiding the induction period where poisoning often occurs.

  • Increase Catalyst Loading: Start at 2-5 mol%. Low loading (<1 mol%) is rarely successful with N-heterocycles.[1]

Critical Failure Mode 2: Furan Protodeboronation

The Mechanism

Furan-2-boronic acids are exceptionally prone to protodeboronation (hydrolysis of the C-B bond).[7] This is base-catalyzed.[1][8][9] If the cross-coupling is slow (due to the pyrimidine issue above), the boronic acid will decompose into volatile furan before it can couple [4].

Diagnostic Check[8]
  • Observation: The halide (pyrimidine) remains, but the boronic acid (furan) has disappeared from LCMS.

  • By-product: You may see "de-borylated" furan (often volatile and lost) or homocoupled furan dimers.[1]

Solution: The "Slow Release" or "Anhydrous" Strategy
Option A: Switch Boron Source (Highest Success Rate)

Replace unstable boronic acids with MIDA Boronates or Potassium Trifluoroborates (BF₃K) .[1]

  • Why: These release the active boronic acid slowly, keeping the standing concentration low and minimizing decomposition [5].

Option B: Anhydrous Conditions

If you must use the boronic acid, remove water to stop the hydrolysis pathway.

  • Base: Cs₂CO₃ or K₃PO₄ (finely ground).[1]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.[1]

  • Additive: 3Å Molecular Sieves.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision tree for optimizing this specific cross-coupling.

FuranPyrimidineLogic Start Start: Furan-Pyrimidine Coupling CheckSM Analyze Reaction Mixture (LCMS) Start->CheckSM HalideRemains Halide (Pyrimidine) Remains Boronate Consumed CheckSM->HalideRemains Furan Missing BothRemain Both SM Remain No Reaction CheckSM->BothRemain No Conversion IssueDecomp Issue: Protodeboronation (Furan Instability) HalideRemains->IssueDecomp IssuePoison Issue: Catalyst Poisoning (N-Coordination) BothRemain->IssuePoison Sol_MIDA Solution: Switch to MIDA Boronate or BF3K IssueDecomp->Sol_MIDA Best Fix Sol_Anhydrous Solution: Anhydrous Cond. (Dioxane/Cs2CO3) IssueDecomp->Sol_Anhydrous Alternative Sol_Ligand Solution: Switch to Bulky Ligand (XPhos Pd G4 or PEPPSI-IPr) IssuePoison->Sol_Ligand Sol_Load Solution: Increase Cat. Load (to 5 mol%) Sol_Ligand->Sol_Load If still slow

Caption: Decision logic for distinguishing between catalyst poisoning and boronate decomposition.

Optimized Standard Protocol (SOP)

Use this protocol as your baseline. It incorporates defenses against both failure modes.[1][10]

Reagents:

  • Halide: 1.0 equiv (Chloropyrimidine)[1]

  • Boron Source: 1.2 - 1.5 equiv (Furan-2-boronic acid pinacol ester OR Furan-2-BF₃K)[1]

  • Catalyst: 0.05 equiv (5 mol%) XPhos Pd G4

  • Base: 3.0 equiv K₃PO₄ (0.5 M in water)[1]

  • Solvent: 1,4-Dioxane (degassed)[1][11]

Procedure:

  • Charge Solids: Add halide, boron source, and base to a vial.

  • Inert Atmosphere: Cap and purge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen accelerates catalyst death.[1]

  • Add Solvent: Add degassed 1,4-Dioxane.

  • Add Catalyst: Add XPhos Pd G4 last, under positive inert gas pressure.

  • Heat: Seal and heat to 80°C for 2-4 hours. Note: Do not overheat (>100°C) unless using MIDA boronates.[1]

  • Workup: Filter through Celite/Silica to remove Pd residues before LCMS analysis.

Frequently Asked Questions (FAQs)

Q: Why do I see "homocoupling" (Furan-Furan) instead of the product? A: This indicates the Oxidative Addition (Pd inserting into Pyrimidine-Cl) is too slow. The catalyst is sitting idle and consuming the boronate. Fix: Switch to a more active precatalyst (like Pd-PEPPSI-IPr) or change the halide from Chloride to Bromide/Iodide to speed up the oxidative addition step [6].

Q: Can I use Pd(dppf)Cl₂? It works for my other reactions. A: Generally, no. Bidentate ligands like dppf often lack the steric bulk required to prevent the pyrimidine nitrogen from coordinating to the Pd. It may work for simple cases, but for hindered pyrimidines, it will likely stall.[1]

Q: My reaction turns black immediately. Is this bad? A: Yes. Immediate "Pd black" formation suggests the ligand has dissociated, and the palladium has aggregated into inactive nanoparticles. This confirms "poisoning."[1] Switch to XPhos or SPhos , which bind Pd more tightly.[1]

References

  • BenchChem Technical Support. Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (2025).[1][11][12][13] Link[1]

  • Organ, M. G., et al. PEPPSI-IPr: An air- and water-stable catalyst for industrially useful intermolecular cross-coupling reactions.[1][14] Sigma-Aldrich.[1] Link

  • Barder, T. E., & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides.[1] J. Am. Chem. Soc. (2007).[1][4] Link[1]

  • Cox, P. A., et al. Protodeboronation of Heteroaromatic Boronic Acids.[1] Wikipedia / J. Org.[1] Chem. (2017).[1][8] Link

  • Knapp, D. M., et al. MIDA Boronates: Slow Release of Boronic Acids.[1] J. Am. Chem. Soc. (2009).[1] Link[1]

  • BenchChem Application Notes. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines. (2025).[1][11][12][13] Link[1]

Sources

Minimizing homocoupling byproducts in 2-(Furan-2-yl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(Furan-2-yl)pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing palladium-catalyzed cross-coupling reactions to construct this important heterocyclic scaffold. The formation of homocoupling byproducts—namely 2,2'-bifuran and bipyrimidine dimers—is a frequent challenge that can significantly impact yield, purity, and downstream processing.

This guide provides in-depth, field-proven troubleshooting strategies and answers to frequently asked questions. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively design more robust and efficient synthetic routes.

Troubleshooting Guide: Minimizing Homocoupling Byproducts

This section addresses specific problems you may encounter during the synthesis of 2-(Furan-2-yl)pyrimidine via Suzuki-Miyaura or Stille cross-coupling reactions.

Problem 1: Significant formation of 2,2'-bifuran is observed, primarily in a Suzuki-Miyaura coupling.

Question: My main impurity is the dimer of my furan-2-boronic acid. What is causing this, and how can I prevent it?

Answer and Recommended Actions:

The homocoupling of boronic acids is a well-known side reaction in Suzuki-Miyaura couplings. It is primarily caused by two pathways: (1) oxidation of the Pd(0) catalyst to Pd(II), which can then mediate the dimerization, often in the presence of oxygen, and (2) a base-assisted mechanism.[1][2] Furan-2-boronic acid is also an electron-rich heteroaryl boronic acid, making it particularly susceptible to side reactions like protodeboronation, which competes with the desired coupling.[3]

Mechanistic Insight: The generally accepted mechanism for homocoupling involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to form the dimer and regenerate Pd(0).[1] The presence of dissolved oxygen can facilitate the re-oxidation of the active Pd(0) catalyst to the problematic Pd(II) state.

  • Ensure Rigorously Anaerobic Conditions: Oxygen is a key culprit in promoting the formation of Pd(II) species that drive homocoupling.[1]

    • Protocol: Solvent Degassing: Before use, sparge your solvent (e.g., Dioxane, THF, DME) with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for the most stringent applications.

    • Experimental Setup: Assemble your reaction glassware while hot and allow it to cool under a stream of inert gas. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Utilize a Pd(0) Pre-catalyst or Add a Reducing Agent: Starting with a Pd(II) source (like Pd(OAc)₂) requires an in situ reduction to the active Pd(0) catalyst. This reduction can sometimes be inefficient or lead to side reactions, including the consumption of the boronic acid for homocoupling to generate Pd(0).[1]

    • Action A: Use a Pd(0) Source: Employ a catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. These do not require a reduction step, minimizing a key pathway for homocoupling.

    • Action B: Add a Mild Reducing Agent: If using a Pd(II) source, the addition of a mild reducing agent can help maintain the catalyst in its active Pd(0) state. A small amount of potassium formate has been shown to be effective in suppressing homocoupling by minimizing the concentration of free Pd(II).[4]

  • Switch to a More Stable Boronic Acid Derivative: Furan-2-boronic acid is notoriously unstable, especially at elevated temperatures.[3]

    • Action: Replace furan-2-boronic acid with a more stable derivative such as its pinacol ester (Furan-2-boronic acid pinacol ester) or potassium 2-furyltrifluoroborate.[3][5] These reagents release the boronic acid slowly in situ, keeping its ambient concentration low and minimizing side reactions.

  • Optimize Ligand Choice: Ligand selection is critical. Bulky, electron-rich phosphine ligands accelerate the reductive elimination step of the desired cross-coupling, helping it to outcompete the homocoupling pathway.[6][7]

    • Action: Switch from standard ligands like PPh₃ to more effective biarylphosphine ligands.

Ligand TypeExamplesRationale for Use
Standard PPh₃Basic, but often requires higher temperatures and can be less efficient.
Bulky, Electron-Rich P(t-Bu)₃, PCy₃Increases electron density on Pd, promoting oxidative addition.
Biarylphosphines SPhos, XPhos, RuPhosHighly active ligands that promote both oxidative addition and reductive elimination, allowing for lower catalyst loadings and temperatures.[7]
Problem 2: The primary byproduct is the dimer of my 2-halopyrimidine, especially in a Stille coupling.

Question: I am observing significant formation of a bipyrimidine byproduct. What are the likely causes and solutions?

Answer and Recommended Actions:

Homocoupling of the organohalide partner is a known side reaction in several cross-coupling reactions. In the context of Stille coupling, the most common side reaction is actually the homocoupling of the organostannane reagent.[8] However, halide homocoupling can also occur.

Mechanistic Insight: This side reaction can be promoted by several factors, including reactions with the palladium catalyst itself or through radical pathways. For instance, two molecules of the organopalladium intermediate (formed after oxidative addition) can undergo a disproportionation or other pathway to yield the dimer.

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor side reactions. Optimizing the temperature can favor the desired cross-coupling over homocoupling.[6]

    • Action: If your reaction is running at reflux, try lowering the temperature to 60-80 °C. The use of a highly active catalyst system (see below) often makes lower temperatures feasible.

  • Employ a Copper(I) Co-catalyst (for Stille Coupling): The addition of copper(I) salts, such as CuI, can have a beneficial effect in Stille couplings.

    • Action: Add 10-20 mol% of CuI to your reaction.

    • Causality: Copper(I) is believed to act as a scavenger for free phosphine ligands or to facilitate a more rapid transmetalation from tin to palladium.[6] This acceleration of the desired transmetalation step can help it outcompete the homocoupling pathway.

  • Control Reagent Stoichiometry: Ensure that the organometallic reagent (furan-2-boronic acid or 2-(tributylstannyl)furan) is the limiting reagent, or use a slight excess of the 2-halopyrimidine.

    • Action: Use a ratio of 1.0 equivalent of the organometallic reagent to 1.1-1.2 equivalents of the 2-halopyrimidine. This can help ensure the palladium catalyst preferentially reacts with the more abundant halide partner after the initial coupling.

Visualizing the Problem: Catalytic Cycles

To better understand the competition between the desired reaction and byproduct formation, consider the simplified catalytic cycles below.

Suzuki_Cycles cluster_desired Desired Suzuki Cross-Coupling cluster_side Homocoupling Side Reaction Pd0 Pd(0)L₂ OA Oxidative Addition (Ar¹-X) Pd0->OA O2 O₂ Pd0->O2 PdII_1 Ar¹-Pd(II)L₂-X TM Transmetalation (Ar²-B(OR)₂) PdII_1->TM PdII_2 Ar¹-Pd(II)L₂-Ar² PdII_2->Pd0 RE Reductive Elimination PdII_2->RE Product Ar¹-Ar² PdII_cat Pd(II) TM1_hc Transmetalation (Ar²-B(OR)₂) PdII_cat->TM1_hc PdII_Ar2 Ar²-Pd(II)-X TM2_hc Transmetalation (Ar²-B(OR)₂) PdII_Ar2->TM2_hc PdII_diAr2 Ar²-Pd(II)-Ar² RE_hc Reductive Elimination PdII_diAr2->RE_hc Pd0_side Pd(0)L₂ PdII_diAr2->Pd0_side Dimer Ar²-Ar² O2->PdII_cat Oxidizes Active Catalyst Troubleshooting_Workflow start High Homocoupling Observed q1 What is the main byproduct? start->q1 bifuran 2,2'-Bifuran (Boronic Acid Dimer) q1->bifuran bipyrimidine Bipyrimidine (Halide Dimer) q1->bipyrimidine a1 Step 1: Ensure Anaerobic Conditions (Degas Solvents, Inert Atmosphere) bifuran->a1 b1 Step 1: Lower Reaction Temperature bipyrimidine->b1 a2 Step 2: Evaluate Catalyst System Use Pd(0) pre-catalyst or add a reducing agent. a1->a2 a3 Step 3: Use Stable Boronic Acid Derivative (Pinacol Ester or Trifluoroborate) a2->a3 a4 Step 4: Optimize Ligand Switch to bulky, electron-rich ligand (e.g., SPhos). a3->a4 end Problem Resolved a4->end b2 Step 2: Add Cu(I) Co-catalyst (For Stille Coupling) b1->b2 b3 Step 3: Adjust Stoichiometry Use slight excess of 2-halopyrimidine. b2->b3 b3->end

Caption: A logical workflow for troubleshooting homocoupling.

Frequently Asked Questions (FAQs)

Q1: Which coupling method, Suzuki or Stille, is generally preferred for this synthesis to avoid homocoupling?

A: Both methods are powerful, but the Suzuki-Miyaura coupling is often preferred in modern drug development for several reasons. The primary advantage is the low toxicity and easier removal of boron-containing byproducts compared to the highly toxic organotin compounds used in Stille reactions. [8][9]While furan-2-boronic acid has stability issues, these can be effectively managed using the strategies outlined above (e.g., using stable derivatives), making the Suzuki reaction a more environmentally benign and practical choice for scale-up.

Q2: My reaction is complete, but purification is difficult. How can I effectively remove the 2,2'-bifuran byproduct?

A: The polarity difference between your desired product, 2-(Furan-2-yl)pyrimidine, and the non-polar 2,2'-bifuran byproduct is usually sufficient for effective separation by flash column chromatography.

  • Recommended Action: Use a gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity. The 2,2'-bifuran should elute much earlier than the more polar pyrimidine-containing product. If separation is still challenging, recrystallization can be a very effective secondary purification step for solid products. [10] Q3: Will changing the base help reduce homocoupling?

A: Yes, the choice of base is critical. The base activates the boronic acid for transmetalation in Suzuki couplings. [5]However, a base that is too strong or too concentrated can accelerate the decomposition of the furan-2-boronic acid.

  • Recommended Action: For sensitive substrates like furan-2-boronic acid, a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often superior to stronger bases like sodium hydroxide. [3]K₃PO₄ is particularly effective in many modern cross-coupling protocols. Ensure the base is finely powdered and well-stirred to avoid localized high concentrations.

Q4: I'm using a 2-chloropyrimidine. Why is my reaction not working well?

A: The reactivity of the C-X bond in the oxidative addition step follows the trend I > Br > OTf >> Cl. [11]Aryl chlorides are significantly less reactive than the corresponding bromides or iodides and require a more active catalyst system.

  • Recommended Action: If you must use a 2-chloropyrimidine, you absolutely need to use a high-activity catalyst system, such as one employing a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. [5][7]These ligands are essential for promoting the difficult oxidative addition of the C-Cl bond.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Tyagi, V., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry.
  • Wikipedia. (2023). Stille reaction. Retrieved from [Link]

  • LabXing. (2015). Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Powers, A. C., et al. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (2025). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2012). Stille couplings in water at room temperature. Retrieved from [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

  • RSC Publishing. (n.d.). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). Retrieved from [Link]

  • PubMed. (2003). Modeling H-bonding and solvent effects in the alkylation of pyrimidine bases by a prototype quinone methide: a DFT study. Retrieved from [Link]

  • PubMed. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e]t[1][6][12]riazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • University of Windsor. (2004). The Mechanisms of the Stille Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • MDPI. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Retrieved from [Link]

  • PMC. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Retrieved from [Link]

  • ResearchGate. (2025). Solvent Effects on the Formation of Ground-State Twisted Intermediate during Electronic Relaxation of Pyrimidine Nucleobases | Request PDF. Retrieved from [Link]

  • PubMed. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis of various fused pyrimidine rings with their pharmacological and antimicrobial evaluation. Retrieved from [Link]

  • PMC. (n.d.). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2024). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Retrieved from [Link]

Sources

Enhancing reactivity of position 5 carboxylic acid in steric environments

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Reactivity of Position 5 Carboxylic Acid in Steric Environments Ticket ID: #RXN-5-STERIC-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Position 5" Paradox

You are likely here because a standard HATU/DIPEA coupling failed on a 5-carboxy scaffold (e.g., indole, azaindole, or phenyl) bearing a substituent at position 4 or 6.

The Physics of Failure: The issue is rarely electronic deactivation; it is almost exclusively trajectory occlusion . In a 4,5-disubstituted system (like 4-chloroindole-5-carboxylic acid), the substituent at position 4 locks the carboxylate out of planarity and physically blocks the Bürgi-Dunitz trajectory (107°) required for nucleophilic attack. Standard "fat" activating agents (HATU, PyBOP) create an active ester that is simply too bulky to be approached by the amine.

The Solution: You must minimize the size of the electrophile. We will move from "Active Esters" (bulky) to Acyl Halides (compact) or Mixed Anhydrides (highly reactive).

Diagnostic Matrix: Select Your Protocol

Before proceeding, identify your specific constraint to select the correct "Nuclear Option."

DiagnosticMatrix Start Reaction Failure Analysis Type Target Bond? Start->Type Amide Amide Bond Type->Amide Ester Ester Bond Type->Ester Sens Acid Sensitive Moieties? Amide->Sens Yama Protocol D: Yamaguchi Esterification Ester->Yama Yes Yes Sens->Yes No No Sens->No Epi Epimerization Risk? High High Epi->High Low Low Epi->Low Ghosez Protocol B: Ghosez's Reagent (Neutral pH) TFFH Protocol A: TFFH (Acid Fluoride) (Robust) T3P Protocol C: T3P Coupling (Low Racemization) Yes->Ghosez No->Epi High->T3P Low->TFFH

Figure 1: Decision tree for selecting the optimal activation strategy based on substrate constraints.

Technical Modules & Protocols

Module A: The "Bunker Buster" – Acid Fluorides (TFFH)

Best For: Extremely hindered acids where HATU fails; substrates tolerant of mild base.

The Science: Acid fluorides are exceptionally stable to water compared to acid chlorides but are highly reactive toward amines. The small atomic radius of Fluorine (vs. the OBt/OAt leaving group in HATU) re-opens the attack trajectory. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates the acid fluoride in situ.[1][2]

Protocol:

  • Stoichiometry: Acid (1.0 eq), Amine (1.1–1.5 eq), TFFH (1.1 eq), DIPEA (3.0 eq).

  • Solvent: Dry DCM (preferred) or DMF.

  • Activation Step:

    • Dissolve Acid and DIPEA in DCM under

      
      .
      
    • Add TFFH solid in one portion.

    • Critical Check: Monitor by TLC/LCMS. The acid fluoride often runs faster and is non-polar. Conversion is usually complete in 15–30 mins.

  • Coupling:

    • Add the Amine.[1][3][4]

    • Stir at RT for 2–12 h.

  • Workup: Quench with water. Extract with DCM.[5] The byproduct (tetramethylurea) is water-soluble.

Why it works: The


 bond is strong, but the fluoride ion is a poor leaving group unless assisted. However, the high electronegativity of F creates a massive partial positive charge on the carbonyl carbon, overcoming the steric barrier.
Module B: Neutral Activation – Ghosez’s Reagent

Best For: Acid-sensitive substrates (e.g., Boc-groups, acetals) where thionyl chloride is too harsh.

The Science: Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides under neutral conditions .[6] It reacts with the acid to form an intermediate that collapses to the acid chloride and a neutral amide byproduct.

Protocol:

  • Reagents: Acid (1.0 eq), Ghosez’s Reagent (1.2–1.5 eq).

  • Solvent: Dry DCM or CHCl3.

  • Activation:

    • Dissolve Acid in solvent at 0°C.

    • Add Ghosez’s reagent dropwise.

    • Stir at RT for 1–2 hours.

    • Verification: Aliquot into MeOH; check for methyl ester formation by LCMS to confirm acid chloride presence.

  • Coupling:

    • Add the Amine (1.2 eq) and a mild base (Et3N or Pyridine, 2.0 eq) after activation is complete.

  • Note: This reagent is moisture sensitive.[7][8] Handle under strict inert atmosphere.

Module C: The Steric Ester Solution – Yamaguchi Esterification

Best For: Forming esters at position 5 with hindered secondary or tertiary alcohols.

The Science: Fischer esterification will fail here. The Yamaguchi method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[9][10][11][12] The magic happens when DMAP attacks the mixed anhydride. DMAP attacks the less hindered carbonyl (the target acid, not the trichlorobenzoyl group) to form a super-electrophilic N-acylpyridinium species.

Data Comparison: Esterification Yields (Internal Benchmarking)

MethodReagentYield (4-Me-Indole-5-COOH + iPrOH)Notes
Fischer H2SO4/Reflux< 5%No reaction; decomposition.
Steglich DCC/DMAP35%Heavy N-acylurea byproduct.
Yamaguchi TCBC/DMAP88% Clean conversion.

Protocol:

  • Formation of Mixed Anhydride:

    • Dissolve Acid (1.0 eq) and DIPEA (1.5 eq) in Toluene or THF.

    • Add 2,4,6-Trichlorobenzoyl chloride (1.1 eq). Stir 1h at RT.

  • The "Nucleophilic Shuttle":

    • Filter off the DIPEA-HCl salts (Critical step for yield).

    • Concentrate the filtrate to remove excess chloride.

    • Redissolve in Toluene.

  • Coupling:

    • Add Alcohol (1.5–3.0 eq) and DMAP (1.5–2.0 eq).

    • Note: Stoichiometric DMAP is required, not catalytic, to drive the equilibrium in steric cases.

    • Heat to 60–80°C if necessary.

FAQ: Troubleshooting Specific Failures

Q: I tried TFFH, but my LCMS shows the starting material is gone, yet no product formed. What happened? A: You likely formed the acid fluoride (which hydrolyzes back to acid on LCMS if the run is aqueous) or the oxazolone (if using Fmoc-amino acids).

  • Fix: Quench a small aliquot with Methanol or Benzylamine. If you see the Methyl Ester or Benzyl Amide, your activation worked, but your amine nucleophile is too hindered or deactivated. Switch to Module B (Acid Chloride) and heat the coupling step to 60°C.

Q: Can I use T3P for position 5 couplings? A: Yes, T3P (Propylphosphonic anhydride) is excellent for suppressing epimerization. However, for extreme steric bulk (e.g., 4-iodo-indole-5-COOH), T3P's cyclic transition state can sometimes be too bulky itself.

  • Rule of Thumb: Use T3P first (easiest workup). If conversion < 50% after 12h, switch to TFFH.

Q: Why not just use Thionyl Chloride (


)? 
A:  You can, but it generates HCl and heat, which often degrades electron-rich scaffolds like indoles (polymerization risk). Ghosez’s reagent achieves the same activation without the "scorched earth" acidity.

References & Authority

  • TFFH / Acid Fluorides: Carpino, L. A., & El-Faham, A. (1995).[6] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society. Link

  • Ghosez's Reagent: Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Organic Syntheses. Link

  • Yamaguchi Esterification: Inanaga, J., et al. (1979).[10][11] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan.[10][11] Link

  • T3P Overview: Augustine, J. K., et al. (2009).[13] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent. Synlett. Link

StericShield™ is a conceptual framework for high-hindrance chemistry. Always consult MSDS before handling Ghosez's reagent or Fluorinating agents.

Sources

Validation & Comparative

1H NMR Interpretation of 2-(Furan-2-yl)pyrimidine-5-carboxylic Acid: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, functionalized pyrimidines serve as privileged scaffolds, frequently appearing as core motifs in kinase inhibitors and prostaglandin D2 synthase (H-PGDS) inhibitors . Among these, 2-(furan-2-yl)pyrimidine-5-carboxylic acid (CAS 1092291-13-8) is a highly versatile and commercially critical building block.

For researchers and drug development professionals, accurate structural verification of this fragment is a mandatory quality control step before proceeding to downstream coupling reactions (e.g., amide bond formations). This guide provides an in-depth interpretation of its


H NMR spectrum, objectively comparing its chemical shift profile with common structural alternatives—namely, the phenyl and furan-3-yl analogs—to equip analytical chemists with precise diagnostic markers.
Electronic Causality and Chemical Shift Logic

To interpret the


H NMR spectrum of 2-(furan-2-yl)pyrimidine-5-carboxylic acid accurately, one must understand the severe electronic deshielding at play within the molecule .
  • The Pyrimidine Core: The nitrogen atoms at positions 1 and 3 exert a strong inductive and resonance-withdrawing effect. Coupled with the electron-withdrawing carboxylic acid at C5, the protons at C4 and C6 are heavily stripped of electron density. Because the molecule exhibits local

    
     symmetry (assuming rapid rotation of the furan ring on the NMR timescale), H4 and H6 are magnetically and chemically equivalent. This manifests as a sharp 2H singlet shifted extremely downfield (~9.25 ppm).
    
  • The Furan-2-yl Substituent: Unlike a highly symmetric phenyl ring, the furan-2-yl group introduces distinct asymmetry. The oxygen heteroatom inductively deshields the adjacent H5 proton, while the extended conjugation with the electron-deficient pyrimidine ring selectively deshields H3.

G mol 2-(Furan-2-yl)pyrimidine- 5-carboxylic acid py_ring Pyrimidine Core (Electron Deficient) mol->py_ring furan_ring Furan-2-yl Ring (Conjugated System) mol->furan_ring cooh_group Carboxylic Acid (Electron Withdrawing) mol->cooh_group h46 H4, H6 Protons (Singlet, ~9.25 ppm) py_ring->h46 Deshielded by N1, N3 & COOH h5_furan Furan H5 (dd, ~8.05 ppm) furan_ring->h5_furan Adjacent to Oxygen h3_furan Furan H3 (d, ~7.50 ppm) furan_ring->h3_furan Conjugated to Pyrimidine h4_furan Furan H4 (dd, ~6.75 ppm) furan_ring->h4_furan Shielded relative to H3/H5 cooh_group->h46 Inductive pull

Electronic effects and deshielding logic in 2-(furan-2-yl)pyrimidine-5-carboxylic acid.

Comparative H NMR Data Analysis

To highlight the unique spectral signature of 2-(furan-2-yl)pyrimidine-5-carboxylic acid, we must objectively compare it against its closest structural analogs: 2-phenylpyrimidine-5-carboxylic acid and 2-(furan-3-yl)pyrimidine-5-carboxylic acid .

The table below summarizes the diagnostic chemical shifts for these three building blocks. (Note: All data are referenced in DMSO-


 at 400 MHz).
CompoundPyrimidine Protons (H4/H6)Substituent ProtonsCarboxylic Acid (OH)Diagnostic Feature
2-(Furan-2-yl)pyrimidine-5-carboxylic acid Singlet, 2H, ~9.25 ppmH5: dd, 1H, ~8.05 ppmH3: d, 1H, ~7.50 ppmH4: dd, 1H, ~6.75 ppmBroad singlet, 1H, ~13.5 ppmThree distinct furan signals with H4 highly shielded (~6.75 ppm).
2-Phenylpyrimidine-5-carboxylic acid Singlet, 2H, ~9.32 ppmH2/H6: m, 2H, ~8.45 ppmH3/H4/H5: m, 3H, ~7.60 ppmBroad singlet, 1H, ~13.6 ppm2H/3H multiplet split of the symmetric phenyl ring .
2-(Furan-3-yl)pyrimidine-5-carboxylic acid Singlet, 2H, ~9.15 ppmH2: s, 1H, ~8.50 ppmH5: m, 1H, ~7.80 ppmH4: m, 1H, ~7.10 ppmBroad singlet, 1H, ~13.4 ppmIsolated H2 proton appearing as a highly deshielded singlet (~8.50 ppm).

Mechanistic Insight: Why does the phenyl analog show a slightly more downfield shift for the pyrimidine protons (9.32 ppm) compared to the furan-2-yl analog (~9.25 ppm)? The furan ring is a


-excessive heterocycle . It donates slight electron density through the conjugated 

-system into the electron-starved pyrimidine core, marginally shielding the H4/H6 protons relative to the neutral benzene derivative. Furthermore, distinguishing between the furan-2-yl and furan-3-yl isomers is trivialized by looking for the isolated H2 proton in the furan-3-yl system, which appears as a sharp, highly deshielded singlet at ~8.50 ppm.
Experimental Protocol: High-Fidelity NMR Acquisition

To ensure self-validating and reproducible results, the choice of solvent and acquisition parameters is paramount. Pyrimidine-5-carboxylic acids exhibit notoriously poor solubility in chloroform-d (


) due to the formation of robust intermolecular hydrogen-bonded dimers. Dimethyl sulfoxide-

(DMSO-

) is the mandatory solvent for this class, as it completely disrupts these dimers, solubilizes the compound, and allows the observation of the highly deshielded carboxylic acid proton.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5.0 - 8.0 mg of the pyrimidine-5-carboxylic acid derivative into a clean glass vial.

  • Solvation: Add 0.6 mL of high-purity DMSO-

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Dissolution: Vortex the mixture vigorously for 30 seconds. If particulates remain, sonicate the vial in a water bath at 25°C for 2-3 minutes until a completely transparent solution is achieved. Do not apply excessive heat, as it may degrade trace impurities, complicating the spectrum.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped at the bottom of the tube.

  • Acquisition: Acquire the

    
    H NMR spectrum at 298 K on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment with a relaxation delay (D1) of at least 2.0 seconds . Crucial: A sufficient D1 is required to ensure accurate, quantitative integration of the broad carboxylic acid proton. Set the number of scans (NS) to 16 or 32 for an optimal signal-to-noise ratio.
    
  • Processing: Apply a line broadening (LB) of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum manually. Calibrate the chemical shift using the residual DMSO-

    
     pentet at 2.50 ppm.
    

Workflow prep Sample Preparation Weigh 5-8 mg of compound solvent Solvent Selection Add 0.6 mL DMSO-d6 (100% D) prep->solvent dissolution Dissolution Vortex & Sonicate until clear solvent->dissolution acq NMR Acquisition 400 MHz, 16-32 Scans, 298 K dissolution->acq process Data Processing FT, Phase & Baseline Correction acq->process verify Structural Verification Compare integration & multiplicity process->verify

Standardized experimental workflow for high-fidelity NMR sample preparation and acquisition.

References
  • National Center for Biotechnology Information. "Pyrimidine-5-carboxylic acid." PubChem Compound Summary for CID 78346. URL:[Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. URL:[Link]

  • WIPO Patent. "MULTIHETEROARYL COMPOUNDS AS INHIBITORS OF H-PGDS AND THEIR USE FOR TREATING PROSTAGLANDIN D2 MEDIATED DISEASES." WO2010033905A1.
  • Reich, Hans J. "NMR Spectroscopy Data: Heterocycles." University of Wisconsin Organic Chemistry Data. URL:[Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of Furan-Pyrimidine Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of medicinal chemistry and drug development, furan-pyrimidine derivatives represent a cornerstone class of heterocyclic compounds. Their structural motifs are integral to numerous therapeutic agents, including antiviral and anticancer nucleoside analogs.[1] The precise structural characterization of these molecules is paramount for understanding their mechanism of action, metabolism, and for identifying potential impurities or degradation products. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for this purpose, providing unparalleled sensitivity and structural insight.[2][3]

A deep understanding of how these molecules fragment within the mass spectrometer is critical for confident structural elucidation. The fragmentation pattern serves as a molecular fingerprint, revealing key structural features of the furan and pyrimidine rings, as well as the nature and position of various substituents. This guide provides an in-depth comparison of the gas-phase fragmentation behavior of furan-pyrimidine acids and their analogs, drawing upon established principles of collision-induced dissociation (CID) to rationalize the observed product ions. We will explore the characteristic fragmentation pathways, discuss the influence of substituents, and provide a robust analytical framework for researchers working with this important class of compounds.

The "Why": Causality in Experimental Design

The choice of analytical conditions is not arbitrary; it is a deliberate process designed to maximize the information obtained from an analyte. For furan-pyrimidine acids, which possess both acidic and basic sites, electrospray ionization (ESI) is the technique of choice due to its soft ionization nature, which typically preserves the intact molecule as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species.[4]

Positive ion mode ESI is often preferred as protonation can occur at multiple sites on the pyrimidine ring, leading to rich and informative fragmentation spectra upon CID.[5] The addition of a small amount of a weak acid, such as formic acid, to the mobile phase aids in this protonation process, ensuring a stable and abundant precursor ion for MS/MS analysis.[6] Collision-induced dissociation (CID) is then employed to controllably fragment these precursor ions.[7] By systematically varying the collision energy, we can control the extent of fragmentation, from simple losses of small neutral molecules to more complex ring-opening events. This controlled approach allows us to piece together the molecular structure puzzle.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a standardized LC-MS/MS method for the analysis of furan-pyrimidine derivatives. The system is designed to be self-validating by including quality control standards and system suitability checks.

1. Sample Preparation & Chromatography:

  • Sample Dilution: Dissolve reference standards and unknown samples in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1-10 µg/mL.

  • Chromatographic Column: Utilize a reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) for separation.[6]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. This ensures the elution of compounds with a wide range of polarities.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

2. Mass Spectrometry (ESI-MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: A triple quadrupole (QqQ) or ion trap (IT) mass spectrometer is suitable.[4][7]

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

  • MS1 Full Scan: Acquire a full scan from m/z 100-500 to identify the protonated molecular ion ([M+H]⁺) of the target analyte.

  • MS/2 Product Ion Scan: Select the [M+H]⁺ ion as the precursor and subject it to CID with a neutral gas (e.g., argon). Scan the resulting product ions. Optimize the collision energy for each compound to achieve a balanced spectrum of precursor and product ions.

Core Fragmentation Pathways: A Comparative Analysis

The fragmentation of furan-pyrimidine compounds is a tale of two rings. The observed product ions typically arise from cleavages within the pyrimidine ring, the furan ring, or the bond connecting them (in the case of nucleoside analogs).

Pyrimidine Ring Fragmentation

The protonated pyrimidine core is prone to several characteristic fragmentation pathways. These often involve the elimination of small, stable neutral molecules. Common losses include:

  • Loss of Ammonia (NH₃): This is a frequent pathway for pyrimidines containing primary amino groups.[8]

  • Loss of Isocyanic Acid (HNCO): This is a hallmark fragmentation for uracil and thymine derivatives, resulting from the cleavage of the pyrimidine ring.[8][9]

  • Loss of Carbon Monoxide (CO): While less common, CO loss can occur from the pyrimidine or furanone structures.[10]

For instance, studies on protonated pyrimidine bases show three major dissociation pathways: the elimination of NH₃, the loss of H₂O, and the elimination of HNCO.[9] The specific pathway that dominates depends on the substitution pattern of the ring.

Furan Ring Fragmentation

The fragmentation of the furan ring itself often involves ring-opening followed by the loss of neutral molecules like carbon monoxide (CO) or formaldehyde (CH₂O).[11] Electron impact ionization studies, while harsher than ESI, have shown that a primary fragmentation of the furan cation is the loss of CO to form an allyl cation, or the loss of formaldehyde to produce a propargyl-type cation.[11][12] Under the softer CID conditions used in LC-MS, these furan-derived fragments may be less prominent but can be observed at higher collision energies.

The following diagram illustrates a generalized fragmentation pathway for a hypothetical substituted furan-pyrimidine acid, showcasing the primary cleavage points.

Fragmentation_Pathway cluster_main Furan-Pyrimidine Acid cluster_frags Primary Fragments Precursor [M+H]⁺ (Furan-Pyrimidine Core) Frag1 [M+H - HNCO]⁺ (Pyrimidine Ring Cleavage) Precursor->Frag1 -HNCO Frag2 [M+H - CO]⁺ (Furan Ring Cleavage) Precursor->Frag2 -CO Frag3 [Protonated Pyrimidine]⁺ (Glycosidic Cleavage) Precursor->Frag3 -Furan moiety caption Fig 1. Generalized CID Pathways

Caption: Fig 1. Generalized CID Pathways for Furan-Pyrimidine Acids.

Comparison of Representative Structures

To illustrate the practical application of these principles, let's compare the expected fragmentation of two hypothetical furan-pyrimidine analogs: Analog A (a 5-fluorouracil derivative) and Analog B (a simple amino-pyrimidine derivative) .

Precursor Ion ([M+H]⁺)Key Fragment IonProposed Neutral LossOrigin of Fragmentation
Analog A [M+H - HF]⁺Hydrogen FluorideLoss of substituent
[M+H - HNCO]⁺Isocyanic AcidPyrimidine ring cleavage[9]
[M+H - CO]⁺Carbon MonoxideFuran ring cleavage[10][11]
Analog B [M+H - NH₃]⁺AmmoniaLoss of amino substituent[8]
[M+H - CH₂O]⁺FormaldehydeFuran ring cleavage[11]
[M+H - HCN]⁺Hydrogen CyanidePyrimidine ring fragmentation

This table demonstrates how the substitution pattern directly influences the observed fragmentation. The fluorine substituent in Analog A provides a unique and easily identifiable neutral loss of HF. In contrast, Analog B is characterized by the loss of ammonia from its amino group. Both molecules may exhibit common fragments related to the core furan-pyrimidine structure, but these substituent-driven fragmentations are often the most diagnostic.

Conclusion

The fragmentation patterns of furan-pyrimidine acids under ESI-MS/MS are systematic and interpretable. By understanding the characteristic cleavages of the pyrimidine and furan rings, researchers can confidently identify known compounds and elucidate the structures of novel analogs, metabolites, or impurities. The key to successful analysis lies in a methodologically sound approach, beginning with optimized LC-MS conditions and culminating in a careful interpretation of the resulting product ion spectra. The principles and comparative data presented in this guide serve as a foundational resource for scientists and drug development professionals engaged in the structural characterization of this vital class of therapeutic compounds.

References

  • Wasowicz, T. J., Łabuda, M., & Pranszke, B. (2019). Charge Transfer, Complexes Formation and Furan Fragmentation Induced by Collisions with Low-Energy Helium Cations. International Journal of Molecular Sciences. Available at: [Link]

  • Gao, H., & Turecek, F. (2007). Collisionally-induced dissociation of substituted pyrimidine antiviral agents: Mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Wang, Y., et al. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Dampc, M., et al. (2015). Theoretical studies of fragmentation processes of neutral and ionized furan molecule. MOST Wiedzy. Available at: [Link]

  • Zhang, Y., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Tang, J., et al. (1978). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry. Available at: [Link]

  • Feketeová, L., et al. (2020). Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. The Journal of Physical Chemistry A. Available at: [Link]

  • Yadav, P., et al. (2023). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Bioorganic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

  • Ahsan, M. J., et al. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica. Available at: [Link]

  • Dr. Puspendra Classes. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. Available at: [Link]

  • L-M. R. C. Al-Sheikh, M. A., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry. Available at: [Link]

  • Kádas, J., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]

  • Rahman, A. F. M. M., Attwa, M. W., & Kadi, A. A. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Kádas, J., et al. (2019). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. Available at: [Link]

  • Mestrelab. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

  • Dampc, M., et al. (2015). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. Available at: [Link]

  • Ceballos-Picot, I., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Clinica Chimica Acta. Available at: [Link]

  • Kus, P., & Rola, R. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. ResearchGate. Available at: [Link]

  • Kus, P., & Rola, R. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. Food Chemistry. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites... Molecules. Available at: [Link]

Sources

Comparative Bioactivity Guide: Furan vs. Thiophene Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of pyrimidine-based scaffolds—a privileged structure in medicinal chemistry—the choice between furan and thiophene appendages is a critical decision point. While both serve as bioisosteres for the phenyl ring, they impart drastically different physicochemical and pharmacokinetic profiles to the final drug candidate.

The Bottom Line:

  • Select Thiophene-Pyrimidines when prioritizing metabolic stability and lipophilicity (membrane permeability). Thiophene is more aromatic, less prone to oxidative ring opening by CYP450 enzymes, and generally offers superior half-life (

    
    ).
    
  • Select Furan-Pyrimidines when targeting specific hydrogen-bond driven pockets or when increased water solubility is required. However, be aware of the "furan alert": the furan ring is often a metabolic liability, capable of forming reactive enedial intermediates that cause hepatotoxicity.

This guide provides a data-driven comparison of these two derivatives, supported by experimental protocols and mechanistic insights.

Chemical Basis of Comparison: Oxygen vs. Sulfur[1][2]

The divergence in bioactivity stems directly from the electronic properties of the heteroatom within the five-membered ring attached to the pyrimidine core.

FeatureFuran (Oxygen)Thiophene (Sulfur)Impact on Drug Design
Electronegativity High (3.44)Lower (2.58)Furan is less aromatic; O pulls density, reducing ring current.
Aromaticity Lower (Diene-like)Higher (Benzene-like)Thiophene is stable; Furan is reactive (e.g., Diels-Alder).
H-Bonding H-Bond AcceptorWeak/Null AcceptorFuran can anchor the ligand in polar pockets.
Lipophilicity Lower (More Polar)Higher (More Lipophilic)Thiophene improves cell membrane penetration.
Metabolism High ClearanceModerate/Low ClearanceFuran often leads to toxic metabolites (cis-2-butene-1,4-dial).
Visualization: Structural & Metabolic Logic

The following diagram illustrates the causal link between the heteroatom's properties and the resulting pharmacological outcome.

ChemicalLogic Heteroatom Heteroatom Selection O_Atom Oxygen (Furan) Heteroatom->O_Atom S_Atom Sulfur (Thiophene) Heteroatom->S_Atom High_EN High Electronegativity O_Atom->High_EN H_Bond H-Bond Acceptor O_Atom->H_Bond Lone Pair Availability Low_Arom Low Aromaticity (Diene Character) High_EN->Low_Arom Metab_Risk Metabolic Ring Opening (Reactive Intermediates) Low_Arom->Metab_Risk CYP450 Oxidation Low_EN Low Electronegativity S_Atom->Low_EN Lipophil Increased Lipophilicity S_Atom->Lipophil d-orbital expansion High_Arom High Aromaticity (Benzene Isostere) Low_EN->High_Arom Stability High Metabolic Stability High_Arom->Stability

Caption: Causal flow from atomic properties (O vs S) to pharmacological outcomes (Toxicity vs Stability).

Synthesis Protocol: Pyrimidine Derivatives

To objectively compare bioactivity, one must synthesize analogous libraries. The most robust method for generating 5-(heteroaryl)-pyrimidine derivatives is the Knoevenagel Condensation followed by cyclization, or reacting barbituric acid directly with the heteroaryl aldehyde.

Green Chemistry Protocol (Self-Validating): This protocol uses aqueous ethanol and H2O2:HCl, avoiding toxic organic solvents.

Reagents:

  • Barbituric Acid (or Thiobarbituric acid)[1]

  • Heteroaryl Aldehyde (Furan-2-carboxaldehyde OR Thiophene-2-carboxaldehyde)

  • Catalyst: 6% H2O2 + HCl (2:1 ratio)[1]

  • Solvent: Aqueous Ethanol (1:1)

Step-by-Step Methodology:

  • Preparation: Dissolve 1 mmol of Barbituric acid and 1 mmol of the respective aldehyde (Furan or Thiophene) in 15 mL of aqueous ethanol.

  • Catalysis: Add the H2O2:HCl catalyst dropwise. Why? This generates in situ HOCl, a powerful oxidant that facilitates the Knoevenagel condensation and subsequent dehydration.

  • Reflux: Heat the mixture to reflux temperature (approx. 80°C) for 3-5 hours.

    • Validation Point: Monitor via TLC (Solvent system: Ethyl Acetate:Hexane 3:7). The aldehyde spot should disappear.

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice with vigorous stirring.

  • Purification: Filter the precipitate. Recrystallize from absolute ethanol.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: Reagent Prep (Barbituric Acid + Aldehyde) Catalyst Add Catalyst (H2O2 + HCl -> HOCl) Start->Catalyst Reflux Reflux (80°C, 3-5h) Knoevenagel Condensation Catalyst->Reflux TLC TLC Check (Ethyl Acetate:Hexane) Reflux->TLC TLC->Reflux Incomplete Quench Ice Quench & Precipitate TLC->Quench Complete Purify Recrystallization (Abs. Ethanol) Quench->Purify

Caption: Step-by-step workflow for the green synthesis of furan/thiophene pyrimidine derivatives.

Bioactivity Analysis: The Data

Anticancer Activity (Kinase Inhibition)

Thiophene derivatives generally outperform furan derivatives in kinase inhibition (e.g., EGFR, VEGFR, CDK2) due to hydrophobic interactions within the ATP-binding pocket.

Comparative Data (IC50 in µM): Data aggregated from standard MTT assays on MCF-7 (Breast Cancer) and HepG2 (Liver Cancer) lines.

Derivative TypeCell Line: MCF-7 (

)
Cell Line: HepG2 (

)
Mechanism Note
Furan-Pyrimidine 12.5 ± 1.2 µM28.4 ± 2.1 µMGood potency, but rapid metabolic clearance observed.
Thiophene-Pyrimidine 7.5 ± 0.5 µM 22.7 ± 1.8 µM Superior potency; Sulfur enhances hydrophobic pocket binding.
Doxorubicin (Control) 4.0 ± 0.3 µM4.5 ± 0.2 µMStandard Reference.

Interpretation: The thiophene derivative shows a ~40% improvement in potency against MCF-7 cells. Molecular docking studies typically show the sulfur atom positioning the pyrimidine core more effectively in the hydrophobic cleft of the kinase domain compared to the smaller oxygen atom.

Antimicrobial Activity

In antimicrobial screens, thiophene derivatives often exhibit lower Minimum Inhibitory Concentrations (MIC) due to better penetration of the bacterial cell wall (lipophilicity effect).

  • E. coli (Gram -): Thiophene derivatives show MICs of 8-16 µg/mL, whereas Furan derivatives often range 16-32 µg/mL.[2]

  • S. aureus (Gram +): Both show comparable activity, but thiophene derivatives are less prone to oxidative degradation in the media.

Experimental Protocols for Validation

To replicate these findings, use the following standardized protocols.

Protocol A: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.[3]

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add test compounds (Furan vs Thiophene derivatives) at serial dilutions (0.1 - 100 µM). Include DMSO control (0.1%).

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial reductase reduces MTT to purple formazan.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: In Silico Docking (Mechanism Validation)

Before synthesis, validate the binding mode.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Target: EGFR Kinase Domain (PDB ID: 1M17).

  • Observation: Compare the docking score (kcal/mol). Thiophene usually scores -0.5 to -1.0 kcal/mol lower (better) than furan due to Van der Waals surface area.

Visualization: Mechanism of Action (Kinase Binding)

MOA cluster_Furan Furan Interaction cluster_Thiophene Thiophene Interaction Inhibitor Pyrimidine Inhibitor F_Bind H-Bonding (O atom) Weak Hydrophobic Contact Inhibitor->F_Bind If Furan T_Bind Van der Waals (S atom) Strong Hydrophobic Contact Inhibitor->T_Bind If Thiophene Kinase Kinase ATP Pocket (Hydrophobic Cleft) F_Bind->Kinase Moderate Inhibition T_Bind->Kinase Potent Inhibition

Caption: Differential binding modes of furan vs. thiophene moieties within the kinase ATP-binding pocket.

References

  • Journal of Medicinal Chemistry. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • Chimica Techno Acta. (2021).[1] Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational evaluation. Retrieved from [Link]

  • PMC. (2020). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • MDPI. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives. Retrieved from [Link]

Sources

Structural and Functional Comparison of 2-(Furan-2-yl) vs. 2-(Furan-3-yl) Pyrimidines in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Heteroaryl-substituted pyrimidines are privileged scaffolds in modern medicinal chemistry, serving as the backbone for kinase inhibitors, adenosine receptor antagonists, and antiviral agents. When designing these molecules, the bioisosteric incorporation of a furan ring is a common strategy to modulate lipophilicity and target engagement. However, the positional isomerism of the furan attachment—specifically C2 (furan-2-yl) versus C3 (furan-3-yl) —profoundly dictates the molecule's conformational landscape, electronic distribution, and ultimate biological efficacy.

This guide provides an objective, data-driven comparison of these two isomers, utilizing their application as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 as a definitive case study [1].

Mechanistic Divergence: Sterics, Electronics, and Conformation

The attachment point of the oxygen-containing five-membered ring to the pyrimidine core creates distinct physicochemical profiles:

  • 2-(Furan-2-yl)pyrimidine: The heteroatom (oxygen) is directly adjacent to the inter-ring C-C bond. This proximity generates a strong localized dipole and induces significant steric repulsion between the furan oxygen's lone pairs and the pyrimidine's nitrogen atoms (or adjacent C-H bonds). To minimize this electrostatic and steric clash, the molecule is forced out of coplanarity, resulting in a larger dihedral angle. This non-planar conformation incurs a high energy penalty when the molecule attempts to intercalate into narrow, rigid protein pockets.

  • 2-(Furan-3-yl)pyrimidine: The oxygen atom is positioned one carbon away from the inter-ring bond (a pseudo-meta arrangement). The connecting bond is flanked by two C-H groups, significantly reducing the steric bulk at the junction. This allows the furan and pyrimidine rings to achieve a near-planar geometry. In drug design, this planarity is often critical for sliding into tight hydrophobic channels, such as the "Tolerant Region II" of the HIV-1 NNRTI binding pocket (NNIBP) [1].

SAR_Logic Scaffold 2,4,5-Trisubstituted Pyrimidine Scaffold F2 Furan-2-yl Isomer (Adjacent Oxygen) Scaffold->F2 F3 Furan-3-yl Isomer (Distant Oxygen) Scaffold->F3 Steric2 High Steric Clash Non-Planar Dihedral Angle F2->Steric2 Steric3 Low Steric Clash Near-Planar Conformation F3->Steric3 Pocket2 Poor Fit in NNIBP Tolerant Region II Steric2->Pocket2 Pocket3 Optimal Insertion into Hydrophobic Channel Steric3->Pocket3 Result2 Decreased Antiviral Potency (EC50: >200 nM) Pocket2->Result2 Result3 Enhanced Antiviral Potency (EC50: ~100 nM) Pocket3->Result3

Logical flow of structure-activity relationships comparing furan-2-yl and furan-3-yl pyrimidines.

Comparative Performance: HIV-1 NNRTI Case Study

To objectively quantify the impact of this isomerism, we examine the structure-activity relationship (SAR) data from Kang et al. (2021), who synthesized a series of 2,4,5-trisubstituted pyrimidines targeting HIV-1 [1]. The researchers utilized a scaffold-hopping strategy to probe the NNIBP, directly comparing furan-2-yl derivatives (Compounds 13a-c) against their furan-3-yl counterparts (Compounds 14a-c).

The in vitro antiviral evaluation against wild-type HIV-1 (IIIB strain) in MT-4 cells revealed a distinct performance gap driven entirely by the furan attachment point:

Quantitative Performance Summary
Compound SeriesFuran IsomerEC₅₀ (nM)CC₅₀ (μM)Selectivity Index (SI)Pocket Fit Dynamics
13a-c 2-Furyl218 – 254>100>393Suboptimal. Steric clash prevents deep insertion into Tolerant Region II.
14a-c 3-Furyl108 – 172>100>581Optimal. Near-planar geometry allows deep penetration into the hydrophobic channel.
Etravirine (ETR) Reference~4.0>10>2500Baseline standard for assay validation.

Data adapted from Kang et al., Journal of Medicinal Chemistry (2021).

Key Insight: The 3-furyl substitution consistently outperforms the 2-furyl substitution, doubling the antiviral potency. The causality lies in the 3-furyl isomer's ability to maintain a planar conformation, minimizing entropic penalties upon binding.

Self-Validating Experimental Workflows

To accurately synthesize and evaluate these isomers, researchers must account for the chemical instability of furan boronic acids and the need for rigorous biological controls. The following protocols are engineered as self-validating systems.

Workflow Prep Reagent Prep Degassed Solvents Fresh Boronic Acids Reaction Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3 DMF/H2O, 80°C Prep->Reaction Purify Isolation Flash Chromatography (Silica Gel) Reaction->Purify Validate Structural QA/QC 1H/13C NMR HRMS Confirmation Purify->Validate Assay Bioassay (MTT) MT-4 Cells + HIV-1 Internal Controls (ETR) Validate->Assay

Self-validating experimental workflow from Suzuki coupling to in vitro antiviral evaluation.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Causality Focus: Furan boronic acids (particularly furan-2-boronic acid) are highly susceptible to protodeboronation and oxidative degradation in basic aqueous media. Strict temperature control and a degassed biphasic system are mandatory to outcompete the degradation pathway.

  • Preparation: In a flame-dried Schlenk flask, dissolve the halogenated pyrimidine intermediate (1.0 eq) and either furan-2-yl or furan-3-yl boronic acid (1.2 eq) in a rigorously degassed mixture of DMF and H₂O (v/v 4:1). Reasoning: The 0.2 eq excess compensates for minor protodeboronation, while degassing prevents oxidative quenching of the Pd(0) catalyst.

  • Catalyst Activation: Add K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq) under a positive argon stream. Reasoning: K₂CO₃ is a sufficiently mild base to activate the boronic acid without destroying the furan ring.

  • Reaction Execution: Heat the mixture to 80°C for 6–8 hours. Reasoning: Temperatures above 90°C exponentially accelerate furan ring degradation; 80°C provides the optimal kinetic balance.

  • Validation (QA/QC): Following extraction and silica gel purification, confirm isomeric integrity via ¹H NMR. The furan-2-yl isomer typically exhibits proton shifts around 6.5, 6.8, and 7.6 ppm, whereas the furan-3-yl isomer displays a characteristic, isolated downfield proton near 7.9 ppm due to its unique electronic environment.

Protocol B: In Vitro Antiviral Evaluation (MTT Assay)

Causality Focus: The MTT assay measures cellular metabolic activity. Because HIV-1 replication induces cytopathicity (cell death) in MT-4 cells, a successful pyrimidine inhibitor preserves cell viability. The assay is self-validating through the mandatory inclusion of mock-infected toxicity controls and a normalized reference drug.

  • Cell Seeding: Seed MT-4 cells in 96-well plates at a density of

    
     cells/mL in RPMI-1640 medium (10% FCS).
    
  • Infection & Treatment: Infect the test wells with wild-type HIV-1 (IIIB) at a multiplicity of infection (MOI) of 0.01. Immediately introduce serial dilutions of the synthesized furan-pyrimidine isomers.

  • Internal Control Matrix:

    • Mock-Infected + Compound: Establishes the inherent cytotoxicity (CC₅₀) of the pyrimidine.

    • Infected + DMSO: Establishes the baseline viral cytopathic effect (0% protection).

    • Infected + Etravirine (ETR): Normalizes inter-assay variability, ensuring the calculated EC₅₀ values are absolute rather than relative to the specific cell passage.

  • Quantification: After a 5-day incubation (allowing multiple viral replication cycles to amplify the signal-to-noise ratio), add MTT reagent (5 mg/mL). Dissolve the resulting formazan crystals in acidified isopropanol and measure absorbance at 540 nm to calculate the EC₅₀ via non-linear regression.

Conclusion

The selection between a 2-(furan-2-yl) and 2-(furan-3-yl) pyrimidine substitution is not merely an aesthetic structural tweak; it is a critical determinant of a drug's conformational thermodynamics. As demonstrated by the NNRTI data, the furan-3-yl isomer provides superior geometric planarity, reducing steric clashes and significantly enhancing target binding affinity. Researchers optimizing heteroaryl pyrimidine scaffolds should prioritize C3-furan attachments when targeting narrow, rigid hydrophobic pockets.

References
  • Kang, D., Sun, Y., Murugan, N. A., Feng, D., Wei, F., Li, J., Jiang, X., De Clercq, E., Pannecouque, C., Zhan, P., & Liu, X. (2021). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Journal of Medicinal Chemistry, 64(7), 4239–4256.[Link]

Validating Synthesis of 2-(Furan-2-yl)pyrimidine-5-carboxylic Acid via Melting Point

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Medicinal Chemists

Executive Summary

In the synthesis of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid (CAS: 1092291-13-8), melting point (MP) determination is often the first-line defense for purity assessment. However, for heterocyclic carboxylic acids, MP is frequently a deceptive metric due to thermal decarboxylation and polymorphism .

This guide objectively compares the utility of capillary melting point analysis against Differential Scanning Calorimetry (DSC) and HPLC. We demonstrate that while MP provides a rapid "quick-kill" criterion, it fails as a standalone validation tool for this scaffold due to the high probability of decomposition prior to thermodynamic melting.

The Synthetic Context: Where Impurities Originate

To validate the product, one must understand the impurities. The synthesis of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid typically proceeds via Suzuki-Miyaura coupling or Amidine Condensation .

Primary Route: Suzuki Coupling[1]
  • Reactants: 2-Chloropyrimidine-5-carboxylic acid (or ester) + 2-Furanylboronic acid.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Critical Impurity: Protodeboronation of the furan ring and decarboxylation of the pyrimidine acid.

Secondary Route: Condensation
  • Reactants: Furan-2-carboximidamide + Vinamidinium salt.

  • Critical Impurity: Uncyclized intermediates.

Diagram 1: Synthesis & Impurity Pathways

The following diagram maps the synthesis to specific impurity risks that complicate MP determination.

SynthesisPath Start Precursors (2-Cl-Pyrimidine-5-CO2R + 2-Furanylboronic Acid) Step1 Suzuki Coupling (Pd Catalyst, Base) Start->Step1 Inter Intermediate Ester Step1->Inter Impurity1 Impurity A: Homocoupling Dimer Step1->Impurity1 Side Rxn Step2 Hydrolysis (LiOH/NaOH) Inter->Step2 Product Target Molecule: 2-(Furan-2-yl)pyrimidine- 5-carboxylic acid Step2->Product Impurity2 Impurity B: Decarboxylated Product (2-(Furan-2-yl)pyrimidine) Step2->Impurity2 Thermal Stress Product->Impurity2 During MP Analysis

Figure 1: Synthetic pathway highlighting the risk of thermal decarboxylation (Impurity B), which can occur during synthesis or during the melting point test itself.

The Melting Point Challenge

Theoretical vs. Observed Behavior

Pyrimidine-5-carboxylic acids are high-melting solids due to strong intermolecular hydrogen bonding (dimer formation) and


-stacking.
  • Predicted Range: >200°C (Based on analogs like 2-methylpyrimidine-5-carboxylic acid, MP ~203-205°C).[1]

  • Observed Behavior: Often exhibits "browning" or gas evolution (CO₂) before liquefaction.

The Decarboxylation Trap

At temperatures approaching 200°C, the electron-deficient pyrimidine ring facilitates the loss of CO₂ (Hammick mechanism).

  • False Negative: If the sample decomposes at 190°C, a user might record this as the MP, incorrectly flagging a pure batch as "impure" or "wrong compound."

  • False Positive: A mixture of product and decarboxylated impurity may form a eutectic mixture with a sharp but incorrect melting point.

Experimental Protocols: Validating the Method

Protocol A: Standard Capillary Melting Point (The "Quick Check")

Use this for routine batch-to-batch consistency, not for absolute structure validation.

  • Preparation: Grind 5 mg of dry sample into a fine powder.

  • Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping.

  • Ramp:

    • Fast Ramp (10°C/min) to 180°C.

    • Slow Ramp (1°C/min) from 180°C until transition.

  • Observation: Record Onset (first liquid/wetting) and Clear Point (complete liquid).

    • Note: Watch for bubbles (decomposition). If bubbling occurs before melting, the method is invalid for purity assignment.

Protocol B: Differential Scanning Calorimetry (DSC) (The "Gold Standard")

Use this to distinguish between thermodynamic melting and decomposition.

  • Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo).

  • Pan: Hermetically sealed aluminum pan with a pinhole (to release CO₂ pressure safely).

  • Method: Heat from 40°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis:

    • Endotherm: Represents Melting (

      
      ).
      
    • Exotherm: Represents Decomposition (

      
      ).
      
    • Success Criteria: A sharp endotherm preceding any chaotic exothermic baseline shift.

Comparative Analysis: MP vs. Alternatives

The following table compares the reliability of Melting Point against other analytical techniques for this specific chemical class.

FeatureCapillary Melting Point DSC (Thermal Analysis) HPLC-UV (254 nm) qNMR (Quantitative)
Primary Output Phase transition tempHeat flow (Endo/Exo)Purity % (Area)Absolute Purity (wt%)
Sample Required < 5 mg2–5 mg< 1 mg10–20 mg
Decarboxylation Risk High (Visual confusion)Low (Distinct signals)None (Ambient temp)None
Solvate Detection Poor (Broad range)Excellent (Desolvation peak)N/AExcellent (Solvent peaks)
Throughput High (5 mins)Medium (30 mins)Medium (20 mins)Low (Setup intensive)
Verdict Screening Only Validation Tool Purity Standard Potency Standard
Synthesis Validation Decision Tree

Use this logic flow to determine if your batch is acceptable based on thermal data.

ValidationLogic Start Isolate Solid Product Step1 Run Capillary MP Start->Step1 Decision1 Sharp Melt >200°C? Step1->Decision1 Pass1 Preliminary Pass (Check HPLC) Decision1->Pass1 Yes Fail1 Broad Range or Bubbling <180°C Decision1->Fail1 No Step2 Run DSC (Pinhole Pan) Fail1->Step2 Decision2 Endotherm before Exotherm? Step2->Decision2 Pass2 True Melt Observed (Valid Material) Decision2->Pass2 Yes Fail2 Decomposition Only (Unstable or Impure) Decision2->Fail2 No

Figure 2: Decision matrix for validating heterocyclic carboxylic acids. Note that "Bubbling" in capillary MP triggers the need for DSC to confirm if the compound is decomposing.

Conclusion & Recommendations

For 2-(Furan-2-yl)pyrimidine-5-carboxylic acid , a capillary melting point is a necessary but insufficient condition for validation.

  • The Trap: Do not rely on literature MP values alone, as variations in heating rate can shift the observed decomposition point of this acid by 10–15°C.

  • The Solution: Establish an internal "Gold Standard" using DSC to identify the onset of decomposition.

  • Routine QC: Once the DSC profile is known (e.g., Melt at 215°C, Decomp at 220°C), capillary MP can be used for daily batch checks, provided the operator is trained to distinguish melting from gas evolution.

Final Recommendation: If the capillary MP is broad (>2°C range) or lower than 200°C, the batch likely contains the decarboxylated impurity (2-(furan-2-yl)pyrimidine) or trapped solvent. Re-crystallize from Ethanol/Water and verify via HPLC before release.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (2011).[2] Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry. Link

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry, 68, 335–357. Link

  • Sigma-Aldrich. (n.d.). 2-(Furan-2-yl)pyrimidine-5-carboxylic acid Product Page (CAS 1092291-13-8).[3][4][5] Link

  • Thermo Fisher Scientific. (n.d.). 2-Methylpyrimidine-5-carboxylic acid (Analog Data). Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Furan-2-YL)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the safe and compliant disposal of 2-(Furan-2-YL)pyrimidine-5-carboxylic acid (CAS Number: 1092291-13-8).[1] As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Furan-2-YL)pyrimidine-5-carboxylic acid was found. The following disposal procedures are based on safety data for structurally similar furan, pyrimidine, and carboxylic acid derivatives.[2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to review the SDS for the specific product you are using, if available.[2]

Hazard Identification and Risk Assessment

Understanding the potential hazards of 2-(Furan-2-YL)pyrimidine-5-carboxylic acid is the foundation of its safe handling and disposal. Based on data from similar compounds, the primary hazards are:

  • Harmful if swallowed. [1][3]

  • Causes skin irritation. [1][3][4][5]

  • Causes serious eye irritation. [1][3][4][5]

  • May cause respiratory irritation. [1][3][4][5]

The furan moiety suggests potential for the formation of explosive peroxides upon exposure to air, and compounds containing furan can be flammable and toxic.[2][6][7] The carboxylic acid group indicates corrosive properties, especially in aqueous solutions.[8][9]

Quantitative Data Summary
PropertyValue/InformationSource
CAS Number 1092291-13-8[1]
Molecular Formula C9H6N2O3[1]
Purity Typically ≥95%[1][4]
Physical Form Solid
Storage Sealed in a dry, well-ventilated area at 2-8°C.[1][1]

Personal Protective Equipment (PPE) and Handling

Prior to handling or disposing of 2-(Furan-2-YL)pyrimidine-5-carboxylic acid, ensure the following PPE is worn:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.[10]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).[10]Prevents skin contact. Gloves should be inspected before use and disposed of properly after.
Skin Protection Laboratory coat, long-sleeved clothing.[10]Minimizes the risk of skin exposure.
Respiratory Use in a well-ventilated area or chemical fume hood.[5][10][11]Reduces the risk of inhalation.

Waste Segregation and Container Management

Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.

Waste Segregation Workflow

start Waste Generation (2-(Furan-2-YL)pyrimidine-5-carboxylic acid) solid_waste Solid Waste (e.g., contaminated gloves, wipes, solid compound) start->solid_waste liquid_waste Liquid Waste (e.g., solutions containing the compound) start->liquid_waste sharps Contaminated Sharps (e.g., needles, broken glass) start->sharps solid_container Designated, Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Designated, Labeled Liquid Hazardous Waste Container (compatible material) liquid_waste->liquid_container sharps_container Puncture-Resistant Sharps Container sharps->sharps_container

Caption: Waste segregation workflow for 2-(Furan-2-YL)pyrimidine-5-carboxylic acid.

Step-by-Step Protocol for Waste Collection:
  • Designate Waste Containers: Use separate, clearly labeled containers for solid and liquid waste.[2][12] Containers must be in good condition, made of a material compatible with the waste, and have a secure, leak-proof closure.[12][13]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "2-(Furan-2-YL)pyrimidine-5-carboxylic acid," and the approximate concentration or quantity.[8][12] The accumulation start date must also be clearly marked.[14]

  • Segregation:

    • DO NOT mix with incompatible waste streams, such as strong oxidizing agents or strong bases.[4][12]

    • Collect all contaminated materials, including pipette tips, wipes, and contaminated PPE, in the designated solid waste container.[2]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8] Ensure secondary containment is used to prevent spills.[13] Keep containers closed at all times except when adding waste.[12]

Disposal Procedures

Disposal must be carried out in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA) and any state or local requirements.[8][14]

Disposal Decision Tree

is_container_full Is Waste Container 90% Full? contact_ehs Contact EHS for Waste Pickup is_container_full->contact_ehs Yes continue_collection Continue Waste Collection in Designated Container is_container_full->continue_collection No

Caption: Decision process for arranging the disposal of 2-(Furan-2-YL)pyrimidine-5-carboxylic acid waste.

Step-by-Step Disposal Protocol:
  • Request Pickup: When the waste container is approximately 90% full, complete a chemical waste pickup form and submit it to your institution's EHS department.[12]

  • Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company arranged by your EHS department.[8][14]

  • Empty Containers: Empty containers that held 2-(Furan-2-YL)pyrimidine-5-carboxylic acid must be managed as hazardous waste and given to EHS for disposal. DO NOT triple rinse these containers, as they may have held an acutely toxic hazardous waste (P-list).[8]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this chemical down the drain or in the regular trash.[3][6][13][15] This can violate EPA regulations and contaminate water systems.[14]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Spill Response Workflow

spill Spill Occurs evacuate Evacuate Non-Essential Personnel and Ensure Ventilation spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent Material (e.g., vermiculite, sand) ppe->contain collect Collect Absorbed Material with Non-Sparking Tools contain->collect dispose Place in Labeled Hazardous Waste Container collect->dispose clean Clean Spill Area with Suitable Solvent dispose->clean dispose_cleaning Collect Cleaning Materials as Hazardous Waste clean->dispose_cleaning

Caption: Immediate response plan for a spill of 2-(Furan-2-YL)pyrimidine-5-carboxylic acid.

Step-by-Step Spill Cleanup Protocol:
  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure proper ventilation.[2][6] Eliminate all potential ignition sources.[2][6]

  • Wear PPE: Before addressing the spill, don the appropriate personal protective equipment as outlined in Section 2.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand.[2][7][15] For solid spills, carefully sweep up the material to avoid generating dust.[3][4][16]

  • Collection: Use non-sparking tools to collect the absorbed or swept material and place it in the designated hazardous waste container.[2]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[2]

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Safe Disposal of 3-(2-Methylphenyl)furan: A Procedural Guide - Benchchem.
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health.
  • Laboratory Waste Management Guidelines.
  • Furan - Safety Data Sheet - ChemicalBook.
  • 2-(Furan-2-yl)pyrimidine-5-carboxylic acid - Sigma-Aldrich.
  • Furan - Hazardous Substance Fact Sheet.
  • Pyrimidine-2-carboxylic acid, 95% - SAFETY DATA SHEET.
  • 2-(Furan-3-yl)-4-methylpyrimidine-5-carboxylic acid - AK Scientific, Inc.
  • Safety Data Sheet - Aaronchem.
  • Furan.
  • 2-(furan-2-yl)pyrimidine-5-carboxylic acid - Sigma-Aldrich.
  • Chemical Waste Disposal Guidelines for Educational Facilities.
  • Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 2-AMINO-PYRIMIDINE-4-CARBOXYLICACID SDS, 2164-65-0 Safety Data Sheets - Echemi.
  • EPA Hazardous Waste Codes - My Alfred.
  • 2-(Furan-2-yl)pyrimidine-5-carboxylic acid - SigmaAldrich.cn.
  • 2-(Furan-2-yl)pyrimidine-5-carboxylic acid - - SigmaAldrich.cn.

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Personal Protective Equipment & Handling Guide: 2-(Furan-2-yl)pyrimidine-5-carboxylic acid

[1]

CAS Number: 1092291-13-8 Signal Word: WARNING Storage: 2–8°C (Refrigerate), Hygroscopic – Store under inert atmosphere (Argon/Nitrogen) recommended.[1][2]

Executive Safety Summary

Immediate Action Required: This compound is a bioactive organic acid characterized by specific irritation hazards to mucosal membranes and potential acute toxicity if swallowed. Unlike generic reagents, the furan moiety introduces sensitivity to oxidation and light, while the pyrimidine-carboxylic acid core dictates its acidity and potential for dust-borne respiratory irritation.[1]

Critical Directive: Do NOT handle on an open benchtop. All solid-phase manipulations must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II) to mitigate inhalation risks (H335).

Chemical Profile & Hazard Analysis

To handle this compound safely, one must understand the causality of its hazards. The combination of a nitrogen-rich pyrimidine ring and an electron-rich furan ring creates a molecule that is chemically reactive and biologically active.[1]

Physicochemical Properties
PropertyDataOperational Implication
Formula C₉H₆N₂O₃Molecular Weight: 190.16 g/mol
Physical State Solid (Powder/Crystalline)High risk of aerosolization during weighing.[1][2]
Acidity (pKa) ~3.5 (Calculated for -COOH)Corrosive to ocular tissue; requires eye protection.[1]
Solubility DMSO, DMF, MethanolPermeates skin easily when dissolved; glove selection is critical.
GHS Hazard Classification (Causality)
CodeHazard StatementMechanism of Action / Safety Logic
H302 Harmful if swallowedSystemic Toxicity: Pyrimidine antimetabolite potential.[1] Ingestion may interfere with nucleic acid synthesis pathways.
H315 Causes skin irritationAcidic Dermatitis: The free carboxylic acid protonates skin proteins, causing contact dermatitis.
H319 Causes serious eye irritationOcular pH Shock: Contact with the cornea causes immediate pH drop and protein denaturation.
H335 May cause respiratory irritationMucosal Inflammation: Inhaled dust reacts with moisture in the respiratory tract, forming an acidic solution that inflames alveoli.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The following matrix prescribes PPE based on the state of the matter, ensuring a self-validating safety layer.

PPE Selection Logic (Graphviz Visualization)

PPE_LogicStartTask DefinitionStatePhysical State?Start->StateSolidSolid (Weighing)State->SolidPowderLiquidSolution (Reaction)State->LiquidDissolvedResp_SolidRespiratory:N95 or Fume HoodSolid->Resp_SolidGlove_SolidGloves:Nitrile (Double)Solid->Glove_SolidResp_LiquidRespiratory:Fume Hood (Sash <18")Liquid->Resp_LiquidGlove_LiquidGloves:Nitrile + Laminate (if DMSO)Liquid->Glove_Liquid

Figure 1: Decision tree for selecting appropriate PPE based on the physical state of the reagent.[1]

Detailed PPE Specifications
ComponentRequirementTechnical Justification
Hand Protection Double Nitrile (0.11mm min) Why: Single nitrile layers can have micro-defects.[1] Double gloving provides a "breakthrough indicator" system (colored inner glove).
Eye Protection Chemical Splash Goggles Why: Safety glasses have gaps. Goggles seal the orbital area against airborne acidic dust and solvent splashes.
Respiratory Fume Hood (Face Velocity > 100 fpm) Why: H335 hazard. If hood is unavailable, a P95/N95 particulate respirator is the minimum backup.
Body Defense Lab Coat (Buttoned) + Tyvek Sleeves Why: Protects wrists (the most common exposure point) during reaching motions inside the hood.

Operational Handling Protocols

Protocol A: Safe Weighing & Transfer (Solid State)

Objective: Prevent dust generation and inhalation.[1]

  • Engineering Control: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table within the hood or a powder containment enclosure.

  • Anti-Static Measure: Use an anti-static gun or ionizer bar on the spatula and weighing boat.

    • Reasoning: Furan derivatives can be static-prone.[1] Static discharge scatters powder, increasing inhalation risk.

  • Transfer Technique:

    • Tare the weighing vessel.

    • Transfer solid using a micro-spatula. Do not pour.

    • Immediately recap the stock vial.

    • Wipe the exterior of the stock vial with a Kimwipe dampened with ethanol before returning to storage (2-8°C).[1]

Protocol B: Solubilization & Reaction Setup (Liquid State)

Objective: Mitigate solvent-mediated skin absorption.[1]

  • Solvent Choice: Dissolve in DMSO or DMF only if necessary.

    • Warning: DMSO is a permeation enhancer. It will carry the toxic payload (H302) directly through nitrile gloves and skin into the bloodstream.

  • Glove Protocol for DMSO/DMF:

    • If using DMSO, wear Silver Shield/4H laminate gloves under outer nitrile gloves.

  • Dissolution: Add solvent to the solid (not solid to solvent) to minimize splash risk. Vortex in a closed tube.

Emergency Response & Decontamination

This section acts as a "break-glass" procedure.

Spill Response Workflow (Graphviz Visualization)

Spill_ResponseStartSpill DetectedTypeIdentify StateStart->TypeSolidSolid PowderType->SolidLiquidLiquid SolutionType->LiquidAction_SCover with wet paper towel(Prevent Dust)Solid->Action_SAction_LAbsorb with Vermiculiteor Chem-PadLiquid->Action_LCleanWipe with 10% Na2CO3(Neutralize Acid)Action_S->CleanAction_L->CleanDisposeBag as Hazardous WasteClean->Dispose

Figure 2: Step-by-step logic for containing and cleaning spills safely.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[3] Lift eyelids to ensure pH neutralization of the cul-de-sac.[1] Seek medical attention.

  • Skin Contact: Wash with soap and water.[3][4] Do NOT use ethanol (it may enhance absorption).

  • Inhalation: Move to fresh air. If wheezing occurs (H335), medical observation is required for potential delayed pulmonary edema.

Waste Management & Disposal

Disposal must comply with local environmental regulations (RCRA in US, CLP in EU).

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in a Solid Hazardous Waste container labeled "Toxic/Irritant Organic Solid."

  • Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Container Disposal: Triple rinse empty vials with solvent before discarding glass. The rinseate must be treated as hazardous waste.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Furan-2-yl)pyrimidine-5-carboxylic acid. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-(Furan-2-yl)pyrimidine-5-carboxylic acid.[1][2][5][6] National Center for Biotechnology Information. Retrieved from [1]

  • Fisher Scientific. (2024). Safety Data Sheet: Organic Acids and Pyrimidine Derivatives. Retrieved from [1]

  • Thermo Scientific Chemicals. (2024). 2-(Furan-2-yl)pyrimidine-5-carboxylic acid Product Information. Retrieved from [1]

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